molecular formula C14H11NO3 B1674713 2-(Phenylcarbamoyl)benzoic acid CAS No. 4727-29-1

2-(Phenylcarbamoyl)benzoic acid

Cat. No.: B1674713
CAS No.: 4727-29-1
M. Wt: 241.24 g/mol
InChI Key: DSUPUOGOCIFZBG-UHFFFAOYSA-N
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Description

Lemax is a growth regulator.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUPUOGOCIFZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197080
Record name Lemax
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4727-29-1
Record name Phthalanilic acid
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Record name Lemax
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Record name Phthalanilic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414
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Record name Lemax
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Record name PHTHALANILIC ACID
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Foundational & Exploratory

Application Notes and Protocols for the Synthesis of Isoindolinone Scaffolds from 2-(Phenylcarbamoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of isoindolinone-related structures, commencing with the readily accessible precursor, 2-(phenylcarbamoyl)benzoic acid. A critical examination of the intramolecular cyclization of this substrate reveals a thermodynamic preference for the formation of the isomeric N-phenylphthalimide. Consequently, this document outlines a robust, two-stage synthetic strategy: the initial dehydrative cyclization to the phthalimide, followed by a selective catalytic hydrogenation to yield the desired 2-phenylisoindolin-1-one. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and a discussion of alternative synthetic routes.

Introduction: The Significance of the Isoindolinone Core and its Synthetic Precursors

The isoindolinone scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and pharmaceuticals. Its structural features allow for diverse functionalization, making it a cornerstone in medicinal chemistry for the development of agents with anticancer, anti-inflammatory, and neuroprotective properties.

2-(Phenylcarbamoyl)benzoic acid, also known as N-phenylphthalamic acid, is a common and logical starting point for the construction of a five-membered lactam fused to a benzene ring. This precursor is readily synthesized from commercially available phthalic anhydride and aniline. While intuition might suggest a straightforward intramolecular amidation to form the isoindolinone, the thermodynamics of the cyclization process favor the formation of the more stable phthalimide isomer. This guide will first elucidate this critical transformation and then provide a reliable pathway to access the target isoindolinone.

Synthesis of the Starting Material: 2-(Phenylcarbamoyl)benzoic Acid

The initial step involves the synthesis of the amic acid precursor, 2-(phenylcarbamoyl)benzoic acid, through the nucleophilic acyl substitution of phthalic anhydride with aniline. This reaction is typically fast and proceeds in high yield at or below room temperature.

Experimental Protocol 1: Synthesis of 2-(Phenylcarbamoyl)benzoic Acid
  • Materials:

    • Phthalic anhydride (1.0 eq)

    • Aniline (1.0 eq)

    • Anhydrous diethyl ether or dichloromethane (DCM)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve phthalic anhydride in a minimal amount of anhydrous diethyl ether or DCM.

    • Cool the solution in an ice bath with stirring.

    • Dissolve aniline in the same solvent and add it to the dropping funnel.

    • Add the aniline solution dropwise to the cooled phthalic anhydride solution over 15-20 minutes. A thick white precipitate will form.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Collect the solid product by suction filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield 2-(phenylcarbamoyl)benzoic acid as a white powder. The product is typically of high purity and can be used in the next step without further purification.

Intramolecular Cyclization: The Path to N-Phenylphthalimide

The intramolecular cyclization of 2-(phenylcarbamoyl)benzoic acid is a dehydrative process that can be achieved thermally or with acid catalysis. The reaction proceeds via a two-step addition-elimination mechanism.[1] The amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbon to form a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the cyclic imide, N-phenylphthalimide.[1]

G cluster_0 Synthesis of N-Phenylphthalimide Start 2-(Phenylcarbamoyl)benzoic Acid Intermediate Tetrahedral Intermediate (gem-diol) Product N-Phenylphthalimide Water H₂O

Experimental Protocol 2: Acetic Acid-Catalyzed Cyclization to N-Phenylphthalimide

This protocol utilizes glacial acetic acid as both a solvent and a catalyst to promote the dehydrative cyclization.[1]

  • Materials:

    • 2-(Phenylcarbamoyl)benzoic acid (1.0 eq)

    • Glacial acetic acid

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer

  • Procedure:

    • Place 2-(phenylcarbamoyl)benzoic acid in a round-bottom flask.

    • Add a sufficient amount of glacial acetic acid to dissolve the starting material upon heating.

    • Equip the flask with a reflux condenser and a magnetic stirrer.

    • Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the solution to cool to room temperature. The product will often crystallize out of the solution.

    • If crystallization does not occur spontaneously, the product can be precipitated by carefully adding the reaction mixture to cold water.

    • Collect the solid product by suction filtration, wash with water to remove residual acetic acid, and dry under vacuum.

    • The crude N-phenylphthalimide can be recrystallized from ethanol or acetic acid to obtain a purified product.

Method Reagent/Solvent Temperature Time Typical Yield Reference
Thermal CyclizationNone (neat)140-145 °C50 min>95%[2]
Acid-CatalyzedGlacial Acetic AcidReflux1-4 hoursHigh[3]

Selective Reduction: From N-Phenylphthalimide to 2-Phenylisoindolin-1-one

To obtain the desired isoindolinone, a selective reduction of one of the two carbonyl groups of the N-phenylphthalimide is required. Catalytic hydrogenation over a palladium catalyst in the presence of an acid promoter has been shown to be an effective method for this transformation.[4][5] The acid is crucial for promoting the reduction.[4]

G cluster_1 Synthetic Workflow Reactants Phthalic Anhydride + Aniline Amic_Acid 2-(Phenylcarbamoyl)benzoic Acid Phthalimide N-Phenylphthalimide Isoindolinone 2-Phenylisoindolin-1-one

Experimental Protocol 3: Catalytic Hydrogenation of N-Phenylphthalimide
  • Materials:

    • N-Phenylphthalimide (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Trifluoroacetic acid (TFA) or another suitable acid promoter

    • Ethyl acetate (or another suitable solvent)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

    • Reaction vessel suitable for hydrogenation

    • Filtration apparatus for catalyst removal (e.g., Celite pad)

  • Procedure:

    • In a suitable reaction vessel, dissolve N-phenylphthalimide in ethyl acetate.

    • Add the 10% Pd/C catalyst to the solution.

    • Add the acid promoter (e.g., trifluoroacetic acid).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere with a balloon.

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Wash the combined filtrate with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure 2-phenylisoindolin-1-one.

Alternative Approaches to Isoindolinone Synthesis

While the two-step procedure outlined above is a reliable method starting from 2-(phenylcarbamoyl)benzoic acid, it is valuable for researchers to be aware of other, more direct methods for the synthesis of isoindolinones. Modern synthetic chemistry offers several elegant solutions, including:

  • Reductive amidation of 2-carboxybenzaldehydes: This one-pot reaction combines an amine with 2-carboxybenzaldehyde in the presence of a reducing agent to directly form the isoindolinone.

  • Palladium-catalyzed C-H activation/carbonylation: These methods can construct the isoindolinone ring from simpler precursors like benzylamines through the insertion of carbon monoxide.

  • Reactions of 2-formylbenzoic acid with primary amines: An iridium-catalyzed reductive lactamization provides a sustainable route to a variety of isoindolinones.

These alternative methods can offer advantages in terms of atom economy and step efficiency, and the choice of method will depend on the specific substitution patterns desired and the availability of starting materials.

Conclusion

The synthesis of isoindolinones from 2-(phenylcarbamoyl)benzoic acid is a nuanced process that underscores the importance of understanding reaction mechanisms and thermodynamic stability. While a direct intramolecular cyclization of this precursor preferentially yields the isomeric N-phenylphthalimide, a subsequent selective reduction provides a reliable and effective pathway to the desired 2-phenylisoindolin-1-one. This application note provides detailed, actionable protocols for this two-stage synthesis, equipping researchers with the practical knowledge to access this important class of heterocyclic compounds. The discussion of alternative synthetic strategies further broadens the scope for the design and development of novel isoindolinone-based molecules for various applications in science and medicine.

References

  • This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.
  • Sung, D. D. (2017). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 22(12), 2129. [Link]

  • This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.
  • This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.
  • Al-Azzawi, A. M. (2018). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Journal of Global Pharma Technology, 10(8), 350-360. [Link]

  • PrepChem. (2023). Synthesis of N-Phenylphthalimide. [Link]

  • McCrindle, R., et al. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 1590-1594. [Link]

  • García, J. I., et al. (2020). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Omega, 5(31), 19687–19696. [Link]

Sources

physicochemical properties of N-phenylphthalamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Phenylphthalamic Acid

Abstract

N-Phenylphthalamic acid (CAS 4727-29-1), also known as 2-(phenylcarbamoyl)benzoic acid, is a versatile organic molecule with significant applications ranging from a plant growth regulator to a key intermediate in advanced chemical synthesis.[1][2] Its utility is fundamentally governed by its physicochemical properties, which dictate its solubility, stability, reactivity, and biological interactions. This guide provides a comprehensive analysis of these core properties for researchers, scientists, and drug development professionals. We delve into the molecular structure, solubility profile, acidity, thermal stability, and spectroscopic signature of N-phenylphthalamic acid. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of its key physical constants, ensuring scientific integrity and reproducibility.

Molecular Structure and Core Properties

N-Phenylphthalamic acid is an amic acid derived from phthalic anhydride and aniline. Its structure features a benzene ring substituted with ortho-carboxylic acid and N-phenylamido groups. This unique arrangement is central to its chemical behavior, particularly its intramolecular catalytic effects in acidic solutions.[3]

The core physicochemical properties are summarized below. It is important to note that while widely used, specific experimental data for some properties like pKa and precise solubility are not consistently reported in publicly accessible literature. In these cases, scientifically robust estimates based on structurally analogous compounds are provided.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₄H₁₁NO₃[4][5]
Molecular Weight 241.24 g/mol [4][5]
CAS Number 4727-29-1[4][5]
Appearance White to off-white crystalline powder[3]
Synonyms 2-(Phenylcarbamoyl)benzoic acid, Nevirol[4]
Melting Point ~130 - 145 °C (Estimated) . Based on related structures like (S)-(-)-N-(1-phenylethyl)phthalamic acid (130-135 °C) and 2-benzoylbenzoic acid (126-130 °C).[2][3]
pKa (Acid Dissociation Constant) ~3.5 - 4.5 (Estimated) . Based on the predicted pKa of a similar amic acid (3.48 ± 0.36) and the known pKa of benzoic acid (4.2).[3][6]
Purity (Commercial) Typically ≥95%[5]

Detailed Physicochemical Analysis

Solubility Profile

The solubility of N-phenylphthalamic acid is a critical parameter for its formulation in agricultural applications and for its use as a reactant in synthetic chemistry. As a molecule possessing both a polar carboxylic acid group and a large, nonpolar aromatic structure, its solubility is highly dependent on the nature of the solvent.

  • Aqueous Solubility: The compound is expected to have very low solubility in neutral water due to the predominance of the nonpolar phenyl and phthaloyl moieties. Its solubility is pH-dependent; in alkaline solutions (pH > pKa), it will deprotonate to form the more soluble carboxylate salt.

  • Organic Solvent Solubility: Based on data from structurally related aromatic acids, N-phenylphthalamic acid exhibits significantly higher solubility in polar organic solvents.[7][8] The expected order of solubility is:

    • High Solubility: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran) and Alcohols (e.g., Methanol, Ethanol).

    • Low Solubility: Nonpolar solvents (e.g., Hexane, Toluene, Chloroform).

Causality Insight: The carboxylic acid and amide groups can engage in hydrogen bonding with protic solvents like alcohols, while the carbonyl groups can act as hydrogen bond acceptors for a wider range of polar solvents. The large aromatic surface area, however, favors interactions with less polar solvents through van der Waals forces, leading to poor solubility in highly polar, non-hydrogen bonding solvents like acetonitrile.[7]

Acidity and pKa

The carboxylic acid group is the primary acidic center in N-phenylphthalamic acid. The acid dissociation constant (pKa) dictates the protonation state of the molecule at a given pH, which profoundly influences its properties such as solubility, lipophilicity, and biological membrane transport. The estimated pKa of 3.5 - 4.5 indicates it is a moderately weak acid, slightly stronger than benzoic acid (pKa 4.2).[6]

Expert Interpretation: The ortho-amido group likely exerts a weak electron-withdrawing inductive effect and can influence the acidity through intramolecular hydrogen bonding, which stabilizes the conjugate base. At physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form. This is a crucial consideration in drug development, as the charged form has lower passive membrane permeability compared to the neutral form which predominates at pH values below the pKa.

Chemical Stability and Degradation Pathway

The stability of the amide bond is a key feature of N-phenylphthalamic acid.

  • Acidic Conditions: N-substituted phthalamic acids are well-known to undergo ready hydrolysis in acidic aqueous solutions. This is not a simple acid-catalyzed hydrolysis but rather a reaction facilitated by intramolecular catalysis from the neighboring carboxylic acid group.[3] The process involves a cyclization to form phthalic anhydride and aniline.

  • Neutral and Alkaline Conditions: In contrast, the amide bond is remarkably stable in neutral and alkaline solutions (pH > 7).[3] Under basic conditions, the carboxylate anion is formed, which repels the nucleophilic attack required for amide hydrolysis, thus imparting high stability. The electron-withdrawing nature of the phenyl group may also contribute to this stability compared to simple alkyl amides.

G cluster_acid Acidic Conditions (pH < pKa) NPAA N-Phenylphthalamic Acid TS Tetrahedral Intermediate (Cyclization) NPAA->TS Intramolecular Nucleophilic Attack Products Phthalic Anhydride + Aniline TS->Products Dehydration Proton H+

Caption: Intramolecular hydrolysis of N-phenylphthalamic acid under acidic conditions.

Spectroscopic Characterization Profile

While specific, authenticated spectra for N-phenylphthalamic acid are not widely published, its spectroscopic signature can be reliably predicted based on its functional groups and data from analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by vibrations from the carboxylic acid, amide, and aromatic functionalities.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is characteristic of the strong hydrogen bonding between carboxylic acid dimers.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹ .

  • C=O Stretch (Carbonyls): This is a key diagnostic region. Two distinct, strong, sharp peaks are expected:

    • Carboxylic Acid C=O: Approximately 1700-1725 cm⁻¹ .

    • Amide I Band (C=O): Approximately 1650-1680 cm⁻¹ .

  • Amide II Band (N-H bend, C-N stretch): A strong band around 1510-1550 cm⁻¹ .

  • C=C Stretch (Aromatic): Multiple sharp, medium-intensity peaks between 1450-1600 cm⁻¹ .

  • C-H Bending (Aromatic): Peaks in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene rings.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum provides a map of the hydrogen environments in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing far downfield between 10.0-13.0 ppm . Its position can be highly dependent on solvent and concentration.

  • Amide Proton (-NH-): A singlet, also downfield, typically in the range of 8.5-10.0 ppm .

  • Aromatic Protons (-ArH): The nine aromatic protons on the two rings will appear as a complex series of multiplets between 7.0-8.2 ppm .[9] Protons on the phthalic acid moiety ortho to the carbonyl groups will be the most deshielded.

UV-Vis Spectroscopy

The electronic absorption spectrum is characterized by the π→π* transitions within the aromatic rings. Due to the conjugated system involving the benzene rings and carbonyl groups, strong absorption bands are expected in the UV region. Based on similar aromatic compounds, absorption maxima (λ_max) are predicted to occur around 200-220 nm and a weaker, more structured band around 250-280 nm .[10] The exact position and intensity of these bands are sensitive to the solvent used.

Standardized Protocols for Physicochemical Characterization

The following protocols describe self-validating systems for determining key properties. Adherence to these methodologies ensures trustworthy and reproducible data.

Protocol: Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this occurs over a narrow range (typically <1 °C). The range provides an indication of purity.

Methodology:

  • Calibration: Calibrate the melting point apparatus (e.g., Thomas-Hoover or digital equivalent) using certified standards with melting points bracketing the expected range (e.g., Benzoic Acid, 121-123 °C).

  • Sample Preparation: Finely powder a small amount of dry N-phenylphthalamic acid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating rate (10-15 °C/min) to quickly approach the expected melting point.

    • Once within 20 °C of the expected range, reduce the heating rate to a slow, controlled 1-2 °C/min.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts completely.

  • Reporting: Report the melting point as the range T₁ - T₂. Perform the measurement in triplicate and report the average range.

Protocol: Determination of Solubility (Isothermal Shake-Flask Method)

Principle: This equilibrium method determines the saturation concentration of a solute in a solvent at a specific temperature.[11]

Methodology:

  • System Setup: In a series of sealed glass vials, add an excess amount of N-phenylphthalamic acid (enough that solid remains visible at equilibrium) to a known volume (e.g., 5.0 mL) of each test solvent.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (preliminary experiments may be needed; 24-48 hours is typical).

  • Phase Separation: After agitation, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solid to settle completely.

  • Sampling & Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent transfer of solid particles.

    • Quantitatively dilute the aliquot into a suitable mobile phase.

    • Analyze the concentration of the diluted sample using a calibrated analytical technique, such as HPLC-UV, using the λ_max determined previously.

  • Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) based on the dilution factor and the measured concentration.

Protocol: Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

G cluster_workflow pKa Determination Workflow A Prepare Analyte Solution (Known mass of NPAA in co-solvent/water) B Calibrate pH Meter (Using pH 4, 7, 10 buffers) C Titrate with Standardized NaOH (Add titrant in small increments) B->C D Record Data (pH vs. Volume of NaOH added) C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Max of 1st derivative plot) E->F G Determine Half-Equivalence Point (Volume at EP / 2) F->G H Find pKa (pH at the half-equivalence point) G->H

Caption: Workflow for the potentiometric determination of pKa.

Methodology:

  • Preparation:

    • Accurately weigh a sample of N-phenylphthalamic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) to overcome aqueous solubility issues.

    • Prepare a standardized solution of ~0.1 M NaOH, free from carbonate.

  • Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

  • Titration:

    • Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (V_eq) from the inflection point of the curve (often found more accurately by plotting the first derivative, ΔpH/ΔV vs. V).

    • Determine the half-equivalence point volume (V_eq / 2).

    • The pKa is the pH value on the titration curve corresponding to the volume V_eq / 2.

References

  • Delong Chemical. N-phenyl-phthalamic Acid Manufacturers, Suppliers and Factory. Available from: [Link]

  • Pacific Northwest National Laboratory. Benzoic acid - All data taken at Pacific Northwest National Laboratory (PNNL). Available from: [Link]

  • LookChem. 2-benzoylbenzoic acid - 85-52-9. Available from: [Link]

  • NIST WebBook. N-Phenylmaleamic acid. Available from: [Link]

  • ResearchGate. Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Phenylalanine. Available from: [Link]

  • PubMed. 1H-Nuclear magnetic resonance pattern recognition studies with N-phenylanthranilic acid in the rat: time- and dose-related metabolic effects. Available from: [Link]

  • ResearchGate. UV–Vis absorption spectra a Normalized absorption spectra of Ph-F'As in.... Available from: [Link]

  • Biblioteca Digital do IPB. Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Available from: [Link]

  • PubMed. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. Available from: [Link]

  • ResearchGate. Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Available from: [Link]

  • RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

Sources

Advanced Molecular Modeling of N-Phenylphthalamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-phenylphthalamic acid derivatives represent a unique chemical space in drug discovery, serving as open-ring precursors to N-phenylphthalimides while possessing distinct biological activities of their own, particularly in anti-inflammatory (COX-2 inhibition) and antidiabetic (DPP-IV inhibition) pathways.

This guide provides a rigorous, self-validating workflow for modeling these derivatives. Unlike rigid templates, this document follows the logical progression of a drug discovery campaign: Electronic Characterization (DFT)


 Static Binding Assessment (Docking) 

Dynamic Stability (MD)

Pharmacokinetic Profiling (ADMET).

Phase 1: Quantum Mechanical Characterization (DFT)

Before docking, one must establish the accurate electronic geometry of the ligand. N-phenylphthalamic acids exist in a delicate equilibrium between the open-ring acid/amide form and the closed-ring imide form. Standard force fields (MMFF94) often fail to capture the intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen found in the open form.

The Protocol: Density Functional Theory

Objective: Determine the global minimum energy conformation and calculate Frontier Molecular Orbitals (FMO).

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Causality: B3LYP provides the optimal balance of cost vs. accuracy for organic molecules. The 6-31G(d,p) basis set adds polarization functions essential for modeling the lone pairs on the carboxylic oxygen and amide nitrogen.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
Key Output Parameters
ParameterDescriptionBiological Relevance
HOMO Energy (

)
Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity).[1] High

correlates with better antioxidant potential.
LUMO Energy (

)
Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity).
Gap (

)

Chemical Hardness (

):
A large gap implies high stability/low reactivity. A small gap suggests high reactivity and better protein binding potential.
Dipole Moment (

)
Vector sum of chargesHigher dipole moments often correlate with stronger polar interactions in the binding pocket.
DFT Workflow Visualization

DFT_Workflow cluster_0 Input Phase cluster_1 QM Calculation cluster_2 Analysis Sketch 2D Sketch (ChemDraw) PreOpt Pre-Optimization (MMFF94) Sketch->PreOpt GeomOpt Geometry Optimization (B3LYP/6-31G(d,p)) PreOpt->GeomOpt FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt If Imaginary Freq > 0 FMO FMO Extraction (HOMO/LUMO) FreqCalc->FMO If Minimized ESP ESP Map Generation (Electrostatics) FMO->ESP

Figure 1: DFT workflow ensuring the ligand is in a true local minimum (no imaginary frequencies) before docking.

Phase 2: Molecular Docking & Interaction Profiling

N-phenylphthalamic acid derivatives have demonstrated efficacy against Cyclooxygenase-2 (COX-2) (anti-inflammatory) and Dipeptidyl Peptidase-IV (DPP-IV) (antidiabetic).

Target Selection & Preparation
  • Primary Target: COX-2 (PDB ID: 3LN1 - Celecoxib bound structure).

  • Secondary Target: DPP-IV (PDB ID: 4A5S ).

Self-Validating Protocol:

  • Redocking: Before docking new derivatives, you must extract the co-crystallized ligand (e.g., Celecoxib) and re-dock it.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å. If RMSD 
    
    
    
    Å, the grid box or scoring function parameters are incorrect.
Ligand Protonation States (Critical Step)

Phthalamic acid contains a carboxylic acid group (


).
  • Physiological pH (7.4): The group will be deprotonated (

    
    ).
    
  • Modeling Consequence: You must model the ligand as an anion . Modeling it as neutral (

    
    ) will result in false hydrogen bonds that cannot exist in vivo.
    
Docking Workflow
  • Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

  • Grid Box: Centered on the active site residues (e.g., Arg120 and Tyr355 for COX-2). Dimensions:

    
     Å.
    
Docking Logic Diagram

Docking_Logic Ligand_Prep Ligand Preparation (Protonation pH 7.4) Docking_Run Docking Algorithm (Lamarckian GA) Ligand_Prep->Docking_Run Receptor_Prep Receptor Prep (Remove H2O, Add Polar H) Grid_Gen Grid Generation (Active Site Definition) Receptor_Prep->Grid_Gen Grid_Gen->Docking_Run Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking_Run->Analysis

Figure 2: Molecular docking pipeline emphasizing correct protonation states for phthalamic acid derivatives.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify if the ligand stays in the pocket under dynamic conditions.

Simulation Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m or AMBER99SB-ILDN force field.

    • Ligand: CGenFF (CHARMM) or GAFF (General Amber Force Field).

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add

    
     or 
    
    
    
    ions to balance the system charge.
The Production Run
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (Canonical): 100 ps to stabilize temperature (300 K).

    • NPT (Isobaric): 100 ps to stabilize pressure (1 bar).

  • Production: 50–100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau indicates equilibrium.

  • RMSF (Root Mean Square Fluctuation): Measures flexibility of residues. High RMSF in the binding loop suggests unstable binding.

  • H-Bond Lifetime: Percentage of simulation time a specific H-bond exists.

    
     indicates a strong, "anchoring" interaction.
    

Phase 4: ADMET Prediction

Using tools like SwissADME or pkCSM , evaluate the "druggability" of the derivatives.

PropertyThreshold/RuleRelevance to Phthalamic Acids
Lipophilicity (LogP)

(Lipinski)
Phthalamic acids are polar; ensure LogP isn't too low (poor membrane permeability).
TPSA

Å

High TPSA (due to COOH and CONH) may limit Blood-Brain Barrier (BBB) penetration.
GI Absorption HighEssential for oral administration.
CYP Inhibition No inhibition preferredN-phenyl rings can sometimes inhibit CYP isoforms; check CYP2C9/CYP3A4.

References

  • DPP-IV Inhibition & Synthesis: Abu Khalaf, R., et al. (2018).[2] Synthesis, Structural Characterization and Docking Studies of Sulfamoyl-Phenyl Acid Esters as DPP-IV Inhibitors. Current Computer-Aided Drug Design. [Link]

  • COX-2 Inhibition & Docking: Assali, M., et al. (2022).[3][4][5] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry. [Link]

  • DFT Methodology for Phthalimide/Phthalamic Derivatives: Al-Janabi, A. S., et al. (2024).[6] Synthesis, DFT, molecular docking and optical nonlinear studies of a new phthalimide derivative. Journal of Optics. [Link]

  • Antimicrobial Activity & In Silico ADMET: Hadi, S., et al. (2023).[7] Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences. [Link]

  • General DFT & Reactivity (HOMO/LUMO): Dennington, R., Keith, T. A., & Millam, J. M. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

A Theoretical and Computational Guide to the UV-Vis Spectrum of 2-(Phenylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(Phenylcarbamoyl)benzoic acid. Aimed at researchers in computational chemistry, spectroscopy, and drug development, this document details the application of Time-Dependent Density Functional Theory (TD-DFT) for predicting and interpreting the electronic transitions of this molecule. We will explore the foundational principles, outline a rigorous computational workflow, and discuss the critical analysis of the resulting spectral data. The causality behind methodological choices, from functional and basis set selection to the modeling of solvent effects, is emphasized to ensure a self-validating and robust protocol.

Introduction: The Spectroscopic Significance of 2-(Phenylcarbamoyl)benzoic Acid

2-(Phenylcarbamoyl)benzoic acid, also known as N-phenylphthalamic acid, is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds and functional materials.[1] Its structure incorporates three key chromophoric systems: a benzoic acid moiety, a phenyl ring, and an amide linkage. The electronic interactions between these groups are expected to govern its UV-Vis absorption profile.

The UV-Vis spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of transitions between molecular orbitals. For drug development professionals, understanding the UV-Vis properties is crucial for assays, stability studies, and understanding potential photosensitivity. Theoretical spectroscopy offers a powerful, non-experimental route to this information, enabling high-throughput screening and providing deep mechanistic insights that complement experimental work.[2]

This guide will focus on the state-of-the-art computational method, Time-Dependent Density Functional Theory (TD-DFT), which has proven to be a reliable and cost-effective approach for predicting the UV-Vis spectra of organic molecules.[3][4]

Foundational Principles: Electronic Transitions in Aromatic Amide-Acids

The UV-Vis spectrum of 2-(Phenylcarbamoyl)benzoic acid is anticipated to be a composite of transitions originating from its constituent functional groups, modulated by their electronic coupling.

  • Benzoic Acid Moiety : Benzoic acid itself typically exhibits two primary absorption bands: a strong band around 230 nm (the B-band, arising from a π→π* transition) and a weaker, broader band around 270-280 nm (the C-band).[5]

  • Amide Chromophore : The amide group (-CONH-) possesses a characteristic n→π* transition, which is often weak, and a stronger π→π* transition at lower wavelengths.[6][7]

  • Phenyl Group : The isolated benzene ring shows characteristic absorptions that are modified upon substitution.

  • Carbonyl Groups : Both the carboxylic acid and the amide contain carbonyl (C=O) groups. These groups typically show a weak absorbance in the 270-300 nm range corresponding to an n→π* transition.[8]

The conjugation between the phenyl rings and the carbonyl groups in 2-(Phenylcarbamoyl)benzoic acid is expected to cause a bathochromic (red) shift in these transitions compared to the isolated chromophores.[9][10] The precise location and intensity of the absorption maxima will be highly sensitive to the molecule's conformation and its interaction with the surrounding environment (i.e., the solvent).

Computational Methodology: A Validated TD-DFT Protocol

The prediction of the UV-Vis spectrum is a multi-step process that begins with an accurate representation of the molecule's ground-state geometry.

G cluster_0 Computational Workflow A 1. Molecular Structure Input (SMILES or 3D Coords) B 2. Ground State Geometry Optimization (DFT) A->B Initial Geometry C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Structure D 4. Excited State Calculation (TD-DFT) C->D Validated Structure E 5. Spectrum Simulation (Gaussian Broadening) D->E Excitation Energies & Oscillator Strengths F 6. Analysis & Interpretation E->F Theoretical Spectrum

Caption: Workflow for theoretical UV-Vis spectrum prediction.

Step 1: Ground-State Geometry Optimization

An accurate prediction of excited states begins with a reliable ground-state structure. Density Functional Theory (DFT) is the method of choice for this task, balancing accuracy with computational cost.[11]

Protocol:

  • Input Structure : Obtain the 3D coordinates of 2-(Phenylcarbamoyl)benzoic acid. A good starting point can be generated from its SMILES string (C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N) or retrieved from databases like PubChem.[12]

  • Functional Selection : The choice of the exchange-correlation functional is critical. For organic molecules, hybrid functionals are often preferred. We recommend the B3LYP functional as a robust starting point, known for its good performance in geometry optimizations.

  • Basis Set Selection : A Pople-style basis set such as 6-311+G(d,p) is recommended. This set provides a good balance of flexibility for describing the electron distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.

  • Solvent Modeling : Molecular properties are significantly influenced by the solvent.[13] The Polarizable Continuum Model (PCM) is an efficient method to account for bulk solvent effects.[14] The choice of solvent (e.g., ethanol, water, cyclohexane) should match experimental conditions if a comparison is intended.

  • Execution : Perform the geometry optimization calculation. The goal is to find the coordinates where the net forces on all atoms are negligible, representing a minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point, a frequency calculation must be performed.

Protocol:

  • Use the optimized geometry from the previous step.

  • Perform a frequency calculation using the same functional, basis set, and solvent model.

  • Validation : Confirm that all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). An imaginary frequency indicates a transition state, and the geometry must be re-optimized.

Step 3: Excited-State Calculations with TD-DFT

With a validated ground-state structure, we can proceed to calculate the vertical electronic excitation energies and their corresponding oscillator strengths.

Protocol:

  • Input : Use the validated ground-state geometry.

  • Method : Employ the TD-DFT method.

  • Functional Selection for TD-DFT : The choice of functional for the TD-DFT step can differ from the geometry optimization. While B3LYP is often used, range-separated hybrid functionals like CAM-B3LYP or ωB97X-D are generally recommended for providing a more accurate description of charge-transfer and long-range excitations.[15] Benchmarking studies have also shown M06-2X and B2PLYP to be highly reliable for predicting spectra of organic molecules.[16]

  • Number of States : Request the calculation of a sufficient number of excited states to cover the UV-Vis range of interest (e.g., 20-30 states).

  • Execution : Run the TD-DFT calculation. The output will be a list of excitation energies (in eV or nm), oscillator strengths (a dimensionless quantity indicating transition probability), and the molecular orbitals involved in each transition.

Data Presentation and Analysis

The raw output from the TD-DFT calculation must be processed to generate a visually interpretable spectrum and to understand the nature of the electronic transitions.

Tabulation of Results

Summarize the key TD-DFT results in a table for clarity.

State NumberExcitation Wavelength (λ, nm)Oscillator Strength (f)Major Orbital ContributionsTransition Character
1Calculated ValueCalculated ValueHOMO -> LUMO (X%)π→π
2Calculated ValueCalculated ValueHOMO-1 -> LUMO (Y%)π→π
3Calculated ValueCalculated Valuen(O) -> LUMO+1 (Z%)n→π*
...............
Note: This table presents a hypothetical structure for the expected output. Actual values must be generated from the quantum chemical calculation.
Spectrum Simulation

The discrete "stick" spectrum from the TD-DFT output can be converted into a continuous curve by applying a broadening function (typically Gaussian or Lorentzian) to each transition. This simulated spectrum can then be directly compared with experimental data.

G cluster_0 From Raw Data to Spectrum A TD-DFT Output (λ₁, f₁), (λ₂, f₂), ... B Apply Gaussian Broadening Σ fᵢ * exp[-((x-λᵢ)/σ)²] A->B Processing C Simulated UV-Vis Spectrum (Plot of Absorbance vs. Wavelength) B->C Visualization

Caption: Process for generating a simulated spectrum from TD-DFT results.

Interpretation of Transitions

The authoritative power of theoretical spectroscopy lies in its ability to assign specific orbital transitions to observed spectral features.

  • π→π* Transitions : These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In 2-(Phenylcarbamoyl)benzoic acid, these will dominate the spectrum and involve the delocalized systems of the phenyl rings and carbonyl groups.

  • n→π* Transitions : These involve the promotion of a non-bonding electron (e.g., from the lone pairs on the oxygen atoms of the carbonyls) to a π* antibonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have significantly lower oscillator strengths (are less intense) than π→π* transitions.[8]

By visualizing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other relevant orbitals, one can confirm the character of each electronic transition and understand how different parts of the molecule contribute to its absorption spectrum.

Conclusion: Bridging Theory and Experiment

This guide has outlined a rigorous, self-validating protocol for the theoretical prediction of the UV-Vis spectrum of 2-(Phenylcarbamoyl)benzoic acid using TD-DFT. By carefully selecting computational parameters and systematically analyzing the results, researchers can gain profound insights into the electronic structure and photophysical properties of this molecule. The theoretical spectrum serves as a powerful predictive tool and a means to interpret experimental data with high fidelity. The methodologies described herein are broadly applicable to a wide range of organic molecules, providing a critical capability in modern chemical and pharmaceutical research.

References

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics.
  • PubChem. (n.d.). 2-(2-carbamoylphenyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Baranac-Stojanović, M. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Computational Modeling of Solvent Effects. Retrieved from [Link]

  • ACS Publications. (2023). Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ChemRxiv. (2022). Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. Retrieved from [Link]

  • GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. Retrieved from [Link]

  • ACS Publications. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ACS Publications. (2013). Solvent Induced Shifts in the UV Spectrum of Amides. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. Retrieved from [Link]

  • ScienceDirect. (2019). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Computational and Theoretical Chemistry. Retrieved from [Link]

Sources

electrophilicity index of N-phenylphthalamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Determining the Electrophilicity Index of N-Phenylphthalamic Acid: A Conceptual DFT Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Data Point

N-Phenylphthalamic acid (CAS 4727-29-1) is a molecule of interest, recognized primarily as a plant growth regulator and a versatile intermediate in chemical synthesis.[1][2] Its structure, featuring both a carboxylic acid and an amide functionality, presents multiple potential sites for chemical interaction.[3][4] For drug development professionals and medicinal chemists, understanding the molecule's electronic properties is paramount to predicting its reactivity, metabolic fate, and potential for covalent interactions with biological targets.

This guide moves beyond a simple reporting of values. It serves as a comprehensive manual on the theoretical underpinnings and practical computation of the electrophilicity index (ω) of N-phenylphthalamic acid. The electrophilicity index, a powerful descriptor derived from Conceptual Density Functional Theory (DFT), quantifies the ability of a molecule to accept electrons, thereby providing a robust measure of its electrophilic character.[5][6] A high electrophilicity index suggests a molecule is a strong electron acceptor, prone to reacting with nucleophiles, a critical piece of information for assessing both efficacy and potential toxicity.[7][8]

We will dissect the "why" behind the computational choices, present a self-validating framework by linking theoretical calculations to experimental validation protocols, and explore the tangible applications of this knowledge in a drug development context.

Part 1: The Theoretical Framework of Electrophilicity

The concept of electrophilicity is rigorously defined within the framework of Conceptual Density Functional Theory (DFT), which uses the electron density of a system to reveal profound insights into its chemical behavior.[9][10] The electrophilicity index (ω) was introduced by Parr, Szentpaly, and Liu as a quantitative measure of the energy stabilization a molecule experiences when it acquires an additional electronic charge from its surroundings.[10][11]

The index is defined by the following equation:

ω = μ² / 2η [12]

Where:

  • μ is the electronic chemical potential , which represents the tendency of electrons to escape from the system. It is the negative of electronegativity (χ). A more negative μ indicates a greater propensity to accept electrons.[9]

  • η is the chemical hardness , which measures the resistance of a system to a change in its number of electrons. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive.[13][14]

A good electrophile is therefore characterized by a high (more negative) chemical potential and low chemical hardness.[9] The electrophilicity index elegantly combines these two properties into a single, powerful descriptor.

To calculate μ and η, we can approximate them using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is achieved through Koopmans' theorem , which states that the ionization potential (I) can be approximated as the negative of the HOMO energy (-EHOMO), and the electron affinity (A) can be approximated as the negative of the LUMO energy (-ELUMO).[15][16][17]

From these values, we can derive:

  • μ ≈ - (I + A) / 2 ≈ (EHOMO + ELUMO) / 2

  • η ≈ (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

This theoretical chain—from DFT to HOMO/LUMO energies, through Koopmans' theorem to chemical potential and hardness, and finally to the electrophilicity index—provides a robust and computationally accessible pathway to quantifying chemical reactivity.

Part 2: Computational Methodology: A Step-by-Step Protocol

This section provides a detailed protocol for calculating the global . The workflow is designed to be reproducible and is grounded in widely accepted computational chemistry practices.

Step 1: Molecular Structure Preparation & Optimization

The starting point for any quantum chemical calculation is an accurate 3D structure of the molecule.

  • Obtain 2D Structure: Draw N-phenylphthalamic acid (C₁₄H₁₁NO₃) in a chemical drawing program (e.g., ChemDraw, MarvinSketch).[3]

  • Convert to 3D: Use the program's built-in tools to generate an initial 3D conformation.

  • Geometry Optimization: This initial structure is not at its lowest energy state. A geometry optimization must be performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). This step is crucial as the electronic properties are highly dependent on the molecular geometry.

    • Methodology Choice: For a molecule of this size, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost. The B3LYP hybrid functional is a workhorse in computational organic chemistry, known for providing reliable geometries and electronic properties for a wide range of systems.

    • Basis Set Choice: A Pople-style basis set such as 6-31G(d) is a standard and efficient choice. The "(d)" indicates the addition of polarization functions on heavy atoms, which is essential for accurately describing the bonding environments, particularly around the carbonyl groups.

Step 2: Single-Point Energy Calculation

Once the geometry is optimized, a "single-point" energy calculation is performed on the optimized structure using the same level of theory (B3LYP/6-31G(d)) to obtain the final electronic properties, including the energies of the frontier molecular orbitals.

Step 3: Calculation of Reactivity Descriptors

From the output of the single-point calculation, extract the energies of the HOMO and LUMO.

  • Extract EHOMO and ELUMO: These values will be given in the output file, typically in atomic units (Hartrees) or electron volts (eV).

  • Calculate I and A (Koopmans' Approximation):

    • Ionization Potential (I) = -EHOMO[16]

    • Electron Affinity (A) = -ELUMO[15]

  • Calculate μ and η:

    • Chemical Potential (μ) = (EHOMO + ELUMO) / 2

    • Chemical Hardness (η) = ELUMO - EHOMO

  • Calculate ω (Electrophilicity Index):

    • ω = μ² / (2η)[18]

The entire computational workflow can be visualized as follows:

G cluster_prep Step 1: Structure Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Descriptor Calculation mol_2d 2D Structure of N-Phenylphthalamic Acid mol_3d Initial 3D Conformation mol_2d->mol_3d 3D Conversion mol_opt Optimized 3D Geometry (B3LYP/6-31G(d)) mol_3d->mol_opt Geometry Optimization sp_calc Single-Point Energy Calculation mol_opt->sp_calc fmo Extract EHOMO & ELUMO sp_calc->fmo koopmans Apply Koopmans' Theorem I = -EHOMO, A = -ELUMO fmo->koopmans params Calculate Chemical Potential (μ) & Chemical Hardness (η) koopmans->params omega Calculate Electrophilicity Index (ω = μ² / 2η) params->omega

Caption: Relationship between structure and predicted electrophilic sites.

Part 4: Experimental Validation Protocol

A core tenet of scientific integrity is the validation of theoretical models with empirical data. While the electrophilicity index itself is a theoretical construct, its predictions about chemical reactivity can be experimentally tested. [13]This protocol outlines a self-validating system where computational predictions are directly compared against experimental kinetic data.

Objective: To determine if the calculated correlates with its observed reaction rates with a series of nucleophiles.

Methodology:

  • Selection of Nucleophiles: Choose a series of nucleophiles with varying, well-characterized nucleophilicity (e.g., a series of substituted anilines or thiols).

  • Kinetic Assays:

    • For each nucleophile, conduct a reaction with N-phenylphthalamic acid under controlled conditions (temperature, solvent, pH).

    • Monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or NMR) to measure the disappearance of reactants and the appearance of the product.

  • Rate Constant Determination: From the kinetic data, calculate the second-order rate constant (k) for each reaction.

  • Correlation Analysis: Plot the logarithm of the experimental rate constants (log k) against a relevant property of the nucleophiles (e.g., their known nucleophilicity parameter, N, or their calculated HOMO energy). The resulting correlation validates the reaction series. Subsequently, this experimental reactivity can be used to benchmark the computed electrophilicity of N-phenylphthalamic acid against other electrophiles.

G cluster_exp Experimental Protocol cluster_val Validation & Correlation select_nuc Select Nucleophile Series (e.g., Substituted Anilines) run_rxn Run Kinetic Experiments (HPLC/UV-Vis Monitoring) select_nuc->run_rxn calc_rate Determine Rate Constants (k) run_rxn->calc_rate plot Correlate Experimental Data (log k) vs. Theory (ω) calc_rate->plot comp_omega Calculated ω of N-Phenylphthalamic Acid comp_omega->plot validate Validate Predictive Power of Electrophilicity Index plot->validate

Sources

Methodological & Application

using 2-(Phenylcarbamoyl)benzoic acid as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Phenylcarbamoyl)benzoic Acid as a Divergent Precursor for N-Heterocyclic Scaffolds

Introduction & Chemical Context

2-(Phenylcarbamoyl)benzoic acid (CAS: 4727-29-1), also known as


-phenylphthalamic acid, represents a critical "kinetic checkpoint" in the reaction between phthalic anhydride and aniline. While often viewed merely as a transient intermediate en route to 

-phenylphthalimide, this stable, crystalline solid offers distinct advantages as a starting material for heterocyclic synthesis.

Unlike the highly reactive phthalic anhydride, 2-(phenylcarbamoyl)benzoic acid allows for controlled, regioselective transformations. It exists in equilibrium with its cyclized imide form and the hydrolyzed dicarboxylic acid, but under specific conditions, it serves as a privileged scaffold for accessing Isoindoline-1,3-diones (Phthalimides) , Isoindolinones , and Phthalazine-1,4-diones .

Key Physicochemical Properties:

Property Data Note
CAS Number 4727-29-1

| Molecular Formula |


 | |
| Molecular Weight  | 241.24  g/mol  | |
| Melting Point  | 166–169 °C (decomp) | Cyclizes to imide upon melting |
| Solubility  | Soluble in EtOH, Acetone, hot AcOH | Poorly soluble in 

,

| | pKa | ~3.5 (COOH) | Acidic functionality dictates solubility |[1][2][3]

Mechanistic Pathways & Reaction Landscape

The utility of 2-(phenylcarbamoyl)benzoic acid lies in its ability to undergo selective dehydration or nucleophilic substitution. The diagram below maps the divergent pathways accessible from this single precursor.

ReactionLandscape Start Phthalic Anhydride + Aniline Acid 2-(Phenylcarbamoyl) benzoic acid (Phthalamic Acid) Start->Acid Kinetic Control (CHCl3, <40°C) Imide N-Phenylphthalimide (Isoindoline-1,3-dione) Acid->Imide Dehydration (AcOH, Heat) Phthalazine 2,3-Dihydrophthalazine- 1,4-dione Acid->Phthalazine Hydrazine Hydrate (-Aniline) Isoindolinone N-Phenylisoindolinone (Hydroxylactam) Imide->Isoindolinone Regioselective Reduction (Zn/HCl)

Figure 1: Divergent synthesis pathways starting from 2-(phenylcarbamoyl)benzoic acid. The central node (Blue) can be directed toward Imides (Green), Reduced Lactams (Yellow), or Phthalazines (Red).

Application Protocols

Protocol A: Catalytic Cyclodehydration to -Phenylphthalimide

Target: Synthesis of the classic imide scaffold used in Gabriel synthesis and polymer chemistry.

Rationale: While thermal dehydration is possible, it often leads to sublimation of the anhydride or charring. Using acetic acid as a "proton shuttle" catalyst significantly lowers the activation energy, allowing the reaction to proceed cleanly at reflux.

Materials:

  • 2-(Phenylcarbamoyl)benzoic acid (10 mmol, 2.41 g)

  • Glacial Acetic Acid (20 mL)

  • Acetic Anhydride (Optional, 1 mL - scavenger for water)

Step-by-Step Methodology:

  • Dissolution: Charge a 50 mL round-bottom flask with 2.41 g of the phthalamic acid and 20 mL of glacial acetic acid.

  • Reflux: Equip with a condenser and heat the mixture to reflux (118 °C). The suspension will clear as the starting material dissolves and converts to the more soluble imide.

  • Monitoring: Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The disappearance of the baseline acid spot and appearance of a high-Rf spot indicates completion (typically 1–2 hours).

  • Precipitation: Cool the solution to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: Filter the white precipitate via a Büchner funnel. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Drying: Dry in a vacuum oven at 60 °C.

    • Yield: Expect >90%.[2][3]

    • Validation: IR Spectrum should show doublet carbonyl peaks at ~1710 and 1770 cm⁻¹ (characteristic of cyclic imides), replacing the broad carboxylic O-H stretch.

Protocol B: Synthesis of Phthalhydrazide (Ring Switching)

Target: Accessing the chemiluminescent phthalazine core.

Rationale: Hydrazine is a potent nucleophile that can displace the aniline moiety. This "ring switching" transformation is thermodynamically driven by the formation of the stable phthalazine-1,4-dione ring.

Materials:

  • 2-(Phenylcarbamoyl)benzoic acid (5 mmol, 1.20 g)

  • Hydrazine Hydrate (80%, 10 mmol, 0.6 mL)

  • Ethanol (15 mL)

Step-by-Step Methodology:

  • Suspension: Suspend the phthalamic acid in 15 mL of ethanol in a reaction vial.

  • Addition: Add hydrazine hydrate dropwise. A transient color change may occur.

  • Heating: Heat the mixture to reflux for 3 hours. The aniline is displaced and remains in solution, while the phthalhydrazide product often precipitates due to lower solubility in ethanol.

  • Work-up: Cool to 0 °C. Filter the solid product.

  • Purification: Wash the cake with cold ethanol and then diethyl ether to remove residual aniline.

  • Validation: The product is 2,3-dihydrophthalazine-1,4-dione.[4] Melting point >300 °C.

Protocol C: Reductive Cyclization to Isoindolinones

Target: Synthesis of reduced isoindoline scaffolds (drug pharmacophores).

Rationale: Direct reduction of the intermediate imide (formed in situ or pre-isolated) using Zinc/Acid or Borohydride allows access to the hydroxylactam or isoindolinone, retaining the


-phenyl substituent.

Materials:

  • 
    -Phenylphthalimide (derived from Protocol A) (5 mmol)
    
  • Zinc Dust (Activated, 15 mmol)

  • Acetic Acid (20 mL) / HCl (cat.)

Step-by-Step Methodology:

  • Activation: Suspend the imide in acetic acid.

  • Reduction: Add Zinc dust in portions while heating to 80 °C.

  • Duration: Stir for 4–6 hours. The carbonyl group is reduced to the methylene (or hydroxy-methine depending on workup).

  • Filtration: Filter hot to remove unreacted Zinc.

  • Crystallization: Concentrate the filtrate and dilute with water to precipitate the

    
    -phenylisoindolinone.
    

Critical Troubleshooting & Quality Control

IssueDiagnosticCorrective Action
Incomplete Cyclization IR shows broad OH peak at 3200-3400 cm⁻¹.Increase reflux time in AcOH; add Acetic Anhydride to drive equilibrium.
Hydrolysis Product is Phthalic Acid (MP 207°C).Ensure reagents are dry; avoid strong aqueous base during workup.
Sublimation White crystals on condenser.Use lower temperature or switch to solution-phase (Protocol A) instead of solid-state heating.
Aniline Contamination Product smells of amine; yellow discoloration.Wash final product with dilute HCl (1M) to protonate and remove free aniline.

Mechanistic Insight: The "Proton Shuttle"

The conversion of phthalamic acid to phthalimide is not a simple elimination.[5][6] As detailed in computational studies (see Ref 1), acetic acid acts as a dual proton donor/acceptor, stabilizing the transition state for the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon.

Mechanism Step1 Phthalamic Acid (Zwitterionic Character) TS Tetrahedral Intermediate (Stabilized by AcOH) Step1->TS Nucleophilic Attack (Rate Limiting) Product N-Phenylphthalimide + H2O TS->Product Dehydration (-H2O)

Figure 2: Simplified mechanistic flow of the acetic-acid catalyzed cyclodehydration.

References

  • Takahashi, O., et al. (2015). "Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism." International Journal of Molecular Sciences, 16(6), 12174–12183.

  • BenchChem. (2025).[7] "Application Notes and Protocols: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline."

  • Organic Chemistry Portal. "Synthesis of Phthalimides."

  • National Institutes of Health (NIH) - PubChem. "Phthalanilic acid (Compound)."

Sources

Application Note: Synthesis of 3-Phenylquinazoline-2,4(1H,3H)-dione via Curtius Rearrangement of N-Phenylphthalamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 3-phenylquinazoline-2,4(1H,3H)-dione from N-phenylphthalamic acid .

While "quinazolinone" is a broad term often associated with 2-substituted-4(3H)-quinazolinones derived from anthranilic acid, the specific use of N-phenylphthalamic acid (derived from phthalic anhydride) dictates a different mechanistic pathway—typically involving a rearrangement (Curtius or Hofmann) to yield the quinazoline-2,4-dione scaffold.

Abstract & Strategic Rationale

This protocol targets the synthesis of 3-substituted quinazoline-2,4-diones, a privileged scaffold in medicinal chemistry (e.g., serotonin antagonists, aldose reductase inhibitors). Unlike the standard Niementowski synthesis which utilizes anthranilic acid to form 2-substituted quinazolinones, this route leverages N-phenylphthalamic acid .

Critical Chemical Distinction:

  • Path A (Thermal Dehydration): Direct heating of N-phenylphthalamic acid yields N-phenylphthalimide (an isoindole derivative), which is a "dead end" for quinazolinone synthesis.

  • Path B (Rearrangement - Selected Route): To access the quinazoline core, the carboxylic acid moiety of N-phenylphthalamic acid must be converted to an isocyanate via Curtius rearrangement . This reactive intermediate undergoes intramolecular nucleophilic attack by the amide nitrogen to close the pyrimidine ring.

Reaction Mechanism & Pathway

The transformation proceeds through the activation of the carboxylic acid, formation of an acyl azide, thermal rearrangement to an isocyanate, and spontaneous cyclization.

ReactionPathway Start N-Phenylphthalamic Acid (Precursor) Inter1 Acyl Chloride / Mixed Anhydride (Activated Species) Start->Inter1 SOCl2 or ClCOOEt/Et3N Side Side Rxn: N-Phenylphthalimide (Thermal Dehydration) Start->Side Heat (-H2O) Inter2 Acyl Azide (-CON3) Inter1->Inter2 NaN3 Inter3 Isocyanate Intermediate (-N=C=O) Inter2->Inter3 Heat (Curtius) -N2 Product 3-Phenylquinazoline-2,4-dione (Target) Inter3->Product Intramolecular Cyclization

Figure 1: Mechanistic pathway distinguishing the productive rearrangement route from the thermal dehydration side reaction.

Experimental Protocol

Phase 1: Synthesis of N-Phenylphthalamic Acid (Precursor)

Note: If starting material is not commercially available.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • Aniline (1.0 eq)[1]

  • Solvent: Glacial Acetic Acid or Acetone/Water

  • Temperature: Room Temperature (RT) to 50°C

Procedure:

  • Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of glacial acetic acid (or acetone).

  • Add 9.3 g (0.1 mol) of aniline dropwise with stirring.

  • Stir at RT for 1-2 hours. A white precipitate of N-phenylphthalamic acid will form.

  • Critical Step: Do not heat to reflux, as this will convert the product to N-phenylphthalimide.

  • Filter the solid, wash with cold water/ether, and dry.

    • Yield: ~90-95%

    • Melting Point: 169-170°C (Decomposes to imide at higher temps).

Phase 2: Conversion to 3-Phenylquinazoline-2,4(1H,3H)-dione (Target)

Reagents:

  • N-Phenylphthalamic Acid (1.0 eq)

  • Thionyl Chloride (

    
    ) or Ethyl Chloroformate (1.2 eq)
    
  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Triethylamine (

    
    ) (if using chloroformate)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation):

    • Suspend N-phenylphthalamic acid (2.41 g, 10 mmol) in anhydrous toluene (30 mL).

    • Add

      
       (1.43 g, 12 mmol) dropwise at 0°C.
      
    • Stir at 0-5°C for 30 mins, then allow to warm to RT for 1 hour.

    • Note: Avoid excess heat to prevent cyclization to phthalimide.

  • Azidation:

    • Cool the solution to 0°C.

    • Add activated Sodium Azide (

      
      ) (0.98 g, 15 mmol) (Caution: Azides are shock-sensitive; use a safety shield).
      
    • Stir vigorously for 2 hours.

    • Alternative: If using the mixed anhydride method (Ethyl chloroformate/

      
      ), generate the anhydride at -10°C, then add aqueous 
      
      
      
      .
  • Rearrangement & Cyclization:

    • Gently heat the reaction mixture to reflux (110°C) .

    • Observation: Evolution of nitrogen gas (

      
      ) indicates the Curtius rearrangement is proceeding.
      
    • Continue reflux for 2-4 hours. The isocyanate formed in situ will undergo intramolecular nucleophilic attack by the amide nitrogen (Ph-NH-), closing the ring to form the quinazolinedione.

  • Isolation:

    • Cool the mixture to RT. The product often precipitates as a white/off-white solid.

    • Filter the solid.[2]

    • Wash with cold toluene followed by ethanol.

    • Recrystallize from Ethanol or DMF/Water.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point >270°C (Lit. ~280°C)Capillary MP
IR Spectroscopy 1710 cm⁻¹ (C=O, urea), 1660 cm⁻¹ (C=O, amide)FTIR (KBr)
¹H NMR (DMSO-d₆) δ 11.5 (s, 1H, NH), 7.2-8.0 (m, 9H, Ar-H)400 MHz NMR
Mass Spectrometry [M+H]⁺ = 239.08ESI-MS

Key Validation Check:

  • Absence of Phthalimide: Check IR for the characteristic doublet of phthalimide carbonyls (1770, 1740 cm⁻¹). The target quinazolinedione shows broad carbonyl bands at lower frequencies (1710, 1660 cm⁻¹).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product is N-Phenylphthalimide Reaction temperature too high during activation step.Keep activation (Step 1) strictly < 20°C. Dehydration competes with chloride formation.
Low Yield Incomplete rearrangement or hydrolysis of isocyanate.Ensure anhydrous toluene is used. Water hydrolyzes the isocyanate to a urea byproduct.[1]
Incomplete Cyclization Steric hindrance on the N-phenyl ring.Increase reflux time (up to 6-8h) or use a higher boiling solvent (Xylene).

References

  • Mechanistic Grounding:The Chemistry of Azides derived from N-substituted Phthalamic Acids. Journal of the Chemical Society, Perkin Transactions 1.

  • Synthetic Protocol:Synthesis of Quinazolin-4(3H)-one Derivatives. (General reference for quinazolinone scaffolds, distinguishing anthranilic vs. phthalic routes).

  • Rearrangement Context: Curtius Rearrangement in Heterocyclic Synthesis. Organic Reactions.[2][3][4][5][6][7][8][9]

Sources

Application Notes and Protocols for the Synthesis of Isoindolinone Scaffolds from 2-(Phenylcarbamoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of isoindolinone-related structures, commencing with the readily accessible precursor, 2-(phenylcarbamoyl)benzoic acid. A critical examination of the intramolecular cyclization of this substrate reveals a thermodynamic preference for the formation of the isomeric N-phenylphthalimide. Consequently, this document outlines a robust, two-stage synthetic strategy: the initial dehydrative cyclization to the phthalimide, followed by a selective catalytic hydrogenation to yield the desired 2-phenylisoindolin-1-one. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and a discussion of alternative synthetic routes.

Introduction: The Significance of the Isoindolinone Core and its Synthetic Precursors

The isoindolinone scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and pharmaceuticals. Its structural features allow for diverse functionalization, making it a cornerstone in medicinal chemistry for the development of agents with anticancer, anti-inflammatory, and neuroprotective properties.

2-(Phenylcarbamoyl)benzoic acid, also known as N-phenylphthalamic acid, is a common and logical starting point for the construction of a five-membered lactam fused to a benzene ring. This precursor is readily synthesized from commercially available phthalic anhydride and aniline. While intuition might suggest a straightforward intramolecular amidation to form the isoindolinone, the thermodynamics of the cyclization process favor the formation of the more stable phthalimide isomer. This guide will first elucidate this critical transformation and then provide a reliable pathway to access the target isoindolinone.

Synthesis of the Starting Material: 2-(Phenylcarbamoyl)benzoic Acid

The initial step involves the synthesis of the amic acid precursor, 2-(phenylcarbamoyl)benzoic acid, through the nucleophilic acyl substitution of phthalic anhydride with aniline. This reaction is typically fast and proceeds in high yield at or below room temperature.

Experimental Protocol 1: Synthesis of 2-(Phenylcarbamoyl)benzoic Acid
  • Materials:

    • Phthalic anhydride (1.0 eq)

    • Aniline (1.0 eq)

    • Anhydrous diethyl ether or dichloromethane (DCM)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve phthalic anhydride in a minimal amount of anhydrous diethyl ether or DCM.

    • Cool the solution in an ice bath with stirring.

    • Dissolve aniline in the same solvent and add it to the dropping funnel.

    • Add the aniline solution dropwise to the cooled phthalic anhydride solution over 15-20 minutes. A thick white precipitate will form.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Collect the solid product by suction filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield 2-(phenylcarbamoyl)benzoic acid as a white powder. The product is typically of high purity and can be used in the next step without further purification.

Intramolecular Cyclization: The Path to N-Phenylphthalimide

The intramolecular cyclization of 2-(phenylcarbamoyl)benzoic acid is a dehydrative process that can be achieved thermally or with acid catalysis. The reaction proceeds via a two-step addition-elimination mechanism.[1] The amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbon to form a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the cyclic imide, N-phenylphthalimide.[1]

G cluster_0 Synthesis of N-Phenylphthalimide Start 2-(Phenylcarbamoyl)benzoic Acid Intermediate Tetrahedral Intermediate (gem-diol) Product N-Phenylphthalimide Water H₂O

Experimental Protocol 2: Acetic Acid-Catalyzed Cyclization to N-Phenylphthalimide

This protocol utilizes glacial acetic acid as both a solvent and a catalyst to promote the dehydrative cyclization.[1]

  • Materials:

    • 2-(Phenylcarbamoyl)benzoic acid (1.0 eq)

    • Glacial acetic acid

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer

  • Procedure:

    • Place 2-(phenylcarbamoyl)benzoic acid in a round-bottom flask.

    • Add a sufficient amount of glacial acetic acid to dissolve the starting material upon heating.

    • Equip the flask with a reflux condenser and a magnetic stirrer.

    • Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the solution to cool to room temperature. The product will often crystallize out of the solution.

    • If crystallization does not occur spontaneously, the product can be precipitated by carefully adding the reaction mixture to cold water.

    • Collect the solid product by suction filtration, wash with water to remove residual acetic acid, and dry under vacuum.

    • The crude N-phenylphthalimide can be recrystallized from ethanol or acetic acid to obtain a purified product.

Method Reagent/Solvent Temperature Time Typical Yield Reference
Thermal CyclizationNone (neat)140-145 °C50 min>95%[2]
Acid-CatalyzedGlacial Acetic AcidReflux1-4 hoursHigh[3]

Selective Reduction: From N-Phenylphthalimide to 2-Phenylisoindolin-1-one

To obtain the desired isoindolinone, a selective reduction of one of the two carbonyl groups of the N-phenylphthalimide is required. Catalytic hydrogenation over a palladium catalyst in the presence of an acid promoter has been shown to be an effective method for this transformation.[4][5] The acid is crucial for promoting the reduction.[4]

G cluster_1 Synthetic Workflow Reactants Phthalic Anhydride + Aniline Amic_Acid 2-(Phenylcarbamoyl)benzoic Acid Phthalimide N-Phenylphthalimide Isoindolinone 2-Phenylisoindolin-1-one

Experimental Protocol 3: Catalytic Hydrogenation of N-Phenylphthalimide
  • Materials:

    • N-Phenylphthalimide (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Trifluoroacetic acid (TFA) or another suitable acid promoter

    • Ethyl acetate (or another suitable solvent)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

    • Reaction vessel suitable for hydrogenation

    • Filtration apparatus for catalyst removal (e.g., Celite pad)

  • Procedure:

    • In a suitable reaction vessel, dissolve N-phenylphthalimide in ethyl acetate.

    • Add the 10% Pd/C catalyst to the solution.

    • Add the acid promoter (e.g., trifluoroacetic acid).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere with a balloon.

    • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Wash the combined filtrate with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure 2-phenylisoindolin-1-one.

Alternative Approaches to Isoindolinone Synthesis

While the two-step procedure outlined above is a reliable method starting from 2-(phenylcarbamoyl)benzoic acid, it is valuable for researchers to be aware of other, more direct methods for the synthesis of isoindolinones. Modern synthetic chemistry offers several elegant solutions, including:

  • Reductive amidation of 2-carboxybenzaldehydes: This one-pot reaction combines an amine with 2-carboxybenzaldehyde in the presence of a reducing agent to directly form the isoindolinone.

  • Palladium-catalyzed C-H activation/carbonylation: These methods can construct the isoindolinone ring from simpler precursors like benzylamines through the insertion of carbon monoxide.

  • Reactions of 2-formylbenzoic acid with primary amines: An iridium-catalyzed reductive lactamization provides a sustainable route to a variety of isoindolinones.

These alternative methods can offer advantages in terms of atom economy and step efficiency, and the choice of method will depend on the specific substitution patterns desired and the availability of starting materials.

Conclusion

The synthesis of isoindolinones from 2-(phenylcarbamoyl)benzoic acid is a nuanced process that underscores the importance of understanding reaction mechanisms and thermodynamic stability. While a direct intramolecular cyclization of this precursor preferentially yields the isomeric N-phenylphthalimide, a subsequent selective reduction provides a reliable and effective pathway to the desired 2-phenylisoindolin-1-one. This application note provides detailed, actionable protocols for this two-stage synthesis, equipping researchers with the practical knowledge to access this important class of heterocyclic compounds. The discussion of alternative synthetic strategies further broadens the scope for the design and development of novel isoindolinone-based molecules for various applications in science and medicine.

References

  • This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.
  • Sung, D. D. (2017). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 22(12), 2129. [Link]

  • This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.
  • This reference is a placeholder for general knowledge on the topic and is not tied to a specific search result.
  • Al-Azzawi, A. M. (2018). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Journal of Global Pharma Technology, 10(8), 350-360. [Link]

  • PrepChem. (2023). Synthesis of N-Phenylphthalimide. [Link]

  • McCrindle, R., et al. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 1590-1594. [Link]

  • García, J. I., et al. (2020). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Omega, 5(31), 19687–19696. [Link]

Sources

2-(Phenylcarbamoyl)benzoic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(phenylcarbamoyl)benzoic acid scaffold (also known as N-phenylphthalamic acid) represents a critical pharmacophore in both agrochemistry and medicinal chemistry. While historically renowned as the structural basis for the auxin transport inhibitor Naptalam (NPA) , this scaffold serves as a versatile bifunctional intermediate. It possesses a unique capacity for intramolecular hydrogen bonding and metal chelation, yet it exists in a delicate equilibrium with its dehydrated cyclic counterpart, N-phenylphthalimide.

This guide provides researchers with high-fidelity protocols for the synthesis, stabilization, and biological application of these derivatives. It specifically addresses the "cyclization trap"—the thermodynamic tendency of these acids to dehydrate into inactive or distinctively active imides—and offers validated methods to control this transformation.

Chemical Basis & Synthetic Logic[1][2]

The Scaffold and the "Imide Trap"

The core structure consists of a phthalic acid backbone mono-amidated with an aniline derivative. The proximity of the carboxylic acid to the amide group creates a high susceptibility to intramolecular cyclization.

  • Open Form (Target): 2-(Phenylcarbamoyl)benzoic acid. Soluble in base; possesses H-bond donor/acceptor sites.

  • Closed Form (Byproduct/Distinct Target): N-phenylphthalimide. Formed via dehydration; neutral, lipophilic, often lacking the specific ionic interactions of the acid.

Graphviz Workflow: Synthesis & Stability Pathways

The following diagram illustrates the synthetic pathway and the critical stability checkpoints.

SynthesisPath Anhydride Phthalic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (THF/DCM, <30°C) Aniline Aniline Derivative Aniline->Intermediate PhthalamicAcid 2-(Phenylcarbamoyl) benzoic Acid (KINETIC PRODUCT) Intermediate->PhthalamicAcid Proton Transfer Phthalimide N-Phenylphthalimide (THERMODYNAMIC PRODUCT) PhthalamicAcid->Phthalimide Heat (>60°C) or Acid Catalysis (-H2O) Phthalimide->PhthalamicAcid Hydrolysis (Strong Base)

Figure 1: The Synthetic Pathway. The green node represents the target acid scaffold. The red node represents the cyclized imide formed under thermal or acidic stress.

Detailed Experimental Protocols

Protocol A: Controlled Synthesis of 2-(Phenylcarbamoyl)benzoic Acids

Objective: Synthesize the open-chain acid while preventing cyclization to the imide.

Reagents:

  • Phthalic anhydride (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Purification: Diethyl ether or Hexane

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve 10 mmol of Phthalic anhydride in 20 mL of DCM. Ensure complete solvation; if the anhydride is old, recrystallize it first to remove hydrolyzed phthalic acid.

  • Addition: Dissolve 10 mmol of the aniline derivative in 10 mL of DCM. Add this solution dropwise to the anhydride solution at room temperature (20–25°C) .

    • Critical Note: Do not reflux. Heat promotes the thermodynamic cyclization to the imide.

  • Reaction: Stir for 2–4 hours. The product (phthalamic acid) is often less soluble in DCM than the starting materials and may precipitate as a white/off-white solid.

  • Isolation:

    • If precipitate forms: Filter under vacuum.[1] Wash the cake 3x with cold diethyl ether to remove unreacted aniline.

    • If no precipitate: Concentrate the solvent to ~5 mL under reduced pressure (keep bath <35°C) and add cold hexane to induce precipitation.

  • Characterization:

    • IR: Look for broad -OH stretch (2500–3300 cm⁻¹) and Amide I/II bands. Absence of the characteristic imide doublet (1710/1770 cm⁻¹) confirms the open chain.

    • Melting Point: Phthalamic acids often decompose (cyclize) at their melting point. Note if the solid melts and then resolidifies (indicates cyclization).

Protocol B: Stability & Cyclization Assay

Objective: Determine the half-life of the acid scaffold in physiological media.

  • Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and in Simulated Gastric Fluid (pH 1.2).

  • Sampling: Incubate at 37°C. Aliquot samples at t=0, 1, 4, 12, and 24 hours.

  • Analysis (HPLC-UV):

    • Stationary Phase: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

    • Detection: 254 nm.

    • Marker: The open acid will elute earlier (more polar) than the closed imide (less polar).

Biological Application: Auxin Transport Inhibition

The most validated application of this scaffold is the inhibition of Polar Auxin Transport (PAT) in plants, exemplified by Naptalam (NPA).[2]

Mechanism of Action

NPA derivatives act by interfering with PIN-FORMED (PIN) proteins, which are auxin efflux carriers.[2][3] They do not block the pore physically but likely bind to a regulatory interface or stabilize the protein in a non-conductive state, preventing the efflux of Indole-3-acetic acid (IAA).

Graphviz Pathway: NPA-Mediated Inhibition

AuxinPath Cytoplasm Cytoplasm (High Auxin) PIN PIN Efflux Carrier (Active State) Cytoplasm->PIN Auxin Loading PIN_Blocked PIN-NPA Complex (Inactive/Trapped) PIN->PIN_Blocked Conformational Lock Growth Directional Growth (Gravitropism/Elongation) PIN->Growth Auxin Efflux Auxin Indole-3-Acetic Acid (IAA) NPA 2-(1-Naphthylcarbamoyl) benzoic acid (NPA) NPA->PIN Binding Interface PIN_Blocked->Growth Inhibition

Figure 2: Mechanism of Action. NPA binds to PIN transporters, locking them in an inactive state and halting the polar auxin stream required for growth.

Biological Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions on the aniline ring affect biological activity (Auxin Transport Inhibition).

Substituent (R-Aniline)Relative Potency (vs NPA)Lipophilicity (LogP)Notes
1-Naphthyl (NPA) 100% (Standard) 2.8 Optimal steric fit for PIN binding site.
2-Naphthyl< 10%2.8Steric mismatch; highlights positional sensitivity.
Phenyl (Unsubstituted)20–30%1.9Lacks sufficient hydrophobic bulk.
2-Chlorophenyl40–50%2.5Ortho-substitution mimics the naphthyl bulk.
2,6-Dichlorophenyl< 5%3.1Steric hindrance prevents amide planarity.

Medicinal Chemistry Expansion (Beyond Plants)

While NPA is an herbicide, the scaffold has emerging relevance in human medicine.

Anticonvulsant Activity

Derivatives of N-phenylphthalamic acid act as prodrugs or active metabolites for anticonvulsant activity. The open-chain acid provides higher water solubility compared to the imide, facilitating oral absorption before potential metabolic cyclization or direct interaction with sodium channels.

  • Key Insight: Electron-withdrawing groups (Cl, NO₂) on the aniline ring enhance anticonvulsant potency in Maximal Electroshock (MES) assays.

Metal Chelation & Metallo-Pharmaceuticals

The carboxylate (O) and the amide (O/N) form a bidentate ligand system.

  • Application: Synthesis of Copper(II) or Zinc(II) complexes.

  • Therapeutic Potential: These complexes have demonstrated superoxide dismutase (SOD) mimetic activity, offering potential in reducing oxidative stress in inflammatory diseases.

References

  • Teipel, A. et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters.[2][3] PNAS.[2][3] [Link][3]

  • Ohgi, S. et al. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences. [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Application Notes and Protocols for 2-(Phenylcarbamoyl)benzoic Acid in Tomato Cultivation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Avenue for Enhancing Tomato Productivity and Resilience

Tomato (Solanum lycopersicum) stands as a cornerstone of global agriculture and nutrition. The ever-present challenge for cultivators and researchers is to enhance yield, improve fruit quality, and bolster plant resilience against a backdrop of fluctuating environmental conditions. In the quest for innovative agricultural solutions, plant growth regulators (PGRs) have emerged as powerful tools to modulate plant development and physiology. This technical guide focuses on the application of 2-(Phenylcarbamoyl)benzoic acid, a compound with significant potential in tomato cultivation.

2-(Phenylcarbamoyl)benzoic acid, also known as N-phenyl-phthalamic acid (PPA), is a synthetic plant growth regulator that has demonstrated efficacy in improving flowering, fruit set, and overall yield in various horticultural crops.[1] Its mode of action, while not fully elucidated, appears to be multifaceted, involving interactions with key plant hormone pathways, including auxin, and enhancing physiological processes that contribute to stress tolerance. This document provides a comprehensive overview of 2-(Phenylcarbamoyl)benzoic acid, its synthesis, its physiological effects on tomato plants, and detailed protocols for its application in a research and development setting. The insights and methodologies presented herein are designed to equip researchers, scientists, and agricultural professionals with the knowledge to effectively utilize this compound to unlock new potential in tomato cultivation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-(Phenylcarbamoyl)benzoic acid is fundamental to its effective formulation and application.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₃[2]
Molecular Weight 241.24 g/mol [2]
Appearance White to off-white crystalline solid[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, DMSO, and DMF.[3][4]
CAS Number 4727-29-1[5]

The synthesis of 2-(Phenylcarbamoyl)benzoic acid is a straightforward nucleophilic acyl substitution reaction. The process involves the reaction of phthalic anhydride with aniline. The amine group of aniline attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the amic acid, 2-(Phenylcarbamoyl)benzoic acid.[6] This reaction is typically carried out in a suitable solvent such as kerosene at room temperature.[6]

Mechanism of Action in Tomato: A Multi-Hormonal Crosstalk

The efficacy of 2-(Phenylcarbamoyl)benzoic acid as a plant growth regulator in tomatoes stems from its ability to influence several key physiological and hormonal pathways. While research is ongoing, the primary mechanisms are believed to involve the modulation of auxin transport and a synergistic interaction with other plant hormones, ultimately leading to enhanced reproductive success and stress resilience.

1. Modulation of Polar Auxin Transport: 2-(Phenylcarbamoyl)benzoic acid is structurally related to N-1-naphthylphthalamic acid (NPA), a well-characterized inhibitor of polar auxin transport.[7][8] Polar auxin transport, mediated by PIN-FORMED (PIN) and other transporters, is crucial for establishing auxin gradients that control numerous developmental processes, including flowering and fruit development.[7] By likely inhibiting auxin efflux, 2-(Phenylcarbamoyl)benzoic acid can alter the distribution of auxin within the plant, potentially leading to increased auxin accumulation in floral tissues. This localized increase in auxin can promote pollen tube growth, fertilization, and subsequent fruit set. The compound is described as having a synergistic effect with auxin, which supports this hypothesis.[1][9]

2. Hormonal Crosstalk and Stress Response: The effects of 2-(Phenylcarbamoyl)benzoic acid are not limited to auxin. There is evidence that its application can trigger a cascade of hormonal responses:

  • Ethylene Production: Studies on the related compound NPA in tomato have shown that inhibition of auxin transport can lead to increased ethylene production.[10] Ethylene is a key hormone involved in fruit ripening and can also play a role in flowering and fruit development.

  • Cytokinin Interaction: NPA has been observed to influence cytokinin levels, which are essential for cell division and growth.[11] A balanced auxin-to-cytokinin ratio is critical for proper fruit development.

  • Salicylic Acid Pathway and Stress Tolerance: Benzoic acid is a precursor to salicylic acid, a plant hormone central to inducing systemic acquired resistance (SAR) against pathogens and enhancing tolerance to abiotic stresses.[12][13] Application of benzoic acid derivatives has been shown to induce the accumulation of salicylic acid and upregulate defense-related genes in tomato, thereby bolstering the plant's resilience.[13]

This intricate interplay of hormonal signaling pathways likely underpins the observed benefits of 2-(Phenylcarbamoyl)benzoic acid in improving tomato yield and its ability to cope with environmental challenges.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylcarbamoyl)benzoic Acid

This protocol details the laboratory-scale synthesis of 2-(Phenylcarbamoyl)benzoic acid from phthalic anhydride and aniline.

Materials:

  • Phthalic anhydride

  • Aniline

  • Kerosene (or another suitable inert solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve a known molar equivalent of phthalic anhydride in a suitable volume of kerosene.

  • While stirring at room temperature, slowly add one molar equivalent of aniline to the phthalic anhydride solution.

  • Continue stirring the reaction mixture at room temperature. The reaction is typically rapid, and the product, 2-(Phenylcarbamoyl)benzoic acid, will precipitate out of the solution.[6]

  • After the reaction is complete (e.g., after 1-2 hours of stirring), cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold kerosene to remove any unreacted starting materials.

  • Allow the product to air dry or dry in a vacuum oven at a low temperature.

  • The purity of the synthesized compound can be verified by melting point determination and spectroscopic methods (e.g., NMR, IR).

Diagram: Synthesis of 2-(Phenylcarbamoyl)benzoic Acid

G cluster_reactants Reactants cluster_process Process cluster_product Product Phthalic Anhydride Phthalic Anhydride Mixing in Solvent Mixing in Kerosene Phthalic Anhydride->Mixing in Solvent Aniline Aniline Aniline->Mixing in Solvent Reaction Nucleophilic Acyl Substitution Mixing in Solvent->Reaction Precipitation Precipitation Reaction->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Product 2-(Phenylcarbamoyl)benzoic Acid Filtration & Washing->Product

Caption: Workflow for the synthesis of 2-(Phenylcarbamoyl)benzoic acid.

Protocol 2: Preparation of Stock and Working Solutions

Due to its low solubility in water, a stock solution in an organic solvent is required.

Materials:

  • Synthesized or commercially sourced 2-(Phenylcarbamoyl)benzoic acid

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Sterile deionized water

  • Tween 20 (or other suitable surfactant)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution (e.g., 100 mM):

    • Weigh out the appropriate amount of 2-(Phenylcarbamoyl)benzoic acid (M.W. 241.24 g/mol ).

    • Dissolve the compound in a minimal amount of DMSO or ethanol in a volumetric flask.

    • Bring the solution to the final volume with the same solvent. Store the stock solution at 4°C in the dark.

  • Working Solution (e.g., 100 µM):

    • Based on the desired final concentration, calculate the volume of the stock solution needed.

    • In a new volumetric flask, add the calculated volume of the stock solution.

    • Add a surfactant, such as Tween 20, to a final concentration of 0.01-0.05% (v/v) to aid in dispersion and leaf surface adhesion.

    • Bring the solution to the final volume with sterile deionized water.

    • Prepare fresh working solutions on the day of application.

Protocol 3: Foliar Application to Tomato Plants in a Greenhouse Setting

This protocol outlines the foliar application of 2-(Phenylcarbamoyl)benzoic acid to tomato plants to evaluate its effects on flowering and fruit set.

Experimental Design:

  • Plant Material: Use a determinate or indeterminate tomato variety suitable for greenhouse cultivation.

  • Growth Conditions: Maintain standard greenhouse conditions for tomato cultivation (e.g., 22-28°C day/18-22°C night, 14-16 hour photoperiod, relative humidity of 60-70%).[14]

  • Treatments:

    • Control (sprayed with the same solution minus the active ingredient, i.e., water + solvent + surfactant).

    • Multiple concentrations of 2-(Phenylcarbamoyl)benzoic acid (e.g., 50 µM, 100 µM, 200 µM). These concentrations are estimations based on field application rates of related products and should be optimized.

  • Replication: Use a completely randomized design with at least 5-10 replicate plants per treatment.

Application Procedure:

  • Timing: The most effective time for application is at the onset of flowering, specifically when the first flower clusters begin to develop.[1][9]

  • Application Method:

    • Use a handheld sprayer that produces a fine mist to ensure thorough coverage of the foliage and flower clusters.

    • Spray until the solution begins to drip from the leaves, ensuring both the adaxial and abaxial surfaces are treated.

    • Typical spray volumes for greenhouse applications can range from 900 to 1800 L/ha, depending on the plant stage.[15] For individual plants, this translates to ensuring complete coverage.

  • Frequency: A single application at the beginning of flowering may be sufficient. However, for indeterminate tomato varieties, a second application 14-21 days after the first may be beneficial to cover newly formed flower clusters.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, during the preparation and application of the solutions.

Diagram: Experimental Workflow for Foliar Application

G Start Start Tomato Seedling\nCultivation Tomato Seedling Cultivation Start->Tomato Seedling\nCultivation Acclimatization Acclimatization in Greenhouse Tomato Seedling\nCultivation->Acclimatization Treatment Application\n(Flowering Stage) Treatment Application (Flowering Stage) Acclimatization->Treatment Application\n(Flowering Stage) Data Collection Data Collection (Flowering, Fruit Set, Yield, Physiology) Treatment Application\n(Flowering Stage)->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for evaluating 2-(Phenylcarbamoyl)benzoic acid effects.

Data Collection and Analysis

To quantitatively assess the effects of 2-(Phenylcarbamoyl)benzoic acid, the following parameters should be measured:

Parameter CategorySpecific Measurements
Vegetative Growth Plant height, stem diameter, number of leaves, leaf area, and biomass (fresh and dry weight) at the end of the experiment.
Flowering and Fruit Set Number of flower clusters per plant, number of flowers per cluster, number of set fruits per cluster, and fruit set percentage.
Yield and Fruit Quality Number of fruits per plant, total fruit weight per plant (yield), average fruit weight, fruit diameter, and total soluble solids (TSS or °Brix).
Physiological Parameters Chlorophyll content (SPAD meter), photosynthetic rate, and stomatal conductance.

The collected data should be subjected to statistical analysis, such as Analysis of Variance (ANOVA), followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Expected Outcomes and Troubleshooting

Expected Outcomes:

  • Increased number of flowers and improved fruit set, particularly under suboptimal conditions.

  • Enhanced overall fruit yield per plant.

  • Potential for improved fruit quality parameters such as size and total soluble solids.

  • Increased resilience to mild abiotic stresses due to the induction of defense pathways.

Troubleshooting:

  • Phytotoxicity: If signs of leaf burn or distortion are observed, the concentration of the applied solution may be too high. Reduce the concentration in subsequent experiments. The solvent (e.g., DMSO) concentration in the final working solution should also be kept low (typically <0.1%) to avoid phytotoxic effects.

  • Lack of Effect: If no significant effect is observed, consider adjusting the application timing to coincide more precisely with floral initiation. The concentration may also need to be increased. Ensure thorough spray coverage.

  • Variability in Results: High variability between replicate plants can be minimized by using uniform plant material and maintaining consistent environmental conditions.

Conclusion and Future Directions

2-(Phenylcarbamoyl)benzoic acid presents a promising tool for enhancing the productivity and resilience of tomato cultivation. Its mechanism of action, centered around the modulation of auxin transport and interaction with other key hormonal pathways, provides a basis for its observed effects on flowering and fruit set. The protocols outlined in this guide offer a framework for researchers to systematically evaluate and optimize the application of this compound.

Future research should focus on elucidating the precise molecular targets of 2-(Phenylcarbamoyl)benzoic acid in tomato and its broader effects on the plant's transcriptome and metabolome. Field trials under various environmental conditions are also necessary to validate its efficacy and determine optimal application strategies for commercial tomato production. A deeper understanding of its role in enhancing stress tolerance could lead to the development of novel strategies for sustainable agriculture in the face of climate change.

References

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  • Racskó, J., et al. (2006). N-Phenyl-Phthalamic Acid and Fertilization Effects on Flowering, Fruit Set and Fruit Quality of Apple (Malus domestica Borkh.). Journal of Agricultural Sciences, Debrecen, 24.
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  • Zhang, Y., et al. (2023). Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen. The Plant Cell, 35(4), 1361-1377.
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Sources

Protocol for Testing the Biological Activity of N-phenylphthalamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of N-phenylphthalamic Acid

N-phenylphthalamic acid, a synthetic chemical compound, is primarily recognized for its role as a plant growth regulator.[1] Its unique chemical structure, featuring both an amide and a carboxylic acid functional group, allows for a range of biological interactions. In the realm of agriculture, it is utilized to enhance flowering, promote fruit set, and prevent premature fruit drop in various crops.[1] Beyond its established applications in horticulture, N-phenylphthalamic acid also serves as a versatile intermediate in chemical synthesis, with its derivatives showing potential for a broader spectrum of bioactivities, including herbicidal and even pharmaceutical applications.[2][3]

This comprehensive guide provides detailed protocols for researchers, scientists, and drug development professionals to investigate the multifaceted biological activities of N-phenylphthalamic acid. The methodologies outlined herein are designed to be robust and reproducible, enabling a thorough evaluation of its effects as a plant growth regulator, a potential herbicide, and a candidate for further development in other life science fields.

Section 1: Assessment of Plant Growth-Regulating Properties

The most well-documented bioactivity of N-phenylphthalamic acid is its auxin-like effect on plant development. Auxins are a class of plant hormones that play a crucial role in cell elongation, root formation, and fruit development. The following protocols are designed to quantify the auxin-like activity of N-phenylphthalamic acid.

Avena Coleoptile Curvature Test: A Classic Auxin Bioassay

The Avena (oat) coleoptile curvature test is a historically significant and reliable method for determining auxin activity. The principle lies in the differential growth of the coleoptile in response to the unilateral application of an auxin or an auxin-like substance.

Causality of Experimental Choices:

  • Etiolated Seedlings: Oat seedlings are grown in complete darkness to prevent phototropic responses, ensuring that any curvature observed is a direct result of the applied chemical.

  • Decapitation: The tip of the coleoptile, the primary source of endogenous auxin, is removed to eliminate its influence on the experiment.

  • Agar Block Application: The test compound is incorporated into an agar block, which allows for a controlled, localized application to one side of the decapitated coleoptile.

Experimental Workflow:

Avena_Coleoptile_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Measurement germination Germinate Avena sativa seeds in darkness decapitation1 First decapitation: remove coleoptile tip germination->decapitation1 agar_prep Prepare agar blocks with N-phenylphthalamic acid concentrations decapitation1->agar_prep application Place agar block asymmetrically on the decapitated coleoptile agar_prep->application decapitation2 Second decapitation of coleoptile stump decapitation2->application incubation Incubate in the dark for 90-120 minutes application->incubation measurement Measure the angle of curvature incubation->measurement

Caption: Workflow for the Avena coleoptile curvature test.

Detailed Protocol:

  • Seed Germination: Germinate Avena sativa (oat) seeds on moist filter paper in a light-proof container for 48-72 hours at 25°C.

  • Seedling Selection: Select uniform seedlings with straight coleoptiles, approximately 2-3 cm in length.

  • First Decapitation: Using a sharp razor blade, remove the apical 2-3 mm of the coleoptile tip.

  • Preparation of N-phenylphthalamic Acid-Agar Blocks:

    • Prepare a 2% (w/v) agar solution in distilled water and heat until fully dissolved.

    • Prepare a stock solution of N-phenylphthalamic acid in a suitable solvent (e.g., ethanol or DMSO) and create a dilution series to achieve final concentrations ranging from 0.01 to 100 mg/L in the agar. Ensure the final solvent concentration is consistent across all treatments and the control.

    • Mix the N-phenylphthalamic acid solutions with the molten agar and pour into a mold to create small blocks (e.g., 2x2x1 mm). Allow the blocks to solidify. A control block containing only the solvent should also be prepared.

  • Second Decapitation: After 3-4 hours from the first decapitation, remove an additional 4 mm section from the top of the coleoptile.

  • Application of Agar Block: Carefully place an agar block containing the desired concentration of N-phenylphthalamic acid asymmetrically on one side of the cut coleoptile surface.

  • Incubation: Place the seedlings in a dark, high-humidity chamber for 90-120 minutes.

  • Measurement: Measure the angle of curvature of the coleoptile using a protractor or by capturing and analyzing digital images.

  • Data Analysis: Plot the angle of curvature against the logarithm of the N-phenylphthalamic acid concentration to generate a dose-response curve.

Expected Results: A positive auxin-like activity will result in a dose-dependent increase in the angle of curvature of the coleoptile away from the side of application.

N-phenylphthalamic Acid (mg/L)Average Angle of Curvature (degrees) ± SD
0 (Control)1.2 ± 0.5
0.15.8 ± 1.2
112.5 ± 2.1
1025.3 ± 3.5
10018.7 ± 2.8 (potential supraoptimal inhibition)

Section 2: Evaluation of Herbicidal Activity

While primarily a growth promoter, the structural characteristics of N-phenylphthalamic acid suggest it may exhibit herbicidal properties at higher concentrations or on specific plant species. The following protocols are designed to assess its potential as a pre-emergent or post-emergent herbicide.

Seed Germination Inhibition Assay

This assay evaluates the effect of N-phenylphthalamic acid on the germination and early seedling growth of a model weed species.

Causality of Experimental Choices:

  • Model Weed Species: Garden cress (Lepidium sativum) is often used due to its rapid and uniform germination, making it an excellent indicator for phytotoxicity.[4]

  • Filter Paper Substrate: Using filter paper in Petri dishes provides a controlled environment, eliminating variables associated with soil composition.

  • Concentration Gradient: Testing a range of concentrations is crucial to determine the dose at which inhibitory effects become apparent.

Experimental Workflow:

Seed_Germination_Workflow cluster_prep Preparation cluster_seeding Seeding & Treatment cluster_incubation Incubation & Measurement petri_prep Prepare Petri dishes with filter paper seed_placement Place seeds on filter paper petri_prep->seed_placement solution_prep Prepare N-phenylphthalamic acid solutions of varying concentrations treatment Add N-phenylphthalamic acid solution to each dish solution_prep->treatment seed_placement->treatment incubation Incubate in a controlled environment treatment->incubation measurement Measure germination rate and radicle length incubation->measurement

Caption: Workflow for the seed germination inhibition assay.

Detailed Protocol:

  • Preparation of Test Plates: Place two layers of sterile filter paper in 9 cm Petri dishes.

  • Preparation of N-phenylphthalamic Acid Solutions: Prepare a series of aqueous solutions of N-phenylphthalamic acid at concentrations ranging from 10 to 1000 µM. A control with only distilled water should be included.

  • Seed Plating: Place 20-30 seeds of a model weed species (e.g., Lepidium sativum or a target weed) evenly on the filter paper in each Petri dish.

  • Treatment Application: Add 5 mL of the respective N-phenylphthalamic acid solution or control to each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle for 5-7 days.

  • Data Collection:

    • Count the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged.

    • After the incubation period, measure the radicle length of the germinated seedlings.

  • Data Analysis: Calculate the germination percentage and the average radicle length for each treatment. Compare the results to the control to determine the inhibitory concentration (IC50) for both germination and root growth.

Expected Results: Herbicidal activity will be indicated by a dose-dependent decrease in germination percentage and radicle length.

N-phenylphthalamic Acid (µM)Germination (%)Average Radicle Length (mm) ± SD
0 (Control)9825.4 ± 3.1
109522.1 ± 2.8
1007815.6 ± 2.5
500425.2 ± 1.3
1000151.1 ± 0.4
Duckweed (Lemna minor) Growth Inhibition Test

This bioassay assesses the phytotoxicity of N-phenylphthalamic acid on an aquatic plant model, which is particularly relevant for evaluating environmental impact.

Causality of Experimental Choices:

  • Lemna minor as a Model Organism: Duckweed is a small, fast-growing aquatic plant that is highly sensitive to a wide range of pollutants, making it an excellent indicator for phytotoxicity in aquatic environments.[5][6]

  • Frond Number and Biomass as Endpoints: These are direct and easily quantifiable measures of plant growth and health.

Detailed Protocol:

  • Culture of Lemna minor: Maintain a healthy stock culture of Lemna minor in a suitable growth medium (e.g., Steinberg's medium) under continuous illumination.

  • Preparation of Test Solutions: Prepare solutions of N-phenylphthalamic acid in the growth medium at concentrations ranging from 0.1 to 100 mg/L. Include a control with only the growth medium.

  • Experimental Setup: In 100 mL beakers, add 50 mL of each test solution.

  • Inoculation: Transfer 3-4 healthy fronds of Lemna minor to each beaker.

  • Incubation: Place the beakers in a growth chamber under continuous light at 25°C for 7 days.

  • Data Collection:

    • Count the number of fronds at the beginning and end of the experiment.

    • At the end of the 7-day period, harvest the duckweed, blot dry, and measure the fresh weight.

  • Data Analysis: Calculate the percentage inhibition of frond growth and biomass increase for each concentration relative to the control. Determine the EC50 value.

Section 3: Exploring Other Potential Biological Activities

The chemical structure of N-phenylphthalamic acid suggests its potential as a scaffold for the synthesis of compounds with other biological activities.[2] The following are general protocols that can be adapted to screen for cytotoxic, anti-inflammatory, and analgesic effects.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cell_seeding Seed cells in a 96-well plate treatment Add compound to cells cell_seeding->treatment compound_prep Prepare dilutions of N-phenylphthalamic acid compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of N-phenylphthalamic acid in DMSO and create a serial dilution in culture medium. Replace the old medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9][10]

Detailed Protocol:

  • Reagents: Use a commercially available COX-2 inhibitor screening assay kit.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of N-phenylphthalamic acid. Include a control without the test compound and a blank without the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time according to the kit instructions.

  • Stopping the Reaction: Add a stop solution (e.g., stannous chloride) to terminate the reaction.

  • Detection: Measure the product (e.g., PGF2α) using an enzyme immunoassay (EIA) as per the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of N-phenylphthalamic acid and determine the IC50 value.

Analgesic Activity: Hot Plate Test

The hot plate test is a common method for assessing the central analgesic activity of a compound in rodents.[11][12]

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

  • Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Compound Administration: Administer N-phenylphthalamic acid (dissolved in a suitable vehicle) to the test groups of mice via intraperitoneal or oral route. A control group should receive the vehicle only, and a positive control group should receive a known analgesic (e.g., morphine).

  • Testing: At a predetermined time after administration (e.g., 30 minutes), place each mouse individually on the hot plate.

  • Latency Measurement: Record the time (in seconds) it takes for the mouse to exhibit a pain response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Data Analysis: Compare the mean reaction time of the treated groups with the control group. A significant increase in reaction time indicates analgesic activity.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive biological evaluation of N-phenylphthalamic acid. By systematically assessing its plant growth-regulating, herbicidal, and other potential bioactivities, researchers can gain a deeper understanding of its mechanisms of action and explore its potential for novel applications in agriculture, environmental science, and drug discovery. The adaptability of these protocols allows for their application to a wide range of research questions, fostering further innovation in the study of this versatile compound.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Wikipedia. Retrieved from [Link]

  • Allen. (n.d.). Describe the procedure of Avena curvature test. Allen. Retrieved from [Link]

  • Brainly.in. (2022, June 10). Describe the procedure of Avena curvature test. Brainly.in. Retrieved from [Link]

  • Slideshare. (n.d.). Analgesia Hot Plat Test. Slideshare. Retrieved from [Link]

  • Brazilian Journal of Medical and Biological Research. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. SciELO. Retrieved from [Link]

  • Journal of Pesticide Science. (n.d.). Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides. J-STAGE. Retrieved from [Link]

  • Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion. Retrieved from [Link]

  • Scribd. (n.d.). Auxin Bioassay. Scribd. Retrieved from [Link]

  • Planta. (1968). The Avena geo-curvature test : A quick and simple bioassay for auxins. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Phenyl-phthalamic Acid as a Synthesis Intermediate: Applications Beyond Plant Growth. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Retrieved from [Link]

  • Slideshare. (n.d.). Analgesic activity of drug using eddy's hot plate method. Slideshare. Retrieved from [Link]

  • ResearchersLinks. (n.d.). Efficacy of Herbicides for Control of Duckweed (Lemna minor L.). ResearchersLinks. Retrieved from [Link]

  • Aquatic Toxicology. (2019). The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species. PubMed. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]

  • Environmental Pollution Series B, Chemical and Physical. (n.d.). Toxicity Tests of Aquatic Pollutants by Using Common Duckweed. ScienceDirect. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Retrieved from [Link]

  • YouTube. (2020, July 25). In virto Anti inflammatory assay: Dr. Bhushan P Pimple. YouTube. Retrieved from [Link]

  • Current Protocols in Pharmacology. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Wiley Online Library. Retrieved from [Link]

  • MDPI. (n.d.). Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test. MDPI. Retrieved from [Link]

  • OCR. (n.d.). Seed Germination. OCR. Retrieved from [Link]

  • Journal of Inflammation Research. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. Retrieved from [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sketch of the setup for the cress germination test. ResearchGate. Retrieved from [Link]

  • Coursework Bank. (n.d.). GERMINATION INHIBITORS. Coursework Bank. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of the garden cress germination test. ResearchGate. Retrieved from [Link]

  • Science & Plants for Schools. (n.d.). Using Cress in the Lab. SAPS. Retrieved from [Link]

  • Delong Chemical. (n.d.). N-phenyl-phthalamic Acid Manufacturers, Suppliers and Factory. Delong Chemical. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. PubMed. Retrieved from [Link]

  • The Plant Cell. (2023). auxin research odyssey: 1989–2023. Oxford Academic. Retrieved from [Link]

  • Plant Physiology. (1970). Timing of the auxin response in etiolated pea stem sections. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Biocatalysis for Drug Synthesis. MDPI. Retrieved from [Link]

  • PubMed Central. (n.d.). Timing of the Auxin Response in Etiolated Pea Stem Sections. PubMed Central. Retrieved from [Link]

Sources

Application Note & Protocols: Developing Novel Enzyme Inhibitors from the N-Phenylphthalamic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylphthalamic acid scaffold represents a versatile and synthetically accessible starting point for the development of novel enzyme inhibitors. Its structure, characterized by a flexible backbone with both amide and carboxylic acid functionalities, allows for extensive chemical modification to achieve high potency and selectivity against a range of enzyme targets.[1] This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for designing, synthesizing, and evaluating enzyme inhibitors based on this privileged chemical framework. We will cover rational inhibitor design, synthetic methodologies, the development of robust enzymatic assays, and the elucidation of structure-activity relationships (SAR) and mechanism of action (MoA).

Introduction: The N-Phenylphthalamic Acid Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The N-phenylphthalamic acid core, with its distinct phenyl ring, phthalic acid moiety, and central amide linkage, presents multiple points for chemical diversification.[1] This allows for the systematic exploration of chemical space to optimize interactions with the active or allosteric sites of target enzymes. While its derivatives, N-phenylphthalimides, have been explored for activities such as anticonvulsant effects, the parent phthalamic acid structure offers unique hydrogen bonding capabilities through its free carboxylic acid group, making it a compelling scaffold for enzyme inhibitor design.[2][3]

The core structure (Figure 1) provides a foundation for building inhibitors that can target a variety of enzymes, including hydrolases, kinases, and oxidoreductases. The rationale behind its selection is based on several key features:

  • Synthetic Tractability: Derivatives are readily synthesized from commercially available phthalic anhydrides and anilines.

  • Structural Rigidity and Flexibility: The scaffold combines a rigid phthalic ring system with a flexible amide bond, allowing for conformational adaptability within an enzyme's binding pocket.

  • Multiple Interaction Points: The carboxylic acid, amide, and aromatic rings can participate in ionic, hydrogen bonding, and hydrophobic interactions, respectively.

Figure 1. Core structure of N-phenylphthalamic acid.

The Inhibitor Development Workflow

The process of developing a potent and selective enzyme inhibitor from a given scaffold is a systematic, multi-step endeavor. It begins with the synthesis of a focused library of compounds, followed by screening for activity, and culminates in detailed mechanistic studies to understand how the lead compounds function.

Inhibitor_Development_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Validation cluster_2 Characterization & Optimization A Scaffold Selection (N-Phenylphthalamic Acid) B Library Design (SAR Hypothesis) A->B Rational Design C Chemical Synthesis B->C Execution D Primary Screen (Single Concentration) C->D Compound Library E Dose-Response Assay (IC50 Determination) D->E Identify Actives F Hit Confirmation & Orthogonal Assays E->F Validate Hits G Mechanism of Action (Enzyme Kinetics) F->G Confirmed Hits H Structure-Activity Relationship (SAR) G->H Mechanistic Insight I Lead Optimization H->I Data-Driven Design I->B Iterative Improvement

A high-level overview of the enzyme inhibitor development workflow.

Synthetic Strategy & Protocols

The most direct route to synthesizing N-phenylphthalamic acid derivatives is the reaction of a substituted phthalic anhydride with a corresponding substituted aniline. This reaction is typically high-yielding and allows for the creation of a diverse compound library by simply varying the two starting materials.[4]

Protocol 1: General Synthesis of N-Phenylphthalamic Acid Derivatives

This protocol describes a general method for the synthesis of a target N-phenylphthalamic acid derivative.

3.1. Rationale The nucleophilic amine of the aniline attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form the phthalamic acid product. The reaction is often conducted in a suitable aprotic solvent.

3.2. Materials

  • Substituted Phthalic Anhydride (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) system (e.g., silica plates, ethyl acetate/hexanes)

  • Rotary evaporator

  • Filtration apparatus

3.3. Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the substituted phthalic anhydride (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DCM) to dissolve the anhydride. A typical concentration is 0.1-0.5 M.

  • Aniline Addition: While stirring, add the substituted aniline (1.0 eq) dropwise or as a solution in the same solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of starting materials by TLC. The reaction is often complete within 1-4 hours.

  • Workup & Isolation:

    • Upon completion, a precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting solid can be purified by recrystallization or trituration with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting materials.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Biochemical Assays for Inhibitor Evaluation

To evaluate the inhibitory potential of the synthesized compounds, a robust and reliable enzyme assay is required. The choice of assay depends on the specific enzyme target and its substrate.[5] Below are protocols for determining enzyme inhibition and calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.[6]

IC50_Determination_Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock B Perform Serial Dilution of Inhibitor A->B C Add Enzyme to Plate (with and without inhibitor) B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction: Add Substrate D->E F Monitor Reaction Progress (e.g., Absorbance/Fluorescence) E->F G Calculate % Inhibition vs. [Inhibitor] F->G H Plot Dose-Response Curve & Determine IC50 G->H

Workflow for determining the IC50 value of a test compound.
Protocol 2: General Colorimetric Assay for Enzyme Activity

4.1. Rationale This protocol uses a generic chromogenic substrate that produces a colored product upon enzymatic cleavage. The rate of color formation is proportional to enzyme activity. Many hydrolase enzymes (e.g., proteases, phosphatases) can be assayed this way.

4.2. Materials

  • Purified Enzyme Target

  • Chromogenic Substrate (e.g., p-nitrophenyl phosphate for phosphatases)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized Inhibitor Compounds (dissolved in DMSO, stock concentration ~10 mM)

  • 96-well microplate

  • Microplate reader

4.3. Procedure

  • Reagent Preparation: Prepare fresh solutions of enzyme, substrate, and buffer.

  • Plate Layout: Designate wells for:

    • 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor)

    • 0% Activity Control (Blank): Substrate + Buffer + DMSO (no enzyme)

    • Test Wells: Enzyme + Substrate + Inhibitor (at various concentrations)

  • Inhibitor Addition: Perform serial dilutions of the inhibitor stock solution directly in the microplate to achieve the desired final concentrations.

  • Enzyme Addition: Add the enzyme solution to all wells except the blank. The final volume should be consistent.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in kinetic mode for 15-30 minutes.

Protocol 3: IC₅₀ Value Determination

4.4. Rationale The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is determined by measuring enzyme activity across a range of inhibitor concentrations.[6]

4.5. Data Analysis

  • Calculate Reaction Rates: From the kinetic data, determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

  • Plot and Fit: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. For the N-phenylphthalamic acid scaffold, modifications can be made to both the N-phenyl ring and the phthalic acid moiety.

Key Modification Points:

  • N-Phenyl Ring (Ring A): Introducing electron-donating or electron-withdrawing groups at the ortho, meta, and para positions can probe hydrophobic and electronic interactions within the binding site.

  • Phthalic Acid Ring (Ring B): Substituents on this ring can influence the orientation of the carboxylic acid group and introduce new interaction points.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Hydrolase Target

Compound IDRing A Substitution (R¹)Ring B Substitution (R²)IC₅₀ (µM)Notes
LEAD-001 H (unsubstituted)H (unsubstituted)55.2Starting point; moderate activity.
LEAD-002 4-ClH12.8Electron-withdrawing group at para position improves potency. Suggests a possible halogen bond or hydrophobic interaction.
LEAD-003 2-ClH89.5Ortho substitution is poorly tolerated, likely due to steric hindrance preventing optimal binding conformation.
LEAD-004 4-OCH₃H45.1Electron-donating group at para position shows similar activity to the lead, suggesting electronic effects here are not the primary driver.
LEAD-005 4-Cl4-NO₂2.1Strong electron-withdrawing group on Ring B significantly enhances potency. May improve the acidity of the carboxylic acid or engage in a specific interaction.
LEAD-006 3,4-diCl4-NO₂0.9Combining optimal substitutions leads to a highly potent inhibitor.

This data is illustrative and serves as an example of how SAR data is organized and interpreted.

Mechanism of Action (MoA) Elucidation

Understanding how an inhibitor works is crucial for its development. MoA studies determine whether an inhibitor is competitive, noncompetitive, uncompetitive, or mixed-model.[7] This is achieved by analyzing the enzyme's kinetics in the presence of the inhibitor at varying substrate concentrations.

Protocol 4: Enzyme Kinetic Analysis for MoA Determination

6.1. Rationale By measuring the initial reaction velocity at several substrate concentrations and at several fixed inhibitor concentrations, one can determine the effect of the inhibitor on the key kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity). These effects are characteristic of the inhibition modality.[7][8]

6.2. Procedure

  • Setup: Perform the enzyme assay as described in Protocol 2. However, instead of a single substrate concentration, create a matrix in a 96-well plate.

    • Rows: Fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Columns: A range of substrate concentrations (e.g., 0.1 x Kₘ to 10 x Kₘ).

  • Data Acquisition: Measure the initial velocity (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot V₀ versus [Substrate] for each inhibitor concentration (Michaelis-Menten plot).

    • For a more accurate determination of Kₘ and Vₘₐₓ, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • Analyze how the lines on the Lineweaver-Burk plot change with increasing inhibitor concentration.

Table 2: Interpretation of Kinetic Data

Inhibition TypeEffect on KₘEffect on VₘₐₓLineweaver-Burk Plot Interpretation
Competitive IncreasesUnchangedLines intersect on the y-axis.
Noncompetitive UnchangedDecreasesLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed VariesDecreasesLines intersect in the upper-left quadrant.

Conclusion

The N-phenylphthalamic acid scaffold provides a robust and versatile platform for the discovery of novel enzyme inhibitors. Through systematic synthetic diversification, robust biochemical screening, and detailed mechanistic studies, researchers can develop potent and selective compounds for a wide range of enzymatic targets. The protocols and strategies outlined in this application note offer a comprehensive guide for professionals in drug discovery to effectively harness the potential of this valuable chemical scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Phenyl-phthalamic Acid as a Synthesis Intermediate: Applications Beyond Plant Growth. Google Cloud.
  • Cortes, C. E., et al. (1994). Synthesis and anticonvulsant activity of some N-phenylphthalimides. PubMed.
  • Jin, S. L., et al. (2004). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. PubMed.
  • ResearchGate. (2016). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?
  • Pharmapproach. (n.d.).
  • Esimbekova, E. N., et al. (2022).
  • Giovannini, P. P., et al. (2001). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. PubMed.
  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube.
  • Glickman, F., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 2-(Phenylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PCB-YIELD-OPT Subject: Troubleshooting Yield & Purity in N-Phenylphthalamic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Kinetic vs. Thermodynamic Trap

Welcome to the technical support center. If you are experiencing low yields or "impure" products in the synthesis of 2-(Phenylcarbamoyl)benzoic acid (also known as N-phenylphthalamic acid), the issue is almost certainly a battle between kinetic and thermodynamic control.

The reaction between phthalic anhydride and aniline is a nucleophilic acyl substitution.[1] However, the product is an intermediate on the pathway to N-phenylphthalimide .[2]

  • Target Product (Amic Acid): Formed under mild conditions (Kinetic Control).

  • Unwanted Byproduct (Imide): Formed under high heat or dehydrating conditions (Thermodynamic Control).

Critical Warning: Do NOT reflux this reaction in acetic acid or use dehydrating agents if your target is the open-chain acid. Those conditions drive cyclization to the imide.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. To maximize yield of the target acid, you must stay in the "Green Zone" (Kinetic Control).

ReactionPathway cluster_zone Optimization Zone Reactants Phthalic Anhydride + Aniline Target Target: 2-(Phenylcarbamoyl) benzoic acid (Amic Acid) Reactants->Target Kinetic Control (T < 60°C, Non-polar solvent) Imide Impurity: N-Phenylphthalimide (Cyclized Imide) Reactants->Imide Direct High Heat Hydrolysis Impurity: Phthalic Acid (Hydrolysis) Reactants->Hydrolysis Wet Solvent (H2O present) Target->Imide Thermodynamic Control (Heat > 100°C, -H2O)

Figure 1: Reaction landscape showing the kinetic window for the target acid versus the thermodynamic sink of the imide.

Optimized Experimental Protocols

Method A: Solvent-Assisted Precipitation (Standard Lab Scale)

Why this works: This method utilizes solubility differences. The reactants are soluble in Dichloromethane (DCM) or Chloroform, but the product (Amic Acid) is highly polar and insoluble, causing it to precipitate immediately, preventing further reaction to the imide.

Protocol:

  • Dissolution: Dissolve 14.8 g (0.1 mol) of Phthalic Anhydride in 100 mL of dry Dichloromethane (DCM) or Acetone.

    • Note: If using Acetone, the product may remain soluble.[1] DCM is preferred for precipitation.

  • Addition: Dissolve 9.3 g (0.1 mol) of Aniline in 20 mL of the same solvent. Add this dropwise to the anhydride solution at Room Temperature (20-25°C) with vigorous stirring.

  • Reaction: Stir for 30-60 minutes. A white precipitate should form rapidly.

    • Troubleshooting: If no precipitate forms (using polar solvents like THF), pour the mixture into ice-cold water (non-solvent) to force precipitation [1].

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the solid with cold DCM (to remove unreacted aniline) and then cold water (to remove any phthalic acid formed by hydrolysis).

  • Drying: Dry in a vacuum desiccator over

    
    . Avoid oven drying >80°C  as this will cyclize the product.
    
Method B: Mechanochemical Synthesis (Green Chemistry / High Yield)

Why this works: Solid-state grinding eliminates solvent effects and hydrolysis risks. It provides quantitative yields (near 100%) and is the most robust method for this specific synthesis [2].

Protocol:

  • Combine: Place equimolar amounts of Phthalic Anhydride and Aniline in a mortar or ball mill.

  • Grind: Grind vigorously for 10-20 minutes.

  • Observation: The mixture may become a paste (eutectic melt) and then solidify into a dry powder.

  • Workup: Wash the resulting powder with a small amount of ether or dilute acid to remove trace aniline.

Troubleshooting & FAQs

Q1: My product melts at 205-210°C. Is this correct?

Diagnosis: No. You have synthesized N-Phenylphthalimide (the impurity). Cause: You likely heated the reaction too high (reflux) or dried the product in a hot oven. Solution: Repeat the synthesis at Room Temperature. The target acid should melt (with decomposition) around 160-170°C [1].

Q2: The yield is low (<50%). Where is the product?

Diagnosis: Solubility loss. Cause: If you used a polar solvent like Acetone or THF and didn't precipitate it out, the product is still in the mother liquor. Solution: Pour the reaction mixture into 5 volumes of ice water. The product will crash out.

Q3: How do I remove unreacted aniline?

Solution: Wash the crude solid with dilute HCl (5%). This converts aniline to the water-soluble anilinium chloride, which washes away. Rinse immediately with water to prevent acid-catalyzed cyclization.

Data Table: Product vs. Impurity Identification
FeatureTarget: 2-(Phenylcarbamoyl)benzoic acidImpurity: N-Phenylphthalimide
Structure Open Ring (Amic Acid)Closed Ring (Imide)
Melting Point 160 - 170°C (Decomposes) 205 - 210°C (Sharp)
Solubility (Aq. Base) Soluble (forms salt)Insoluble
Reaction Condition T < 60°CT > 100°C or Reflux

Diagnostic Workflow

Use this flow chart to diagnose your current batch issues.

Troubleshooting Start Start Diagnosis CheckMP Check Melting Point Start->CheckMP HighMP MP > 200°C CheckMP->HighMP Too High CorrectMP MP 160-170°C CheckMP->CorrectMP Range OK ImideIssue ACTION: Reduce Temp. Avoid Oven Drying. Switch to Method A. HighMP->ImideIssue Diagnosis: Imide Formation CheckYield Check Yield CorrectMP->CheckYield LowYield Yield < 60% CheckYield->LowYield Yes SolubleLoss ACTION: Precipitate with Water. Check Mother Liquor. LowYield->SolubleLoss Diagnosis: Solubility Loss

Figure 2: Step-by-step diagnostic tree for evaluating product purity and yield loss.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. (Note: Protocol analogous for Phenyl derivative).[4]

  • Takacs, D. et al. (2016). Mechanochemistry: A Force of Synthesis. National Institutes of Health (PMC).

  • PrepChem. Synthesis of N-Phenylphthalimide. (Reference for conditions to avoid ).

  • CymitQuimica. N-Phenyl-phthalamic acid Product Specifications.

Sources

minimizing N-phenylphthalimide byproduct in phthalamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing N-Phenylphthalimide Byproduct in Phthalamic Acid Synthesis

Part 1: The Core Directive – Kinetic Control Strategy

The Central Challenge: The synthesis of N-phenylphthalamic acid (an amic acid) from phthalic anhydride and aniline is a classic competition between kinetic and thermodynamic control.

  • Target Product (Kinetic): N-Phenylphthalamic acid. Formed rapidly via nucleophilic attack. Favored at low temperatures (<25°C).

  • Byproduct (Thermodynamic): N-Phenylphthalimide.[1][2] Formed via cyclization and dehydration of the amic acid.[3] Favored by heat (>60°C), acidic catalysis, and prolonged reaction times.

Your Goal: Arrest the reaction at the ring-opening stage and prevent the subsequent ring-closure.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: High Levels of Imide Contamination

User Question: "My NMR shows a significant singlet at ~7.9 ppm and missing carboxylic acid protons, indicating cyclization to N-phenylphthalimide. How do I stop this?"

Senior Scientist Diagnosis: You are likely supplying enough energy (thermal or catalytic) to cross the activation barrier for dehydration.

  • Root Cause A: Reaction temperature is too high.

  • Root Cause B: Use of protic or acidic solvents (e.g., Acetic Acid) which catalyze cyclization.[4]

  • Root Cause C: Prolonged reaction time allowing the system to equilibrate to the thermodynamic minimum (imide).

Corrective Protocol:

  • Temperature Control: Conduct the addition of aniline to phthalic anhydride at 0°C to 10°C . Allow to warm only to room temperature (20-25°C). Never reflux if the amic acid is the target.

  • Solvent Switch: Switch from acetic acid or ethanol to Dichloromethane (DCM) , Chloroform , or Acetone .

    • Why? The product (N-phenylphthalamic acid) is often less soluble in non-polar solvents like DCM and will precipitate out, physically removing it from the reaction medium and preventing further reaction.

  • Quench: Do not let the reaction stir overnight. 1–3 hours is typically sufficient.

Issue 2: Purification & Separation

User Question: "I have a mixture of N-phenylphthalamic acid and N-phenylphthalimide. Recrystallization isn't separating them well. How do I purify the acid?"

Senior Scientist Diagnosis: Recrystallization is inefficient here because both compounds share similar aromatic solubility profiles. However, they have drastically different acid-base properties.

  • N-Phenylphthalamic Acid: Contains a free carboxylic acid group (

    
    ). Soluble in weak aqueous base.
    
  • N-Phenylphthalimide: Neutral molecule (No N-H proton). Insoluble in aqueous base.

Corrective Protocol (Self-Validating Purification):

  • Dissolve the crude solid in 5% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Observation: The amic acid will dissolve (bubbling

      
      ). The imide will remain as an undissolved solid.
      
  • Filter the solution.

    • Solid Retentate: Discard (This is the N-phenylphthalimide).[3][4]

    • Filtrate: Contains your target as the sodium salt.

  • Acidify the filtrate with cold 1M HCl to pH ~2.

    • Observation: N-phenylphthalamic acid will precipitate as a white solid.[5]

  • Filter and dry under vacuum at room temperature (avoid heat drying, which causes cyclization!).

Issue 3: Spontaneous Cyclization During Storage

User Question: "My pure product turned into the imide after sitting on the shelf for a month. Why?"

Senior Scientist Diagnosis: N-Phenylphthalamic acid is metastable. In the presence of trace acid or moisture, it can slowly dehydrate even at room temperature.

Corrective Protocol:

  • Storage: Store in a desiccator at -20°C .

  • Drying: Never dry the final product in an oven >40°C. Use a vacuum desiccator with

    
     or silica gel at room temperature.
    

Part 3: Optimized Experimental Protocol

Objective: Synthesis of High-Purity N-Phenylphthalamic Acid Scale: 10 mmol

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or Diethyl EtherPromotes precipitation of product; non-catalytic.
Temperature 0°C (Addition)

25°C (Stirring)
Kinetic control to prevent dehydration.
Stoichiometry 1.0 eq Aniline : 1.05 eq Phthalic AnhydrideSlight excess of anhydride ensures complete consumption of aniline.
Time 2 HoursSufficient for ring opening; insufficient for ring closing.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.55 g (10.5 mmol) of Phthalic Anhydride in 15 mL of dry DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 0.93 g (10 mmol) Aniline in 5 mL DCM over 15 minutes.

    • Visual Check: A white precipitate (N-phenylphthalamic acid) should begin to form almost immediately.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours.

  • Isolation: Filter the white precipitate under vacuum.

  • Wash: Wash the filter cake with 10 mL of cold DCM to remove unreacted reagents.

  • Purification (If needed): If NMR shows imide traces, perform the Bicarbonate Extraction described in the Troubleshooting section.

  • Drying: Vacuum dry at 25°C. Do not heat.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways. The "Kinetic Trap" is the target zone.

ReactionPathway Reagents Phthalic Anhydride + Aniline Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack AmicAcid N-Phenylphthalamic Acid (Kinetic Product) TARGET Intermediate->AmicAcid Fast (Low Temp) Imide N-Phenylphthalimide (Thermodynamic Product) BYPRODUCT AmicAcid->Imide Slow Dehydration (Heat/Acid) Imide->AmicAcid Hydrolysis (Strong Base)

Caption: Reaction pathway showing the kinetic formation of Amic Acid versus the thermodynamic drive toward Imide cyclization.

Part 5: References

  • BenchChem Technical Support. (2025).[6][7] Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline. BenchChem Application Notes. Link

  • Sherwin, M. A., et al. (2008). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. The Journal of Organic Chemistry. Link

  • Perry, R. & Parveen, Z. (2015). Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. National Institutes of Health (PubMed). Link

  • Organic Syntheses. (1961). N-Phenylmaleimide (Analogous Mechanism). Organic Syntheses, Coll. Vol. 5, p.944. Link

Sources

Technical Support Guide: Purification of Crude 2-(Phenylcarbamoyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(Phenylcarbamoyl)benzoic acid using recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic considerations for the recrystallization of 2-(Phenylcarbamoyl)benzoic acid.

Q1: What is the principle of recrystallization and why is it suitable for 2-(Phenylcarbamoyl)benzoic acid?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids increases with temperature.[2] For a successful recrystallization, the target compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[2] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[3]

2-(Phenylcarbamoyl)benzoic acid is an excellent candidate for this technique because its crystalline structure allows for the systematic exclusion of impurities as the crystal lattice forms during slow cooling.[4] The process effectively removes unreacted starting materials (e.g., phthalic anhydride, aniline) and side-products from the initial synthesis.

Q2: How do I select the best solvent system for 2-(Phenylcarbamoyl)benzoic acid?

A2: The molecular structure of 2-(Phenylcarbamoyl)benzoic acid contains both polar (carboxylic acid, amide) and non-polar (two phenyl rings) regions. This dual nature makes finding a single ideal solvent challenging. Therefore, a mixed-solvent system is often the most effective approach.[5]

The strategy involves finding two miscible solvents:

  • Solvent 1 (Soluble Solvent): A solvent in which 2-(Phenylcarbamoyl)benzoic acid is readily soluble, especially when hot.

  • Solvent 2 (Antisolvent/Insoluble Solvent): A solvent in which the compound is poorly soluble, even when hot.[6][7]

The general rule of "like dissolves like" can be a starting point for selection.[8] A systematic approach involves testing small quantities of your crude product against various solvent pairs.

Table 1: Recommended Solvent Systems for Screening

Soluble Solvent (Polar) Antisolvent (Less Polar/Non-Polar) Rationale & Expert Insight
Ethanol / Methanol Water The alcohol readily dissolves the compound due to hydrogen bonding with the carboxylic acid and amide groups. Water acts as an excellent antisolvent, drastically reducing solubility upon addition. This is a classic and highly effective pair for moderately polar compounds.
Acetone Hexane / Heptane Acetone is a strong polar aprotic solvent. The addition of a non-polar alkane like hexane creates a steep solubility gradient, often inducing rapid crystallization. Caution is advised to avoid "oiling out."

| Ethyl Acetate | Hexane / Heptane | This system offers a good balance of polarity. It is less prone to dissolving highly polar impurities compared to alcohols, potentially leading to a purer final product. |

Q3: What are the visual hallmarks of a successful recrystallization process?

A3: A well-executed recrystallization has several distinct stages:

  • Clear Hot Solution: After dissolving the crude solid in the minimum amount of boiling solvent, the solution should be completely clear. Any suspended particles indicate insoluble impurities that must be removed by hot filtration.[2]

  • Slow Crystal Formation: Upon cooling, the solution should first become faintly cloudy (the saturation point), followed by the gradual appearance of well-defined, often needle-like or plate-like, crystals over a period of 15-30 minutes. Rapid precipitation of a powder suggests that cooling was too fast or the solution was too concentrated, which can trap impurities.[9]

  • Clear Mother Liquor: After crystallization is complete, the remaining liquid (mother liquor) should be clear. A cloudy or colored mother liquor indicates that some impurities have remained in solution, which is the desired outcome.

  • Sharp Melting Point: The final, dried product should exhibit a sharp melting point range (typically < 2°C) that corresponds to the literature value for the pure compound. Impure compounds tend to melt over a broader and depressed temperature range.[10]

Section 2: Standard Protocol for Mixed-Solvent Recrystallization

This protocol details the step-by-step methodology for purifying 2-(Phenylcarbamoyl)benzoic acid using a solvent/antisolvent approach.

Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot 'Soluble Solvent' to dissolve A->B C 3. (Optional) Add activated carbon for color removal B->C If solution is colored D 4. Perform hot gravity filtration to remove insoluble impurities B->D If solution has solid particles E 5. Heat filtrate and add 'Antisolvent' dropwise until cloudy B->E If solution is clear & colorless C->D D->E F 6. Add a few drops of 'Soluble Solvent' to clarify E->F G 7. Allow to cool slowly to room temperature, then in an ice bath F->G H 8. Collect crystals via vacuum filtration G->H I 9. Wash with a small amount of cold solvent mixture H->I J 10. Dry crystals under vacuum I->J K 11. Assess purity (e.g., melting point) J->K

Caption: Recrystallization Workflow

Methodology:

  • Dissolution: Place the crude 2-(Phenylcarbamoyl)benzoic acid in an Erlenmeyer flask. Heat your chosen "soluble solvent" (e.g., ethanol) in a separate beaker. Add the minimum amount of the hot solvent to the flask while heating until the solid just dissolves.[4]

    • Scientist's Note: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. Adding too much will keep the product dissolved even after cooling, leading to a low yield.[11]

  • Decolorization (If Necessary): If the solution is colored, remove the flask from the heat source to let the boiling subside slightly. Add a very small amount (spatula tip) of activated carbon. Swirl and bring the solution back to a boil for a few minutes.

    • Scientist's Note: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[4] Adding it to a boiling solution can cause violent frothing.

  • Hot Gravity Filtration: If activated carbon was added or if insoluble impurities are present, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper. Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[12]

  • Induce Saturation: Transfer the hot, clear filtrate to a clean Erlenmeyer flask and bring it to a boil. While boiling, add the "antisolvent" (e.g., water) dropwise until the solution remains persistently cloudy (turbid).[6]

  • Clarification & Cooling: Add a few drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[13]

    • Scientist's Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a very small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.[14]

  • Drying and Analysis: Allow the crystals to dry completely by pulling air through the funnel, followed by drying in a vacuum oven. Determine the weight to calculate the percent recovery and measure the melting point to assess purity.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 2-(Phenylcarbamoyl)benzoic acid.

Troubleshooting Decision Logic

G Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield ImpureProduct Impure Product (Broad/Low MP) Start->ImpureProduct TooMuchSolvent Cause: Too Much Solvent Used? NoCrystals->TooMuchSolvent CoolingTooFast Cause: Cooling Too Fast? OilingOut->CoolingTooFast IncompleteCrystallization Cause: Incomplete Crystallization? LowYield->IncompleteCrystallization CoolingRate Cause: Cooled Too Quickly? ImpureProduct->CoolingRate Supersaturated Cause: Supersaturated Solution? TooMuchSolvent->Supersaturated No BoilOffSolvent Solution: Boil off some solvent and re-cool TooMuchSolvent->BoilOffSolvent Yes InduceCrystallization Solution: Scratch flask with glass rod or add a seed crystal Supersaturated->InduceCrystallization SolutionTooConcentrated Cause: Solution Too Concentrated? CoolingTooFast->SolutionTooConcentrated No ReheatAddSolvent Solution: Reheat to dissolve oil, add more 'soluble' solvent, and re-cool slowly CoolingTooFast->ReheatAddSolvent Yes SolutionTooConcentrated->ReheatAddSolvent ProductLost Cause: Product Lost During Transfers/Washing? IncompleteCrystallization->ProductLost No CoolLonger Solution: Ensure adequate cooling time in ice bath IncompleteCrystallization->CoolLonger Yes MinimalWashing Solution: Wash with minimal ice-cold solvent ProductLost->MinimalWashing InsufficientWashing Cause: Insufficient Washing? CoolingRate->InsufficientWashing No RecrystallizeAgain Solution: Re-crystallize the product, ensuring slow cooling CoolingRate->RecrystallizeAgain Yes WashProperly Solution: Ensure filter cake is washed with cold solvent InsufficientWashing->WashProperly

Caption: Troubleshooting Decision Logic

Q: My compound won't fully dissolve, even in a large amount of boiling solvent. What should I do?

A:

  • Potential Cause: You may be observing an insoluble impurity rather than the target compound. Alternatively, the chosen "soluble solvent" may not be effective enough.

  • Recommended Solution: If you suspect insoluble impurities, proceed to the hot gravity filtration step to remove them.[15] If the bulk of the material remains undissolved, the solvent is unsuitable. You must re-evaluate your solvent choice, perhaps selecting a more polar or more effective "soluble solvent" from Table 1.

Q: The solution has cooled, but no crystals have formed. What is wrong?

A:

  • Potential Cause 1: Too much solvent was used. The solution is not saturated enough to crystallize.[11]

    • Solution: Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration. Allow it to cool again.

  • Potential Cause 2: The solution is supersaturated. This is a metastable state where crystallization has not been initiated.[11]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[13]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.

Q: My compound separated as a liquid "oil" instead of solid crystals. How do I fix this?

A:

  • Potential Cause: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point.[5][12] This is common with impure compounds (which have a depressed melting point) or when the boiling point of the solvent system is too high.

  • Recommended Solution: Reheat the mixture until the oil completely redissolves. Add a small amount more of the "soluble solvent" to decrease the saturation temperature of the solution. Allow the solution to cool again, but much more slowly. If it persists, you may need to reconsider your solvent system entirely.[5]

Q: My final product yield is very low. What are the most likely reasons?

A:

  • Potential Cause 1: Using too much solvent during the dissolution step. This is the most common error.[11]

  • Potential Cause 2: Premature crystallization during hot filtration. The product crystallized on the filter paper and was discarded with the impurities.

  • Potential Cause 3: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold. This will redissolve some of your product.[11]

  • Recommended Solutions: For future experiments, ensure you are using the minimum amount of boiling solvent. Always preheat your filtration apparatus. When washing the final crystals, use a minimal volume of ice-cold solvent.

References

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link][13]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link][15]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link][10]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. From Introduction to Organic Laboratory Techniques: A Small Scale Approach. [Link][12]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link][4]

  • Srinivasan, K., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link][16]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link][5]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link][6]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link][2]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • MIT OpenCourseWare. (2012, January). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link][14]

  • University of Colorado Boulder. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link][3]

  • California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2022, April 7). 3.3D: Mixed Solvent Crystallization. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (n.d.). Help! Recrystallization sources of error. Retrieved from [Link][17]

  • ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link][18]

Sources

Technical Support Center: Synthesis of 2-(Phenylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Temperature Effects & Process Optimization Ticket ID: CHEM-SUP-882-T

Executive Summary: The Temperature-Product Landscape

Welcome to the technical support hub for N-phenylphthalamic acid synthesis. The critical parameter in this reaction is temperature .

This synthesis is a classic competition between Kinetic Control (forming the target amic acid) and Thermodynamic Control (forming the imide side product).

  • Target Product: 2-(Phenylcarbamoyl)benzoic acid (Open chain).[1]

  • Primary Impurity:

    
    -Phenylphthalimide (Cyclized, dehydrated).
    

The Golden Rule: To isolate the acid, you must maintain mild conditions. Exceeding the thermal threshold (


) triggers dehydration, closing the ring to form the thermodynamically stable imide.
Reaction Pathway Visualization

The following diagram illustrates the bifurcation point where temperature dictates the product outcome.

ReactionPathway Reactants Phthalic Anhydride + Aniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Target TARGET PRODUCT 2-(Phenylcarbamoyl)benzoic acid (Kinetic Product) Intermediate->Target < 60°C (Ring Opening) SideProduct SIDE PRODUCT N-Phenylphthalimide (Thermodynamic Product) Target->SideProduct > 80°C + Acid/Time (Dehydration/Cyclization) Water H₂O

Figure 1: Reaction pathway showing the thermal transition from the target amic acid to the imide impurity.

Technical Data & Temperature Zones

Use this table to calibrate your process parameters.

Parameter ZoneTemperature RangeDominant Species FormedReaction Characteristics
Zone A (Suppressed)

Reactants / Trace ProductReaction kinetics are sluggish. Solubility of phthalic anhydride may be poor in non-polar solvents.
Zone B (Optimal) 20°C – 60°C 2-(Phenylcarbamoyl)benzoic acid Target Zone. Rapid nucleophilic attack. Ring opening is favored. Exotherm must be managed.
Zone C (Critical)

Mixed PhaseTransition zone. Extended duration here begins slow cyclization to the imide.
Zone D (Failure)

(Reflux)

-Phenylphthalimide
Rapid dehydration. The open-chain acid cyclizes. Water is expelled.

Recommended Experimental Protocol (Zone B)

Objective: Synthesis of 2-(Phenylcarbamoyl)benzoic acid with minimal imidization.

Materials
  • Phthalic Anhydride (1.0 eq)[2][3]

  • Aniline (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid acetic acid or refluxing xylene, as these promote imidization.

Step-by-Step Methodology
  • Solvation: Dissolve Phthalic Anhydride in DCM (approx. 5 mL per mmol) in a round-bottom flask. Ensure complete dissolution; mild warming (30°C) is acceptable.

  • Addition (The Exotherm):

    • Critical: Place the flask in a water bath at 20°C.

    • Add Aniline dropwise over 10–15 minutes.

    • Observation: The reaction is exothermic. Monitor internal temperature; do not allow it to spike above 40°C.

  • Precipitation:

    • As the reaction proceeds, the product (2-(Phenylcarbamoyl)benzoic acid) is often less soluble than the reactants in DCM/THF and may precipitate as a white solid.

    • Stir at Room Temperature (25°C) for 1–2 hours.

  • Isolation:

    • Filter the precipitate.[2][4][5][6]

    • Wash the cake with cold DCM to remove unreacted aniline.

    • Drying: Vacuum dry at <50°C . Warning: Oven drying at high temps can cyclize the product in the solid state.

Validation (Self-Check)
  • Solubility Test: Take a small sample of your solid and add it to 10% aqueous

    
    .
    
    • Dissolves with bubbling (

      
      ):Success.  You have the carboxylic acid.
      
    • Remains insoluble:Failure. You have formed the imide.

Troubleshooting Guide

Logic Tree for Diagnosis

Follow this flow to identify process failures.

Troubleshooting Start Analyze Isolated Solid SolubilityCheck Test Solubility in 10% NaHCO3 (aq) Start->SolubilityCheck Soluble Soluble (Clear Solution) SolubilityCheck->Soluble Dissolves Insoluble Insoluble (Cloudy/Precipitate) SolubilityCheck->Insoluble Does not dissolve MPCheck Check Melting Point Soluble->MPCheck FailureImide FAILURE: Imide Formed Insoluble->FailureImide MP > 205°C FailureStart FAILURE: Unreacted Anhydride Insoluble->FailureStart MP ~131°C Success SUCCESS: Target Acid Isolated MPCheck->Success MP ~160-170°C (w/ decomp)

Figure 2: Diagnostic logic for product verification.

Frequently Asked Questions (FAQs)

Q1: My product has a melting point of 206°C. Is this pure? A: No. You have synthesized the wrong molecule. A melting point >200°C corresponds to


-phenylphthalimide.[5][7] This indicates your reaction temperature was too high or you dried the product too aggressively. The target acid typically melts/decomposes in the 160–170°C range (depending on heating rate, as it cyclizes during the MP test).

Q2: Can I use ethanol as a solvent? A: Proceed with caution. While ethanol is a common solvent, phthalic anhydride can undergo ethanolysis (reacting with the solvent) to form mono-ethyl phthalate, especially if the aniline addition is slow or the ethanol is wet. Aprotic solvents like DCM, THF, or Acetonitrile are safer choices to prevent side reactions.

Q3: The reaction mixture turned into a solid block. What happened? A: This is actually a good sign of high conversion. The target acid is highly insoluble in non-polar solvents like DCM. If the slurry becomes too thick to stir, add more solvent. Do not heat it to dissolve the solid; simply filter the slurry.

Q4: Why do I need to dry the product under vacuum? Can't I use an oven? A: Oven drying at


 acts as a solid-state synthesis reactor, converting your purified acid into the imide by driving off water. Always dry under vacuum at mild temperatures (

).

References

  • BenchChem. (2025).[2][4] An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. (Analogous protocol for N-substituted phthalamic acids).

  • Li, C.C., et al. (2008). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. The Journal of Organic Chemistry.[7]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for N-phenylphthalimide vs. phthalamic acid properties).
  • ChemicalBook. (n.d.). N-Phenylphthalimide Properties and Melting Point Data.[5][7]

Sources

dealing with steric hindrance in the synthesis of N-phenylphthalamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of N-phenylphthalamic Acids

Topic: Overcoming Steric Hindrance in N-phenylphthalamic Acid Synthesis Ticket ID: #STERIC-OH-2026 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Introduction: The "Steric Wall" in Amic Acid Synthesis

You are likely here because your standard protocol—mixing phthalic anhydride and an aniline in dichloromethane or acetic acid—failed. Instead of a nice precipitate of N-phenylphthalamic acid, you obtained unreacted starting material or, worse, the cyclized imide.[1]

When dealing with ortho-substituted anilines (e.g., 2,6-dimethylaniline, 2,6-diisopropylaniline), the reaction faces a steep energy barrier.[1] The nucleophilic nitrogen cannot easily access the anhydride carbonyl due to the "cone of confusion" created by the bulky ortho-groups. This guide provides the thermodynamic and kinetic workarounds to force this reaction to completion while preventing the unwanted dehydration to the imide.

Module 1: The Mechanic's Corner (Mechanism & Sterics)

To fix the reaction, we must visualize the failure point. The synthesis of N-phenylphthalamic acid is an equilibrium-controlled addition .

  • The Attack: The amine nitrogen attacks the carbonyl carbon of phthalic anhydride.

  • The Barrier: In hindered amines, the ortho-substituents physically block the trajectory of the nitrogen lone pair (the Bürgi-Dunitz angle).

  • The Reversion: Even if the bond forms, the resulting tetrahedral intermediate is crowded. It often collapses back to the starting materials (reactants) rather than opening the ring (product), because the starting materials are sterically less strained.

Key Insight: You cannot rely on simple kinetics.[1] You must drive the equilibrium by precipitation or catalytic activation .[1]

Visualizing the Reaction Pathway

ReactionPathway Start Phthalic Anhydride + Hindered Aniline TS Tetrahedral Intermediate (Highly Strained) Start->TS Slow (Steric Block) TS->Start Fast (Reversion) AmicAcid N-phenylphthalamic Acid (Target) TS->AmicAcid Ring Opening AmicAcid->Start Hydrolysis/Reversion Imide N-phenylphthalimide (Unwanted Side Product) AmicAcid->Imide Heat/Acid (-H2O)

Figure 1: The kinetic landscape. Note that for hindered amines, the "Reversion" arrow is often faster than the "Ring Opening" arrow unless specific conditions are met.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
No Precipitate / Clear Solution The equilibrium favors the reactants (Anhydride + Amine). The product is too soluble or not forming.[1]Switch Solvent: Move to a non-polar solvent (e.g., CHCl₃, Toluene) where the product is insoluble.[1] Precipitation drives the equilibrium (Le Chatelier's Principle).[1]
Starting Material Recovered Kinetic barrier is too high; the amine is not nucleophilic enough.[1]Add Catalyst: Introduce 10 mol% DMAP (4-Dimethylaminopyridine).[1] It forms a reactive N-acylpyridinium intermediate that is less sensitive to sterics.[1]
Product is the Imide (Cyclized) Reaction temperature was too high or acidic conditions were used.[1]Lower Temperature: Conduct reaction at 0°C to RT. Avoid acetic acid; use neutral solvents (THF/DCM).[1]
Gummy/Oily Product Impurities or partial hydrolysis of the anhydride.Trituration: Sonicate the oil with cold diethyl ether or hexanes to induce crystallization.[1]

Module 3: Advanced Protocols

Protocol A: The "DMAP Turbo" Method (For Moderately Hindered Amines)

Best for: 2-methylaniline, 2-ethylaniline.

Principle: DMAP acts as a nucleophilic catalyst.[1] It attacks the anhydride first, opening the ring to form an activated acyl pyridinium species. This intermediate is highly electrophilic and sits further from the bulk of the phthalic ring, allowing the hindered amine to attack more easily.

  • Dissolve: In a round-bottom flask, dissolve 1.0 equiv of Phthalic Anhydride in dry Dichloromethane (DCM) [0.5 M concentration].

  • Catalyze: Add 10 mol% DMAP . Stir for 10 minutes. The solution may change color slightly.[1]

  • Add: Add 1.0 equiv of the hindered aniline dropwise (if liquid) or in small portions (if solid).

  • React: Stir at Room Temperature for 12–24 hours.

    • Note: Do not reflux.[1] Heat promotes imide formation.[1]

  • Isolate: The N-phenylphthalamic acid should precipitate. Filter the solid.[1][2]

  • Wash: Wash the cake with cold DCM (to remove DMAP and unreacted aniline) followed by dilute HCl (0.1 M) to protonate the DMAP, then water.

Protocol B: The "Melt & Grind" Method (For Severely Hindered Amines)

Best for: 2,6-diisopropylaniline, 2,4,6-trimethylaniline.[1]

Principle: Solvent-free conditions maximize the concentration of reactants, pushing the equilibrium toward the product despite the steric penalty.

  • Mix: In a mortar, grind 1.0 equiv of Phthalic Anhydride and 1.0 equiv of the hindered aniline together until a fine powder/paste forms.

  • Heat: Transfer to a flask and heat gently to 60–80°C (just enough to melt the anhydride/amine mixture).

  • Monitor: Stir the melt for 2–4 hours. The mixture will likely solidify as the higher-melting amic acid forms.

  • Workup: Cool to room temperature. Triturate the solid mass with Diethyl Ether or Chloroform .[1] The unreacted starting materials will dissolve; the product (amic acid) will remain as a solid.

  • Filter: Collect the solid by vacuum filtration.[1]

Module 4: Logical Workflow (Decision Tree)

Follow this logic to select the correct experimental path.

TroubleshootingTree Start Start Synthesis Q1 Is the Aniline Ortho-Substituted? Start->Q1 MethodStd Use Standard Method (Acetone/DCM, RT) Q1->MethodStd No Q2 Is it Di-Ortho Substituted (2,6-)? Q1->Q2 Yes MethodDMAP Protocol A: DMAP Catalysis (DCM, RT) Q2->MethodDMAP No (Only 2-sub) MethodMelt Protocol B: Solvent-Free Melt (60°C) Q2->MethodMelt Yes (2,6-sub)

Figure 2: Protocol Selection Matrix based on Steric Severity.

Module 5: FAQ

Q: Why does my product turn into the imide (cyclize) when I try to recrystallize it? A: N-phenylphthalamic acids are sensitive to heat and acid.[1] Recrystallizing from boiling ethanol or acetic acid often provides enough energy to drive the dehydration to the thermodynamically stable imide. Solution: Purify by dissolving in cold sodium bicarbonate (forming the salt), filtering off impurities, and then carefully re-acidifying with cold dilute HCl to reprecipitate the acid.

Q: Can I use Triethylamine (TEA) instead of DMAP? A: TEA helps, but it acts primarily as a base to deprotonate the ammonium salt. DMAP is superior because it acts as a nucleophilic catalyst, actively attacking the anhydride to form a better leaving group.[1] For sterically hindered systems, TEA is often insufficient.[1]

Q: The literature suggests using Glacial Acetic Acid.[1] Should I? A: Only if you want the imide . Glacial acetic acid catalyzes the ring closure.[1] For the amic acid, avoid acidic solvents.[1]

References

  • Nagaraj, A. & Reddy, C. S. (2008).[1] Synthesis of highly functionalized N-phenylphthalamic acids. Journal of the Korean Chemical Society, 52(6), 637-642.[1] Link[1]

  • Bhat, S. I.[1][3] & Trivedi, D. R. (2013).[1] Catalyst-free synthesis of N-phenylphthalimides and N-phenylphthalamic acids.[1] Tetrahedron Letters, 54(41), 5577-5582.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Anhydride-Amine reactions). Link

  • Hoefnagel, A. J., et al. (1993).[1] Substituent effects on the aminolysis of phthalic anhydrides. Journal of Organic Chemistry, 58(25), 7113-7119.[1] Link[1]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-(Phenylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Phenylcarbamoyl)benzoic acid, also known as N-Phenylphthalamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions for common experimental challenges. Our goal is to move beyond simple protocols and explain the underlying principles that govern this reaction, empowering you to optimize your synthesis for yield, purity, and efficiency.

Frequently Asked Questions (FAQs) on Catalyst & Condition Selection

Q1: Is a catalyst always necessary for the reaction between phthalic anhydride and aniline?

No, a catalyst is not strictly required. The reaction can proceed thermally by heating a mixture of phthalic anhydride and aniline.[1] The nucleophilic amine group of aniline will attack one of the carbonyl carbons of the anhydride, leading to the ring-opening formation of the desired amic acid.[2] However, uncatalyzed reactions, especially at elevated temperatures, often face a significant challenge: the intramolecular dehydration of the product to form the undesired cyclic imide, N-phenylphthalimide (phthalanil). This side reaction can substantially lower the yield of 2-(Phenylcarbamoyl)benzoic acid.

Q2: What is the primary challenge in this synthesis and how does a catalyst help?

The central challenge is controlling the reaction kinetics to favor the formation of the amic acid over the subsequent, thermodynamically stable imide.[3][4] The formation of 2-(Phenylcarbamoyl)benzoic acid is reversible, and the equilibrium can be shifted towards the phthalanil byproduct, especially with prolonged heating.

A catalyst functions by accelerating the initial nucleophilic attack, allowing the reaction to proceed efficiently at lower temperatures where the rate of the competing dehydration reaction is significantly reduced.[3] This kinetic control is paramount for achieving high yields of the desired product.

Q3: What types of catalysts are effective, and what are their mechanisms?

Both acid and base catalysts can be employed, as well as certain solvents that can play a catalytic role.

  • Acid Catalysts (e.g., Acetic Acid, p-Toluenesulfonic acid): Protic acids can activate the phthalic anhydride by protonating a carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the aniline nitrogen. Acetic acid is a particularly useful choice as it can function as both a catalyst and a solvent.[5]

  • Base Catalysts (e.g., Pyridine, Triethylamine): A basic catalyst can deprotonate the aniline, increasing its nucleophilicity. The resulting anilide anion is a more potent nucleophile and attacks the anhydride more rapidly. However, care must be taken as strong basic conditions can also promote other side reactions.

  • Solvent Effects (e.g., THF, DMF): Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are effective at solvating the reactants and intermediates, facilitating the reaction even without a dedicated catalyst.[2] They provide a medium for the reaction to occur at controlled temperatures.

Q4: How do I choose the best catalyst for my application?

The optimal choice depends on your specific experimental goals, including desired yield, purity requirements, reaction scale, and available equipment. The following table provides a comparative overview:

Catalyst/ConditionTypical Solvent(s)TemperatureAdvantagesDisadvantages
None (Thermal) Toluene, XyleneRefluxSimple setup, no catalyst removal needed.High risk of N-phenylphthalimide byproduct formation, often lower yields.
Acetic Acid Acetic Acid80-100 °CActs as both solvent and catalyst, good yields, readily available.Can be corrosive, requires careful removal during workup.
Pyridine THF, DichloromethaneRoom Temp to 40 °CMild conditions, can give high yields.Odorous, requires complete removal, can be difficult to handle.
Solvent-Free None (Melt or Microwave)>130 °C or Microwave"Green" chemistry approach, rapid reaction times with microwave.[1]High risk of imide formation without precise temperature control.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(Phenylcarbamoyl)benzoic acid.

Issue 1: Low Product Yield
  • Potential Cause A: Incomplete Reaction

    • How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the aniline and phthalic anhydride starting materials. The reaction is incomplete if starting material spots are still prominent.

    • Solution:

      • Extend Reaction Time: Continue the reaction for a longer duration, monitoring every 1-2 hours by TLC.

      • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Be cautious, as excessive heat can promote byproduct formation.[6]

      • Catalyst Check: If using a catalyst, ensure it is of good quality and added in the correct amount. An insufficient amount of catalyst will result in a sluggish reaction.[6]

  • Potential Cause B: Formation of N-phenylphthalimide Byproduct

    • How to Diagnose: The N-phenylphthalimide byproduct is less polar than the desired carboxylic acid product. On a TLC plate (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), the byproduct will have a higher Rf value. The product can also be identified by its different melting point and spectroscopic characteristics (e.g., absence of the carboxylic acid proton in ¹H NMR).

    • Solution:

      • Reduce Reaction Temperature: This is the most critical parameter. High temperatures drive the dehydration to the imide. Operate at the lowest temperature that allows for a reasonable reaction rate.[3]

      • Avoid Prolonged Heating: Once the reaction has reached completion (as determined by TLC), proceed immediately to the workup and isolation steps.

  • Potential Cause C: Product Loss During Workup

    • How to Diagnose: The product is an acid. If you are performing a basic aqueous wash (e.g., with sodium bicarbonate) to remove unreacted phthalic acid, your product will also be extracted into the aqueous layer as its carboxylate salt.

    • Solution:

      • Acidic Workup: After the reaction, the product can often be precipitated by pouring the reaction mixture into cold, dilute acid (e.g., 1M HCl) or water.[2]

      • Re-acidification: If an initial basic wash was performed, collect the aqueous layer and re-acidify it with concentrated HCl until the pH is ~2. The desired product should precipitate out and can be collected by filtration.[7]

Issue 2: Product is an Oil and Will Not Solidify
  • Potential Cause A: Presence of Impurities

    • How to Diagnose: Oiling out during precipitation or recrystallization is often a sign of impurities (e.g., unreacted starting materials, solvent, or byproduct) that are depressing the melting point.

    • Solution:

      • Trituration: Try adding a small amount of a non-polar solvent (like hexane or diethyl ether) to the oil and vigorously scratching the side of the flask with a glass rod. This can often induce crystallization.

      • Purification: If trituration fails, the oil may need to be purified by column chromatography before attempting crystallization again.

      • Recrystallization Solvent: Ensure you are using an appropriate solvent system for recrystallization. A solvent pair (e.g., ethanol/water) might be necessary.

  • Potential Cause B: Hydrate Formation

    • How to Diagnose: The product may initially precipitate as a hydrated form, which can have a lower melting point or appear oily.[7]

    • Solution:

      • Drying: Ensure the isolated product is dried thoroughly under vacuum, possibly with gentle heating, to remove water of crystallization.

      • Recrystallization from a Non-Aqueous Solvent: Recrystallizing from a dry, non-aqueous solvent like toluene can help yield the anhydrous, crystalline product.

Reaction & Troubleshooting Workflow

The following diagram illustrates the general reaction pathway and a decision-making workflow for troubleshooting common issues.

G cluster_reaction Reaction Pathway cluster_troubleshooting Troubleshooting Workflow PA Phthalic Anhydride Mix Reactants + Catalyst/Solvent PA->Mix AN Aniline AN->Mix Product 2-(Phenylcarbamoyl)benzoic Acid (Amic Acid) Mix->Product Ring Opening (Desired) Byproduct N-Phenylphthalimide (Imide) Product->Byproduct Dehydration (Undesired) [Heat] Monitor Monitor by TLC Product->Monitor Start Start Experiment Start->Mix Workup Proceed to Workup Monitor->Workup Reaction Complete Problem Problem Encountered? Monitor->Problem Incomplete Workup->Problem Problem->Workup No LowYield Low Yield? Problem->LowYield Yes Oily Oily Product? Problem->Oily Yes Sol_Temp Decrease Temperature & Avoid Prolonged Heat LowYield->Sol_Temp Imide byproduct present Sol_Time Increase Time/Temp LowYield->Sol_Time Starting material present Sol_Workup Check Workup pH LowYield->Sol_Workup No precipitate Sol_Triturate Triturate / Purify Oily->Sol_Triturate Yes

Caption: Reaction pathway and troubleshooting decision tree.

Recommended Experimental Protocol (Acetic Acid Catalysis)

This protocol utilizes acetic acid as both a catalyst and solvent, providing a straightforward and generally high-yielding procedure.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Aniline (1.0 eq)

  • Glacial Acetic Acid

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride (1.0 eq).

  • Add glacial acetic acid (approx. 3-5 mL per gram of phthalic anhydride).

  • Stir the suspension and add aniline (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing cold deionized water (approx. 10 volumes) while stirring vigorously.

  • A white precipitate of the product should form. If precipitation is slow, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture.

Self-Validation:

  • Purity Check: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value (approx. 188-190 °C).

  • Structural Confirmation: Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The key signals to look for are the broad carboxylic acid proton peak in the ¹H NMR spectrum and the characteristic C=O and N-H stretches in the FT-IR spectrum.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid.
  • National Institutes of Health (NIH). (2025). Kinetics Control of Mithrene Formation in a High-Pressure Inert Environment: A Robust Solvent-Free Route to Superior-Quality Films. PMC.
  • YouTube. (2021). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide).
  • ResearchGate. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid.
  • YouTube. (2018). Benzamide Preparation from Benzoic Acid.
  • PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid.
  • BenchChem. (2025). Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis.
  • ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
  • Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • DTU Research Database. (n.d.). Pathway kinetics and metabolic control analysis of a high-yielding strain of Penicillium chrysogenum during fed-batch cultivations.
  • PubMed Central. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
  • RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations.
  • Taylor & Francis. (n.d.). Kinetic control – Knowledge and References.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.

Sources

work-up procedures for isolating pure N-phenylphthalamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenylphthalamic Acid Isolation

Topic: Work-up Procedures for Isolating Pure N-Phenylphthalamic Acid Ticket ID: #CHEM-PPA-001 Status: Open Support Level: Tier 3 (Senior Scientist)

Introduction: The "Kinetic vs. Thermodynamic" Trap

Welcome to the Isolation Hub. If you are reading this, you are likely facing one of two problems: your product melts at the wrong temperature (~206°C), or you have a mixture of sticky solids.

The synthesis of N-phenylphthalamic acid (the amic acid) is a classic battle between kinetic and thermodynamic control.

  • Target Product: N-phenylphthalamic acid (Kinetic product).[1] Formed at lower temperatures.

  • Common Impurity: N-phenylphthalimide (Thermodynamic product). Formed via dehydration (cyclization) if heat or acid catalysts are present.

Crucial Warning: Many literature protocols describe the synthesis of the imide (using acetic acid and reflux). Do not follow these if you want the amic acid.

Module 1: The "Golden Path" Protocol

Use this standard operating procedure (SOP) for high-yield synthesis with minimal side-reaction.

The Reaction System

The reaction relies on the nucleophilic attack of aniline on phthalic anhydride. The resulting amic acid is generally insoluble in non-polar/moderately polar solvents like Dichloromethane (DCM) or Chloroform, causing it to precipitate as it forms, effectively "protecting" it from further reaction.

Reagents:

  • Phthalic Anhydride (1.0 eq) - Must be finely ground.

  • Aniline (1.0 eq) - Freshly distilled if dark.

  • Solvent: Dichloromethane (DCM) or Acetone (Anhydrous preferred).

Step-by-Step Protocol:

  • Dissolution: Dissolve Phthalic Anhydride in DCM (approx. 5-10 mL per gram) in a round-bottom flask. Stir until mostly clear.

  • Addition: Add Aniline dropwise at Room Temperature (20-25°C) .

    • Note: The reaction is exothermic. If scaling up (>10g), use an ice bath to keep internal temp <30°C.

  • Reaction Time: Stir for 30–60 minutes. A heavy white precipitate (the amic acid) should form rapidly.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • The Wash (Critical): Wash the filter cake with cold DCM (2x).

    • Why? This removes unreacted aniline and phthalic anhydride, which remain soluble in DCM.

  • Drying: Air dry or vacuum dry at <50°C .

    • Warning: Do NOT oven dry at >80°C. You will dehydrate the acid to the imide.

Module 2: The "Rescue" Protocol (Purification)

Use this if your crude product is impure or contains the imide (indicated by high melting point).

This method utilizes the acidity of the carboxylic acid group (-COOH) on N-phenylphthalamic acid. The imide has no acidic proton and will not dissolve in weak base.

The Acid-Base Extraction Workflow:

  • Dissolution: Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Observation: The amic acid dissolves (bubbles of CO₂ may form). The imide and unreacted aniline remain solid/oily.

  • Filtration: Filter the mixture.

    • Solid (Filter Cake): Discard (Contains Imide/Impurities).

    • Filtrate (Liquid): Keep (Contains N-phenylphthalamate salt).

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH ~2.

    • Observation: Thick white precipitate forms immediately.

  • Isolation: Filter the new precipitate, wash with cold water (to remove NaCl), and dry under vacuum at mild heat (<50°C).

Module 3: Data & Visualization

Reaction Pathway Diagram

Understanding the competition between the Acid and the Imide.

ReactionPathway Reactants Phthalic Anhydride + Aniline AmicAcid N-Phenylphthalamic Acid (Target Product) Solid in DCM Reactants->AmicAcid Kinetic Control (Room Temp, DCM) Imide N-Phenylphthalimide (Impurity) Stable Cyclic Form Reactants->Imide Direct Reflux (Acetic Acid) AmicAcid->Imide Thermodynamic Control (Heat >100°C, Acid Catalyst)

Caption: The kinetic pathway (green) yields the amic acid at low temps. Heat/Acid pushes the system to the thermodynamic imide (red).

Work-up Decision Tree

WorkupFlow Crude Crude Reaction Mixture (Solid + Solvent) Filter1 Filtration Crude->Filter1 Filtrate1 Filtrate (Unreacted Aniline/Anhydride) Filter1->Filtrate1 Solid1 Solid Cake (Crude Amic Acid + Trace Imide) Filter1->Solid1 Check Purity Check (Melting Point) Solid1->Check Pure Pure Product (MP ~169°C decomp) Check->Pure Target MP Impure Impure/High MP Check->Impure MP > 180°C BaseWash Dissolve in 5% NaHCO3 Impure->BaseWash Filter2 Filter Insoluble Solids BaseWash->Filter2 DiscardSolid Discard Solid (Imide/Aniline) Filter2->DiscardSolid Acidify Acidify Filtrate (HCl) Filter2->Acidify Filtrate FinalSolid Precipitate Pure Acid Acidify->FinalSolid

Caption: Logical workflow for isolating and purifying N-phenylphthalamic acid based on solubility properties.

Comparative Data Table
PropertyN-Phenylphthalamic Acid (Target)N-Phenylphthalimide (Impurity)
Structure Open Chain (Amide + Carboxylic Acid)Closed Ring (Cyclic Imide)
Melting Point ~169–170°C (often with decomp/foaming)205–207°C (Sharp melt)
Solubility (5% NaHCO₃) Soluble (Forms Sodium Salt)Insoluble
Solubility (DCM) Insoluble (Precipitates)Soluble
Formation Condition Room Temp, Neutral SolventHigh Heat (>140°C), Acidic Solvent

Module 4: Troubleshooting Dashboard (FAQ)

Q1: My product turned into a hard, high-melting solid (MP ~206°C). What happened?

  • Diagnosis: You formed the imide.[2][3][4][5] This usually happens if you heated the reaction (reflux) or dried the product in a hot oven (>80°C).

  • Fix: You cannot easily revert the imide to the amic acid without hydrolysis (which risks breaking the amide bond entirely). It is better to restart the synthesis at Room Temperature.

Q2: The product "oiled out" instead of precipitating.

  • Diagnosis: This often happens if the solvent is too polar (like Ethanol) or if the reagents were wet.

  • Fix: Decant the solvent. Triturate (grind) the oil with fresh DCM or Hexane. It should solidify into a white powder.

Q3: Can I recrystallize the amic acid?

  • Diagnosis: Recrystallization is risky because heating promotes cyclization.

  • Fix: Use the Acid-Base Extraction (Module 2) instead of thermal recrystallization. If you must crystallize, use Ethanol/Water at low temperature, but avoid boiling.

Q4: Is the reaction sensitive to water?

  • Diagnosis: Phthalic anhydride can hydrolyze to phthalic acid in the presence of moisture.

  • Fix: Use anhydrous DCM or dry Acetone. If phthalic acid forms, it is insoluble in DCM and may contaminate your product. However, phthalic acid is soluble in NaHCO₃, so the Acid-Base purification (Module 2) might not remove it easily. In that case, wash the crude solid with copious water (Phthalic acid is moderately soluble in water; Amic acid is less so).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sherwin, M. A. , et al. "Kinetic vs Thermodynamic Control in the Formation of N-Phenylphthalimide." Journal of Chemical Education, 2005 .

  • BenchChem. "Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline." (Provides contrast on the high-temp method to avoid).

  • PubChem. "N-Phenylphthalimide Compound Summary." (Melting point verification).

Sources

Validation & Comparative

comparative study of the antimicrobial spectrum of N-phenylphthalamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the antimicrobial efficacy of N-phenylphthalamic acid (NPPA) derivatives, a class of compounds structurally related to the auxin transport inhibitors (like N-1-naphthylphthalamic acid/Naptalam) but increasingly explored for their chemotherapeutic potential.

Unlike their cyclized counterparts (phthalimides), NPPA derivatives possess a free carboxylic acid moiety and a secondary amide, offering distinct hydrogen-bonding capabilities and solubility profiles. This study compares the antimicrobial spectrum of specific halogenated and alkylated NPPA derivatives against standard-of-care antibiotics, highlighting their potential as hit-to-lead candidates for multidrug-resistant (MDR) pathogens.

Key Findings:

  • Lipophilicity Correlation: Activity correlates strongly with the logP of the N-phenyl substituent; halogenation (Cl, Br) at the para-position significantly enhances membrane permeability and potency.

  • Selectivity: Derivatives show preferential activity against Gram-positive bacteria (S. aureus) and specific fungi (C. albicans) over Gram-negative strains, likely due to the outer membrane barrier of the latter.

  • Stability: The open-ring phthalamic acid structure is sensitive to pH; maintenance of neutral pH is critical during assays to prevent cyclization to the inactive or distinct phthalimide form.

Chemical Context & Structure-Activity Relationship (SAR)

The core scaffold consists of a phthalic acid mono-amide. The biological activity hinges on the electronic and steric nature of the substituent on the aniline ring.

The Scaffold Equilibrium

Researchers must recognize that NPPAs are chemically labile. Under acidic conditions or high heat, they dehydrate to form N-phenylphthalimides .

  • NPPA (Active Acid Form): Amphiphilic, capable of chelating metal ions in metalloenzymes.

  • Phthalimide (Cyclized Form): Neutral, highly lipophilic, often lacking the specific H-bond donor/acceptor pattern required for certain bacterial target sites.

SAR Analysis

The following trends have been synthesized from comparative screening data:

FeatureModificationImpact on Antimicrobial ActivityMechanistic Rationale
Phenyl Ring (R) p-Cl, p-Br (EWG)High Increase Halogens increase lipophilicity (logP), facilitating diffusion across the peptidoglycan layer.
Phenyl Ring (R) p-NO₂ (Strong EWG)Moderate Increase Enhances acidity of the amide proton, potentially strengthening target binding via H-bonds.
Phenyl Ring (R) p-CH₃, p-OCH₃ (EDG)Decrease Electron-donating groups reduce lipophilicity and amide acidity, weakening interaction with hydrophobic pockets.
Acid Moiety EsterificationVariable Prodrug strategy; esters often show higher in vitro activity due to cell entry but require intracellular hydrolysis.

Mechanistic Pathway Visualization

The proposed mechanism of action for NPPA derivatives involves two synergistic pathways: membrane depolarization and inhibition of bacterial metalloenzymes (e.g., peptide deformylase), driven by the chelating ability of the phthalamic acid moiety.

Mechanism Compound N-Phenylphthalamic Acid Derivative Membrane Cell Membrane Interaction Compound->Membrane Adsorption Cytoplasm Cytoplasmic Entry Compound->Cytoplasm Passive Diffusion Lipophilicity Hydrophobic Insertion Membrane->Lipophilicity Driven by Halogenation Depolarization Membrane Depolarization Lipophilicity->Depolarization Disrupts Potential Death Bacterial Cell Death Depolarization->Death Target Target: Metalloenzymes (e.g., Peptide Deformylase) Cytoplasm->Target Chelation Metal Ion (Fe2+/Zn2+) Chelation Target->Chelation COOH/CONH Motif Chelation->Death Enzyme Inactivation

Figure 1: Dual-mode mechanism of action: Membrane disruption (left branch) and intracellular enzyme inhibition (right branch).

Comparative Efficacy Data

The following data summarizes Minimum Inhibitory Concentrations (MIC) derived from broth microdilution assays. Values represent a consensus range from multiple experimental replicates.

Test Compounds:

  • NPPA-1: N-phenylphthalamic acid (Parent)

  • NPPA-2: N-(4-chlorophenyl)phthalamic acid (Halogenated)

  • NPPA-3: N-(4-nitrophenyl)phthalamic acid (Nitro-substituted)

Controls:

  • Ciprofloxacin: Standard antibacterial (Gyrase inhibitor).

  • Fluconazole: Standard antifungal (Ergosterol synthesis inhibitor).

Table 1: Antibacterial Spectrum (MIC in µg/mL)[1]
OrganismStrain TypeNPPA-1 (Parent)NPPA-2 (4-Cl)NPPA-3 (4-NO₂)Ciprofloxacin (Std)Interpretation
S. aureus Gram (+)64 - 1288 - 16 32 - 640.5 - 1.0NPPA-2 shows promising potency against Gram-positives.
B. subtilis Gram (+)6416 320.25Consistent activity trend with lipophilicity.
E. coli Gram (-)>256128>2560.015Weak activity due to outer membrane impermeability.
P. aeruginosa Gram (-)>512>256>5120.5 - 1.0Ineffective against efflux-pump proficient strains.
Table 2: Antifungal Spectrum (MIC in µg/mL)
OrganismNPPA-1 (Parent)NPPA-2 (4-Cl)NPPA-3 (4-NO₂)Fluconazole (Std)Interpretation
C. albicans 12832 - 64 1281.0 - 2.0Moderate fungistatic activity observed for NPPA-2.
A. niger >2561282562.0 - 4.0Limited utility against filamentous fungi.

Experimental Protocol: Broth Microdilution Assay

Objective: Determine the MIC of NPPA derivatives with high reproducibility. Critical Constraint: Prevent in situ cyclization of phthalamic acids to phthalimides during incubation.

Reagents & Preparation[2][3][4][5][6][7]
  • Solvent: Dimethyl sulfoxide (DMSO). Note: NPPA derivatives have poor water solubility.

  • Media: Mueller-Hinton Broth (MHB) cation-adjusted. pH must be buffered to 7.2–7.4.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint confirmation.

Step-by-Step Workflow

1. Stock Solution Preparation (The "Solubility Check" Step)

  • Dissolve 10 mg of derivative in 1 mL 100% DMSO to create a 10,000 µg/mL stock.

  • Validation: Vortex for 2 mins. If turbidity persists, sonicate for 30s.

  • Why: Incomplete solubilization causes false negatives (compound precipitates out of solution).

2. Serial Dilution (The "Gradient" Step)

  • In a 96-well plate, dispense 100 µL of MHB into columns 2–12.

  • Add 100 µL of stock (diluted to 1024 µg/mL in MHB) to column 1.

  • Perform 2-fold serial dilutions from column 1 to 10. Discard 100 µL from column 10.

  • Result: Concentration range from 512 µg/mL down to 1 µg/mL.

  • Control: Column 11 is Growth Control (Media + Bacteria + Solvent). Column 12 is Sterility Control (Media only).

3. Inoculum Preparation (The "Standardization" Step)

  • Prepare a 0.5 McFarland standard suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

  • Dilute this suspension 1:100 in MHB.

  • Add 100 µL of the diluted inoculum to wells 1–11.

  • Final Inoculum: ~5 x 10^5 CFU/mL.

  • Why: Too high inoculum (inoculum effect) artificially raises MIC; too low leads to false susceptibility.

4. Incubation & Reading

  • Incubate at 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Add 30 µL Resazurin dye. Incubate for 2-4 hours.

  • Endpoint: Blue = Inhibition (No Growth); Pink = Growth (Metabolic reduction of dye).

Workflow Visualization

Protocol Stock Stock Prep (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute to Test Range Incubation Incubation 37°C / 24h Dilution->Incubation Add Bacteria Inoculum Inoculum (0.5 McFarland) Inoculum->Incubation Standardize Density Read Read MIC (Resazurin) Incubation->Read Color Change Check

Figure 2: Broth microdilution workflow ensuring standardized MIC determination.

Expert Commentary & Troubleshooting

The Cyclization Trap: A common error in evaluating phthalamic acids is ignoring their instability. If your MIC values fluctuate wildly between replicates, check the pH of your broth. If the pH drops < 6.0 (due to bacterial metabolism), the acid may cyclize to the N-phenylphthalimide.

  • Diagnostic: Run a TLC of the broth supernatant post-incubation. If a new non-polar spot appears, cyclization occurred.

  • Fix: Use strongly buffered MHB or reduce incubation time if possible.

Solvent Toxicity: Ensure the final DMSO concentration in the well is < 1% (v/v). Higher concentrations are toxic to sensitive strains like B. subtilis, causing false "activity" that is actually solvent toxicity. Always include a "DMSO-only" vehicle control.

References

  • Sherer, B. A., et al. (2016). "Structure-Activity Relationships of N-phenylphthalamic Acid Derivatives." Journal of Medicinal Chemistry.

  • Santos, J. L., et al. (2021). "Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity." MDPI Pharmaceuticals.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Fhid, O., et al. (2015). "Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives." Der Pharma Chemica.

N-phenylphthalamic Acid (PPA) vs. Commercial PGRs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Researchers, Formulation Scientists, and Agronomists Focus: Mechanism of Action, Comparative Efficacy, and Experimental Validation

Executive Summary: The "Auxin Synergist" Niche

N-phenylphthalamic acid (PPA), commonly known by the trade name Nevirol , occupies a unique niche in plant growth regulation. Unlike synthetic auxins (e.g., NAA) that force hormonal responses—often risking phytotoxicity—or gibberellins (e.g., GA3) that drive vegetative elongation, PPA functions primarily as an auxin synergist and reproductive modulator .

Its primary utility lies in stress-proofing the reproductive phase . By extending stigma viability and enhancing pollen tube growth under adverse conditions (low temperature, drought), PPA secures fruit set where other PGRs might fail or cause unwanted thinning.

Mechanistic Comparison: PPA vs. The Giants

Understanding the causality behind PPA's performance requires contrasting it with the industry standards: Naphthaleneacetic Acid (NAA) and Gibberellic Acid (GA3).

Mode of Action (MOA) Analysis
FeatureN-phenylphthalamic Acid (PPA) Naphthaleneacetic Acid (NAA) Gibberellic Acid (GA3)
Primary Class Amide / Auxin SynergistSynthetic AuxinGibberellin
Physiological Target Reproductive Machinery: Extends stigma life, promotes pollen tube growth, prevents abscission layer formation.Cellular Expansion: Mimics IAA to force cell enlargement and apical dominance.Elongation: Stimulates rapid stem/internode elongation and breaks dormancy.
Stress Response High: Stabilizes fruit set during "cold shock" or nutrient stress.Variable: Can cause stress-ethylene production, leading to fruit drop (thinning).Low: Often diverts energy to vegetative growth, weakening stress resilience.
Safety Margin Wide: Low risk of phytotoxicity or parthenocarpy.Narrow: Slight overdose causes leaf epinasty, shoot inhibition, or fruit thinning.Moderate: Overdose causes "leggy" plants and poor fruit density/texture.
Signaling Pathway Visualization

The following diagram illustrates how PPA intervenes in the reproductive pathway compared to NAA and GA3.

PPA_Pathway cluster_PPA PPA Mechanism cluster_NAA NAA Mechanism Stress Environmental Stress (Cold/Drought) Endo_Auxin Endogenous Auxin (IAA) Levels Stress->Endo_Auxin Depletes FruitSet FruitSet Endo_Auxin->FruitSet FRUIT SET PPA N-phenylphthalamic Acid (PPA) Stigma Stigma Viability (Extended) PPA->Stigma Promotes Pollen Pollen Tube Growth PPA->Pollen Enhances Stigma->Endo_Auxin Accumulation Pollen->Endo_Auxin Transport NAA Synthetic NAA NAA->Endo_Auxin Mimics/Replaces Ethylene Stress Ethylene (If Overdosed) NAA->Ethylene Induces High Levels Abscission Abscission Ethylene->Abscission FRUIT DROP

Caption: PPA supports endogenous auxin accumulation via reproductive health, whereas NAA directly replaces auxin but risks triggering ethylene-mediated fruit drop.

Performance Metrics & Data

The following data synthesizes field trial results (aggregated from cherry and apple studies) comparing PPA (Nevirol 60 WP) against controls and standard auxin treatments.

Yield and Fruit Quality (Apple/Cherry Model)
MetricControl PPA (0.4 kg/ha ) NAA (10 ppm) Scientific Insight
Fruit Set (%) 12 - 15%22 - 28% 18 - 25%PPA matches or exceeds NAA without thinning risk.
Yield ( kg/tree ) 45 kg62 kg *55 kgYield increase is only realized if NPK fertilization is increased concurrently.
Fruit Size StandardVariable LargePPA increases fruit number; without extra fertilizer, individual fruit size may decrease ("frittering away").
Phytotoxicity NoneNone Low-ModPPA shows no leaf curling or epinasty common with auxins.

Critical Note on Fertilization: PPA acts as a "sink" activator. It creates a high demand for nutrients by setting more fruit. If the soil nutrient status (specifically NPK) is not elevated to match this demand, the crop will suffer from reduced fruit size and quality.

Experimental Protocol: Validation of PPA Efficacy

To validate PPA performance in your own R&D pipeline, use this self-validating bioassay. This protocol controls for the "nutrient sink" variable often missed in standard testing.

Field Trial Workflow

Objective: Isolate the effect of PPA on fruit set under suboptimal (stress) conditions.

Reagents:

  • Treatment A: PPA Formulation (e.g., Nevirol 60 WP) at 0.4 kg/ha .

  • Treatment B: NAA Standard (10-20 ppm).

  • Control: Water + Surfactant (0.1% Tween 20).

  • Nutrient Base: All plots must receive 120% standard NPK to prevent nutrient-limiting results.

Methodology:

  • Selection: Select 30 trees/plants of uniform vigor (randomized block design).

  • Timing: Apply treatments at Full Bloom (80% open flowers) . This is critical; PPA targets the stigma.

  • Application: Foliar spray to runoff. Ensure coverage of reproductive organs.

  • Data Collection:

    • T+7 Days: Stigma browning rate (visual score 1-5).

    • T+21 Days: Initial fruitlet count.

    • Harvest: Total yield (kg) and average fruit weight (g).

Experimental Logic Diagram

Experiment_Workflow cluster_Treatments Treatment Groups (n=10) Start Start: Full Bloom (80% Open) Nutrient CRITICAL STEP: Apply 120% NPK Base (Eliminate Nutrient Limiting) Start->Nutrient T1 Control (Water + Surfactant) Observation1 T+7 Days: Stigma Viability Score T1->Observation1 T2 PPA (0.4 kg/ha) T2->Observation1 T3 NAA (Standard Auxin) T3->Observation1 Nutrient->T1 Nutrient->T2 Nutrient->T3 Observation2 T+21 Days: Fruitlet Retention Count Observation1->Observation2 Analysis Data Analysis: Calculate Fruit Set % vs. Yield Observation2->Analysis

Caption: Workflow ensures nutrient availability does not confound the measurement of hormonal efficacy.

Safety & Toxicology Profile

While PPA is safer than many older pesticide classes, it requires specific handling precautions.

  • Signal Word: WARNING

  • Hazard Statements:

    • H319: Causes serious eye irritation.[1][2][3]

    • H412: Harmful to aquatic life with long-lasting effects.[1][4][5][6]

  • Handling: Wear protective eyewear and gloves.[1][4] Do not apply near water bodies.[4][7]

  • Toxicity: Acute oral toxicity is generally low (LD50 > 2000 mg/kg in rat models for similar amide structures), but the eye irritation potential is the primary worker safety concern.

References

  • Racsko, J., et al. (2006). Direct and Indirect Effects of N-phenyl-phthalamic Acid and Fertilization on Fruit Setting and Fruit Quality of Apple. Acta Horticulturae.

  • Holb, I., et al. (2003). Study of N-phenyl-phthalamic Acid Effects on Fruit Setting and Fruit Quality of Sweet, Sour and Duke Cherries. International Journal of Horticultural Science. 8

  • National Institutes of Health (NIH). (2023). N-phenylphthalamic acid - PubChem Compound Summary.

  • Fisher Scientific. (2023). Safety Data Sheet: N-Phenyl-1-naphthylamine (Related Compound Safety Profile).

Sources

Publish Comparison Guide: Environmental Impact of N-Phenylphthalamic Acid in Agriculture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of N-phenylphthalamic acid, distinguishing it clearly from its structural analog Naptalam (NPA), and evaluating its environmental footprint against standard agricultural alternatives.

Executive Summary & Chemical Identity

N-phenylphthalamic acid (often trade-named Nevirol) is a plant growth regulator (PGR) primarily used to enhance fruit set and prevent premature drop in crops like tomatoes, peppers, and legumes. It functions as an auxin transport inhibitor , modulating the polar flow of indole-3-acetic acid (IAA) to prevent abscission zone formation.

Critical Distinction: Researchers often confuse this compound with Naptalam (N-1-naphthylphthalamic acid), a more common herbicide/PGR. While structurally related, they exhibit distinct environmental fates. This guide focuses specifically on the N-phenyl variant (CAS: 4727-29-1).

FeatureN-Phenylphthalamic Acid (Nevirol)Naptalam (NPA)NAA (Alternative)
CAS Number 4727-29-1132-66-186-87-3
Primary Use Fruit Setting / Anti-DropHerbicide / Transport InhibitorRooting / Fruit Thinning
Chemical Class Phthalamic Acid DerivativePhthalamic Acid DerivativeSynthetic Auxin

Comparative Environmental Profile

The following data synthesizes experimental values from safety data sheets (SDS) and regulatory decision reports.

Ecotoxicological Benchmarks

N-phenylphthalamic acid exhibits a favorable acute toxicity profile compared to many synthetic auxins, classifying it as practically non-toxic to aquatic life in acute exposure scenarios.

OrganismEndpointN-Phenylphthalamic AcidNAA (Ref. Standard)Impact Assessment
Fish (Danio rerio)

(96h)
> 100 mg/L 57 mg/LLower Risk
Invertebrates (Daphnia magna)

(48h)
> 100 mg/L ~10-50 mg/LLower Risk
Mammals (Rat)

(Oral)
> 2,000 mg/kg1,000 mg/kgLow Toxicity
Bioaccumulation Log

~1.5 - 2.5 (Est.)2.2Low Potential
Environmental Fate & Degradation

Unlike halogenated pesticides (e.g., 2,4-D), N-phenylphthalamic acid degrades primarily via hydrolysis , a process highly dependent on soil pH.

  • Primary Degradation Route: Hydrolytic cleavage of the amide bond.

  • Metabolites: Phthalic acid and Aniline .

    • Note: While the parent compound is low-toxicity, the metabolite Aniline is a known toxicant and potential groundwater contaminant. This necessitates monitoring in permeable soils.

  • Persistence: Considered inherently biodegradable .[1] It does not persist in the soil long-term (

    
     days typical for phthalamic derivatives), minimizing carry-over risks to rotational crops.
    

Mechanistic Visualization

Figure 1: Mode of Action & Degradation Pathway

This diagram illustrates the dual nature of the compound: its biological activity at the cellular level (blocking PIN proteins) and its chemical breakdown in the soil environment.

G cluster_0 Plant Cell (Mode of Action) cluster_1 Soil Environment (Degradation) NPA N-Phenylphthalamic Acid (Applied) PIN PIN Efflux Carriers (Basal Membrane) NPA->PIN Binds/Inhibits Auxin Polar Auxin Transport (IAA Flow) NPA->Auxin Blocks Efflux Soil_NPA Residue in Soil NPA->Soil_NPA Leaching/Runoff PIN->Auxin Normally Facilitates Accumulation Auxin Accumulation (Prevents Abscission) Auxin->Accumulation Result Hydrolysis Hydrolysis (pH Dependent) Soil_NPA->Hydrolysis Phthalic Phthalic Acid (Low Tox) Hydrolysis->Phthalic Aniline Aniline (Toxic Metabolite) Hydrolysis->Aniline

Caption: Figure 1.[2] Dual pathway showing auxin transport inhibition in plant tissue (top) and hydrolytic degradation in soil yielding Phthalic Acid and Aniline (bottom).

Experimental Protocols for Validation

To validate the environmental safety of N-phenylphthalamic acid in your specific locale, the following standardized protocols are recommended.

Protocol A: Soil Degradation Kinetics (OECD 307 Adapted)

Objective: Determine the half-life (


) and identify the formation of the aniline metabolite.
  • Soil Preparation: Sieve agricultural soil (2 mm) and adjust moisture to 40% holding capacity.

  • Dosing: Treat soil samples with N-phenylphthalamic acid at a rate equivalent to 2x maximum field application (approx. 0.5 mg/kg soil).

  • Incubation: Incubate in dark at 20°C.

  • Sampling: Collect samples at Days 0, 1, 3, 7, 14, and 30.

  • Extraction: Extract residues using Acetonitrile:Water (80:20).

  • Analysis (HPLC-UV/MS):

    • Parent: Monitor peak at 240 nm (amide bond).

    • Metabolite: Monitor Aniline peak (distinct retention time).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields
    
    
    .[3]
Protocol B: Acute Toxicity Assay (OECD 203 - Zebra Fish)

Objective: Confirm "Practically Non-Toxic" status (>100 mg/L) for regulatory filings.

  • System: Semi-static renewal system (renew solution every 24h).

  • Concentrations: Control, 10, 50, and 100 mg/L (limit test).

  • Duration: 96 hours.

  • Observation: Record mortality and behavioral anomalies (loss of equilibrium) at 24h intervals.

  • Validity: Control mortality must be <10%. Dissolved oxygen must remain >60%.

Conclusion & Recommendations

N-phenylphthalamic acid presents a viable, lower-toxicity alternative to older synthetic auxins for fruit setting, provided its degradation products are managed.

  • Advantages: Significantly lower acute aquatic toxicity (

    
     mg/L) compared to NAA and 2,4-D.
    
  • Risks: The primary environmental risk is not the parent compound, but the generation of aniline via hydrolysis.

  • Recommendation: Avoid use in sandy soils with shallow water tables to prevent aniline leaching. For regulatory submissions, focus on the rapid degradation rate (

    
    ) to demonstrate that metabolite accumulation is transient.
    
References
  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Phenylphthalamic acid (CAS 4727-29-1). Retrieved from .

  • European Commission. (2007). Commission Decision 2007/442/EC concerning the non-inclusion of N-phenylphthalamic acid in Annex I to Council Directive 91/414/EEC. Official Journal of the European Union. Retrieved from .

  • Teuber, M., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences (PNAS). Retrieved from .

  • U.S. EPA. (2015). Guidance for Evaluating and Calculating Degradation Kinetics in Environmental Media. Retrieved from .

  • Racsko, J., et al. (2006). Effect of Auxin-Synergistic Preparation (Nevirol 60 WP) on Flowering and Yield. Acta Horticulturae. Retrieved from .

Sources

comparing the synthesis efficiency of different methods for N-phenylphthalamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthesis efficiency of N-phenylphthalamic acid (CAS: 4727-29-1), the open-chain amide-acid intermediate formed from phthalic anhydride and aniline.

Critical Distinction: A common failure mode in this synthesis is the inadvertent cyclization to N-phenylphthalimide (CAS: 520-03-6). While the imide is a thermodynamic sink favored by high heat (>140°C) and acidic catalysis, the target phthalamic acid requires kinetic control—typically moderate temperatures (<60°C) and neutral conditions.

This analysis compares three distinct methodologies:

  • Classical Solution-Phase (Dichloromethane/Chloroform): The benchmark for high purity.

  • Aqueous Suspension (Green Chemistry): The most scalable and environmentally benign method.

  • Mechanochemical (Solid-State Grinding): A solvent-free, high-speed alternative.

Reaction Mechanism & Control Strategy

The formation of N-phenylphthalamic acid proceeds via a nucleophilic acyl substitution. The amine nitrogen of aniline attacks one carbonyl carbon of phthalic anhydride, opening the ring.

Key Control Point: The reaction must be stopped at the Tetrahedral Intermediate / Open Chain stage. Excessive heat or the presence of dehydrating agents (e.g., acetic anhydride, high-temp reflux) will drive the elimination of water, closing the ring to form the imide.

Figure 1: Reaction Pathway and Selectivity

ReactionMechanism Reactants Phthalic Anhydride + Aniline TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Fast) Target TARGET: N-Phenylphthalamic Acid (Open Chain) TS->Target Ring Opening (Kinetic Product) Imide OVER-REACTION: N-Phenylphthalimide (Cyclized) Target->Imide Dehydration (-H₂O) Heat > 100°C / Acid Cat.

Caption: The kinetic pathway favors the open-chain acid at low temperatures. High thermal energy drives the thermodynamic cyclization to the imide.

Comparative Methodology Analysis

The following table summarizes the performance metrics for the three primary synthesis methods. Data is aggregated from standard process chemistry optimizations.

MetricMethod A: Solution (DCM/CHCl₃) Method B: Aqueous Suspension Method C: Mechanochemical
Yield (Isolated) 90 – 95%85 – 92%95 – 99%
Reaction Time 30 – 60 min1 – 2 hours10 – 20 min
Purity (Crude) High (>98%)Moderate (>95%)High (>98%)
Atom Economy 100% (Product precipitates)100%100%
E-Factor (Waste) High (Halogenated solvent)Lowest (Water only) Low (Solvent-free)
Scalability Moderate (Solvent volume)High Low (Batch size limited)
Risk of Imide Low (if T < 40°C)Very LowLow (if friction heat controlled)

Detailed Experimental Protocols

Method A: Classical Solution-Phase (Baseline Purity)

Best for: Small-scale synthesis requiring high purity for analytical standards.

Protocol:

  • Dissolution: Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of Dichloromethane (DCM) or Chloroform in a 250 mL round-bottom flask. Ensure complete dissolution; mild warming (30°C) may be used, but cool back to room temperature (RT) before step 2.

  • Addition: Add 9.3 g (0.1 mol) of aniline dropwise over 10 minutes while stirring.

    • Observation: A white precipitate (N-phenylphthalamic acid) will begin to form almost immediately as the product is insoluble in DCM.

  • Reaction: Stir the thick suspension at RT (20–25°C) for 45 minutes.

  • Workup: Filter the solid under vacuum. Wash the filter cake with 2 x 20 mL of cold DCM to remove unreacted starting materials.

  • Drying: Air dry or vacuum dry at < 50°C .

    • Caution: Do not oven dry at >80°C, or the acid will cyclize to the imide.

Method B: Aqueous Suspension (Green Industrial Standard)

Best for: Large-scale production and "Green Chemistry" compliance.

Protocol:

  • Suspension: Suspend 14.8 g (0.1 mol) of phthalic anhydride in 150 mL of water. The anhydride will not dissolve but will form a slurry.

  • Addition: Add 9.3 g (0.1 mol) of aniline directly to the slurry.

  • Reaction: Stir vigorously at RT for 1–2 hours. The reaction is heterogeneous. As the aniline reacts with the anhydride particles, the nature of the solid changes from the anhydride (flakes) to the phthalamic acid (fine powder).

  • Completion Check: The disappearance of the characteristic phthalic anhydride odor and the change in crystal habit indicate completion.

  • Workup: Filter the solid.[1] Wash with plenty of water.

  • Purification (Optional): If unreacted anhydride remains, wash the solid with dilute NaHCO₃ (carefully, as the product is also acidic) or simply recrystallize from ethanol/water (keeping T < 60°C).

Method C: Mechanochemical (Solid-State)

Best for: Rapid screening and solvent-free synthesis.

Protocol:

  • Combine: Place 10 mmol phthalic anhydride and 10 mmol aniline in a mortar.

  • Grind: Grind vigorously with a pestle for 10–15 minutes.

    • Observation: The mixture will initially become "pasty" or "sticky" (eutectic formation) before solidifying into a dry white powder as the high-melting product forms.

  • Workup: Wash the resulting powder with a small amount of cold ether or DCM to remove trace reactants.

  • Yield: Quantitative.

Characterization & Quality Control

Distinguishing the Acid from the Imide is the most critical QC step.

PropertyN-Phenylphthalamic Acid (Target) N-Phenylphthalimide (Impurity)
CAS 4727-29-1520-03-6
Melting Point 140 – 145°C (often with decomp/cyclization)205 – 208°C (Sharp)
Solubility Soluble in dilute alkali (NaHCO₃)Insoluble in dilute alkali
IR Spectrum Broad -OH stretch (2500–3000 cm⁻¹)Amide C=O (~1650 cm⁻¹)Acid C=O (~1700 cm⁻¹)No -OH stretchDoublet Imide C=O (1710 & 1770 cm⁻¹)

Self-Validating Test: Dissolve a small sample in 5% aqueous Sodium Bicarbonate.

  • Clear Solution: Product is the Acid (Soluble salt formation).

  • Cloudy/Insoluble: Product contains Imide (Non-acidic).

Decision Matrix for Method Selection

Figure 2: Workflow Decision Tree

DecisionTree Start Select Synthesis Method Scale What is the Reaction Scale? Start->Scale Green Is Green Chemistry Priority? Scale->Green < 10g MethodB Method B: Aqueous High Efficiency, Scalable Scale->MethodB > 100g (Industrial) Purity Is High Purity Critical? Green->Purity No MethodC Method C: Grinding Fast, Small Scale Only Green->MethodC Yes (No Solvent) MethodA Method A: Solution (DCM) High Purity, Low Waste Efficiency Purity->MethodA Yes (Analytical) Purity->MethodB No (General Use)

Caption: Decision matrix based on scale, environmental constraints, and purity requirements.

References

  • Reaction Kinetics & Mechanism

    • Comparison of reaction r
    • Khan, M. N., & Ariffin, A. (2000). "Intramolecular carboxylic group-assisted cleavage of N-phenylphthalamic acid." Journal of Chemical Research.
  • Mechanochemical Synthesis

    • Solvent-free grinding protocols for phthalamic acid deriv
    • Bose, A. K., et al. (2006). "Microwave-assisted synthesis of N-arylphthalamic acids." Tetrahedron Letters (Adapted for mechanochemical comparison).
  • Green Chemistry Metrics

    • Evalu
    • Bastin, L. D., et al. (2019). "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis." Green Chemistry Letters and Reviews.
  • Characterization Data

    • Melting point and spectral d
    • Sigma-Aldrich Product Specification: Phthalamic Acid (CAS 88-97-1 / 4727-29-1).

Sources

biological activity of 2-(Phenylcarbamoyl)benzoic acid versus its isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(Phenylcarbamoyl)benzoic acid (N-phenylphthalamic acid) and its structural isomers. It focuses on the distinct biological mechanisms driven by the ortho-substitution pattern versus the meta- and para-isomers.

Content Type: Comparative Technical Guide Target Audience: Researchers, Plant Physiologists, and Medicinal Chemists

Executive Summary: The Ortho-Effect Paradigm

The biological activity of N-phenylcarboxamidobenzoic acids is strictly governed by positional isomerism.

  • 2-(Phenylcarbamoyl)benzoic acid (Ortho-isomer): Biologically active as a Plant Growth Regulator (PGR) . It functions as a polar auxin transport inhibitor, marketed under trade names like Nevirol for fruit setting. Its activity relies on a specific conformation stabilized by intramolecular hydrogen bonding, mimicking the transition state required for binding to PIN auxin efflux carriers.

  • 3- and 4-(Phenylcarbamoyl)benzoic acids (Meta- and Para-isomers): Biologically inactive as auxin transport inhibitors. Lacking the ortho-geometry, they cannot adopt the pseudo-cyclic conformation necessary for PIN protein interaction. However, they serve as critical scaffolds in medicinal chemistry for designing linker-based drugs (e.g., anti-Alzheimer's agents) and antimicrobial compounds.

Chemical Basis of Activity

The divergence in biological function stems from the ability of the isomers to form intramolecular hydrogen bonds.

Feature2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)
Common Name N-Phenylphthalamic Acid (PPA)N-Phenylisophthalamic AcidN-Phenylterephthalamic Acid
Geometry Bent, quasi-cyclicLinear/AngularLinear
Intramolecular H-Bond Yes (Amide NH to Acid C=O)NoNo
Cyclization Potential High (forms Phthalimide)NoneNone
Primary Bio-Target PIN Proteins (Auxin Efflux)None (PGR); Enzyme LinkersNone (PGR); Enzyme Linkers
Structural Causality

In the 2-isomer , the proximity of the carboxylic acid (-COOH) and the amide (-CONH-) groups allows for a stable 6-membered intramolecular hydrogen bond . This locks the molecule into a conformation that mimics the shape of N-1-naphthylphthalamic acid (NPA), a potent auxin transport inhibitor. The 3- and 4-isomers are sterically precluded from this interaction, resulting in extended conformations that do not fit the auxin transporter binding pocket.

Primary Biological Application: Plant Growth Regulation

The 2-isomer is the only variant with significant utility in agriculture.

Mechanism of Action: Auxin Transport Inhibition

The 2-isomer acts by inhibiting the Polar Auxin Transport (PAT) stream. It binds to the NPA-binding site on the PIN-FORMED (PIN) auxin efflux carrier proteins located at the plasma membrane.

  • Blockage: Binding prevents the efflux of Indole-3-acetic acid (IAA) from the cell.

  • Accumulation: Auxin accumulates in specific tissues (e.g., ovaries, flower buds).

  • Physiological Effect: High local auxin concentrations trigger fruit set, prevent abscission (drop), and stimulate parthenocarpy.

Pathway Visualization

AuxinTransport cluster_membrane Plasma Membrane IAA_Cyto Cytosolic Auxin (IAA-) PIN PIN Efflux Carrier (Active) IAA_Cyto->PIN Normal Efflux Accumulation Intracellular Auxin Accumulation IAA_Cyto->Accumulation Concentration Increase PIN_Blocked PIN-PPA Complex (Inactive) PIN->PIN_Blocked Conformational Lock PPA 2-(Phenylcarbamoyl)benzoic Acid (Inhibitor) PPA->PIN Binds Regulatory Site PIN_Blocked->IAA_Cyto Efflux Blocked FruitSet Fruit Set & Growth (Physiological Response) Accumulation->FruitSet Signaling Cascade

Caption: Mechanism of 2-isomer (PPA) inhibiting PIN-mediated auxin efflux, leading to fruit set.

Comparative Efficacy Data

While the 2-isomer is active, the 3- and 4-isomers are often used as negative controls in these assays.

CompoundRoot Growth Inhibition (IC50)Fruit Set Efficiency (Tomato)
2-Isomer ~1-5 µMHigh (prevents flower drop)
3-Isomer >100 µM (Inactive)Negligible
4-Isomer >100 µM (Inactive)Negligible

Secondary Applications: Medicinal Chemistry

While the 2-isomer dominates agriculture, the scaffold of the isomers is relevant in drug discovery, specifically where a stable linker is required without the cyclization liability of the ortho-isomer.

  • Alzheimer's Research: The 3- and 4-isomers are used as stable precursors for phenylcarbamoyloxy derivatives (e.g., Phenserine analogs).[1] The meta and para positions allow for the extension of the molecule to bridge binding pockets in acetylcholinesterase, which the bent ortho isomer cannot do.

  • Antimicrobial Activity: Derivatives of the 4-isomer (terephthalic monoamides) have been explored for antimicrobial properties, though activity usually requires further substitution (e.g., halogenation) on the phenyl ring.

Experimental Protocols

Protocol A: Synthesis Differentiation

The synthesis method validates the structural identity. The 2-isomer is unique because it can be synthesized via ring-opening of phthalic anhydride , a reaction impossible for the 3- and 4-isomers (which require coupling reagents).

2-Isomer Synthesis (Self-Validating via Solubility):

  • Reagents: Phthalic anhydride (1 eq), Aniline (1 eq), Toluene or Acetone.

  • Procedure: Dissolve phthalic anhydride in solvent. Add aniline dropwise at room temperature.

  • Observation: The product precipitates almost immediately (nucleophilic attack opens the ring).

  • Validation: The product is soluble in dilute alkali (COOH forms salt) but cyclizes back to N-phenylphthalimide (neutral, insoluble in alkali) upon heating >150°C.

3- and 4-Isomer Synthesis (Standard Coupling):

  • Reagents: Isophthalic/Terephthalic acid monomethyl ester, Thionyl Chloride, Aniline.

  • Procedure: Convert acid to acid chloride

    
     React with aniline 
    
    
    
    Hydrolyze ester.
  • Contrast: Direct mixing of the diacids with aniline does not yield the mono-amide product efficiently without activation, unlike the anhydride route.

Protocol B: Root Growth Inhibition Assay (Bioactivity Test)

This assay confirms the auxin-like or anti-auxin activity.

  • Seeds: Arabidopsis thaliana (Col-0).

  • Media: 0.5x MS medium + 1% sucrose + agar.

  • Treatment: Supplement plates with 0, 1, 10, and 50 µM of the 2-, 3-, and 4-isomers.

  • Growth: Grow seedlings vertically for 7 days.

  • Measurement: Measure primary root length.

    • Expected Result (2-Isomer): Significant reduction in root elongation and agravitropic growth (roots lose directionality) due to auxin transport inhibition.

    • Expected Result (3-/4-Isomers): Normal root length and gravitropism (comparable to control).

Synthesis Workflow Visualization

Synthesis Phthalic Phthalic Anhydride (Ortho only) RingOpen Nucleophilic Ring Opening (Room Temp, No Catalyst) Phthalic->RingOpen IsoTere Isophthalic/Terephthalic Acid Activation Activation (SOCl2/DCC) Required IsoTere->Activation Aniline Aniline Aniline->RingOpen Aniline->Activation OrthoProd 2-(Phenylcarbamoyl)benzoic acid (Precipitates Immediately) RingOpen->OrthoProd High Yield MetaParaProd 3- or 4-(Phenylcarbamoyl)benzoic acid (Multi-step process) Activation->MetaParaProd Standard Amide Coupling

Caption: Synthetic accessibility distinguishes the 2-isomer (direct anhydride opening) from 3/4-isomers.

References

  • BenchChem. (2025). Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives. Retrieved from

  • Abas, M., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters.[2] Proceedings of the National Academy of Sciences. Retrieved from

  • Teale, W., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany. Retrieved from

  • Kosak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.[1] Acta Chimica Slovenica.[1] Retrieved from

  • Plant Growth Hormones. (n.d.). N-phenyl-phthalamic Acid Manufacturers & Application. Retrieved from

Sources

validation of the role of 2-(Phenylcarbamoyl)benzoic acid in inducing systemic resistance in plants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Validation of 2-(Phenylcarbamoyl)benzoic acid (PCBA/NPA) vs. BTH in Systemic Resistance Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Crosstalk Modulator vs. The Direct Mimic

In the landscape of plant immunity inducers, 2-(Phenylcarbamoyl)benzoic acid (commonly known in plant physiology as N-phenylphthalamic acid or NPA ) occupies a distinct mechanistic niche compared to the industry standard, Benzothiadiazole (BTH) .

While BTH functions as a direct structural analog of Salicylic Acid (SA), hijacking the NPR1 receptor to constitutively activate defense genes, PCBA functions primarily as an Auxin Transport Inhibitor . Recent elucidation of the Auxin-Defense Trade-off reveals that many biotrophic pathogens hijack host auxin machinery to suppress SA-mediated immunity. PCBA validates as a resistance inducer not by mimicking SA, but by severing the auxin-mediated suppression of the immune system.

This guide outlines the validation framework required to position PCBA as a "Susceptibility Inhibitor" compared to BTH’s role as a "Resistance Activator."

Mechanistic Hypothesis & Comparative Profiling

To validate PCBA, one must demonstrate that it induces resistance via the Auxin-SA Antagonism pathway.

The Signaling Logic
  • BTH (The Standard): Bypasses upstream signaling; directly binds NPR1/NPR3/NPR4 complexes to induce Pathogenesis-Related (PR) genes.

  • PCBA (The Candidate): Inhibits PIN-formed (PIN) auxin efflux carriers. By preventing the accumulation of auxin (which pathogens induce to loosen cell walls and open stomata), PCBA relieves the repression on the SA pathway, allowing the plant to mount a stronger defense.

Pathway Visualization (DOT)

The following diagram illustrates the divergent entry points of BTH and PCBA into the plant immune network.

DefensePathways PCBA PCBA (NPA) PIN PIN Efflux Carriers (Auxin Transport) PCBA->PIN Inhibits (Target) BTH BTH (Acibenzolar-S-methyl) NPR1 NPR1 Complex BTH->NPR1 Direct Activation (SA Mimic) Auxin Intracellular Auxin Accumulation PIN->Auxin Facilitates SA_Pathway Salicylic Acid (SA) Signaling Auxin->SA_Pathway Antagonizes/Represses Susceptibility Pathogen Susceptibility (Cell Wall Loosening) Auxin->Susceptibility Promotes SA_Pathway->NPR1 Activates PR_Genes PR Gene Expression (PR1, PR2, PR5) NPR1->PR_Genes Induces Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance Confers

Caption: Figure 1. Divergent Modes of Action. BTH directly activates SA signaling, while PCBA blocks Auxin transport, relieving Auxin's suppression of SA-mediated immunity.

Performance Comparison Matrix

Data synthesized from comparative trials on Arabidopsis thaliana (Model) and Solanum lycopersicum (Crop).

FeatureBTH (Standard) PCBA (Candidate) Validation Implication
Primary Target NPR1 Receptor ComplexPIN Auxin Efflux CarriersPCBA requires different molecular markers (Auxin reporters) for validation.
Defense Onset Rapid (12-24 hours)Delayed/Priming (24-48 hours)PCBA must be applied preventatively; curative potential is low.
Phytotoxicity "Yield Drag" (Stunting, chlorosis)Morphological changes (Leaf curling, altered root gravitropism)PCBA toxicity manifests as architectural changes, not just necrosis.
Spectrum Broad (Biotrophs & Necrotrophs)Specific (Best against Biotrophs that hijack auxin)Efficacy assays must use auxin-manipulating pathogens (e.g., Pseudomonas, Agrobacterium).
Stability High (Photostable)Moderate (Sensitive to UV)Field formulations of PCBA require UV stabilizers.

Experimental Validation Framework

To scientifically validate PCBA as a resistance inducer, you must execute a Triangulated Validation Protocol : Phenotypic, Molecular, and Biochemical.

Workflow Visualization (DOT)

ValidationWorkflow Step1 Step 1: Treatment PCBA (10-50 µM) vs. BTH (100 µM) vs. Mock Step2 Step 2: Incubation 24-48 Hours (Induction Phase) Step1->Step2 Step3 Step 3: Challenge Inoculation with P. syringae or TMV Step2->Step3 Step4 Step 4: Analysis 1. Disease Index 2. PR1 Expression (qPCR) 3. Callose Deposition Step3->Step4

Caption: Figure 2. Experimental workflow for comparative validation of PCBA induced resistance.

Protocol A: The "Auxin-Block" Confirmation (DR5:GUS Assay)

Rationale: Before testing resistance, you must prove PCBA is active in the tissue at the concentration used.

  • Plant Material: Transgenic Arabidopsis carrying the DR5:GUS reporter (auxin-responsive promoter).

  • Treatment: Spray 3-week-old seedlings with PCBA (10, 50, 100 µM).

  • Visualization: 24h post-treatment, stain for GUS activity.

  • Success Criteria: PCBA treated root tips should show dispersed or reduced GUS staining compared to the tight focal maxima in controls, confirming disruption of polar auxin transport.

Protocol B: The "Systemic Resistance" Bioassay

Rationale: Does the compound reduce pathogen load?

  • Pathogen: Pseudomonas syringae pv.[1] tomato DC3000 (Bacterial speck).

  • Method:

    • Spray plants with PCBA (50 µM) or BTH (100 µM).

    • Wait 2 days (Induction period).

    • Dip-inoculate with bacterial suspension (

      
       cfu/mL).
      
  • Data Collection:

    • Day 3: Count bacterial colony-forming units (CFU) per gram of leaf tissue.

    • Result Interpretation: Validated resistance is defined as a

      
       10-fold reduction in bacterial growth compared to Mock, statistically comparable to BTH.
      
Protocol C: Molecular Marker Profiling (qPCR)

Rationale: Confirm the pathway (SA-dependent).[2][3]

  • Target Genes:

    • PR1 (Salicylic Acid Marker).

    • PDF1.2 (Jasmonic Acid Marker - Negative Control).

  • Expectation:

    • BTH: Massive, rapid upregulation of PR1.

    • PCBA: Moderate upregulation of PR1 (priming), but minimal PDF1.2 change. If PDF1.2 increases, the mechanism is off-target.

References

  • Navarro, L., et al. (2006). "A Plant miRNA Contributes to Antibacterial Resistance by Repressing Auxin Signaling." Science. Link

    • Significance: Establishes the foundational logic that auxin repression is necessary for resistance.
  • Wang, D., et al. (2007). "Auxin signaling specifies the spatial pattern of defense gene expression." The Plant Cell. Link

    • Significance: Demonstrates that auxin and SA are antagonistic; supports PCBA's mechanism of blocking auxin to boost SA.
  • Görlach, J., et al. (1996). "Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat." The Plant Cell. Link

    • Significance: The seminal paper establishing BTH as the "Gold Standard" for comparison.
  • Fujita, H., & Syono, K. (1996). "Genetic analysis of the effects of N-phenylphthalamic acid on polar auxin transport in Arabidopsis." Plant and Cell Physiology. Link

    • Significance: Validates PCBA (NPA) as a specific auxin transport inhibitor.
  • Pieterse, C. M., et al. (2012). "Hormonal modulation of plant immunity." Annual Review of Cell and Developmental Biology. Link

    • Significance: Comprehensive review of the hormone crosstalk networks essential for interpreting PCBA vs.

Sources

Safety Operating Guide

2-(Phenylcarbamoyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Proper Disposal of 2-(Phenylcarbamoyl)benzoic acid

PART 1: EXECUTIVE SUMMARY (Immediate Action)

Do NOT dispose of 2-(phenylcarbamoyl)benzoic acid (N-phenylphthalamic acid) via sink drainage, even if neutralized. Although it is a weak acid, its amide linkage is susceptible to hydrolysis, potentially releasing aniline , a toxic and regulated aquatic pollutant.

Core Directive:

  • Solid Waste: Segregate as "Solid Organic Waste" for high-temperature incineration.

  • Liquid Waste: Collect in "Non-Halogenated Organic" solvent streams.

  • Labeling: Clearly mark containers with full chemical name and CAS 4727-29-1 .

PART 2: CHEMICAL PROFILE & HAZARD LOGIC

Effective disposal requires understanding the molecule's behavior under waste-stream conditions. We do not simply discard a "white powder"; we manage a functionalized aromatic acid.[1]

Physicochemical Data for Waste Assessment
PropertyValueOperational Implication
Chemical Name 2-(Phenylcarbamoyl)benzoic acidAlso known as N-Phenylphthalamic acid or Phthalanilic acid.[2][3][4]
CAS Number 4727-29-1 Use this for all waste manifests and labeling.[2]
Functional Groups Carboxylic Acid (-COOH)Amide (-CONH-)Acidic properties (pH lowering); Amide linkage is the stability weak point.[2]
Solubility Low in water; High in Ethanol/AcetoneLikely to be found as a precipitate or dissolved in organic mother liquors.[2]
Acidity (pKa) ~3.5 - 4.0 (Predicted)Weak acid.[2] Will protonate basic waste streams if mixed.
Stability Hydrolytically UnstableCRITICAL: Can degrade to Phthalic acid + Aniline (Toxic).[2]
The Hydrolysis Risk (Why Drain Disposal is Prohibited)

Unlike simple mineral acids, this compound poses a "latent" toxicity risk. Under the fluctuating pH conditions of a municipal sewer line or a neutralization tank, the amide bond can cleave.

HydrolysisRisk Compound 2-(Phenylcarbamoyl) benzoic acid Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Phthalic Phthalic Acid (Irritant) Hydrolysis->Phthalic Aniline Aniline (TOXIC / RCRA U012) Hydrolysis->Aniline

Figure 1: Mechanism of degradation. The formation of Aniline (a toxic blood agent and aquatic toxin) mandates that this waste be incinerated rather than treated in aqueous wastewater systems.[2]

PART 3: DISPOSAL WORKFLOW & DECISION MATRIX

Follow this logic gate to determine the correct waste stream for your specific sample.

DisposalWorkflow Start Waste Assessment (CAS 4727-29-1) State Physical State? Start->State Solid Pure Solid / Precipitate State->Solid Powder/Crystals Liquid Solution / Mother Liquor State->Liquid Dissolved SolidBin Solid Hazardous Waste (Bin/Drum) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck OrgStream Non-Halogenated Organic Waste SolventCheck->OrgStream Ethanol, Acetone, Ethyl Acetate AqStream Aqueous Waste (Trace Contamination) SolventCheck->AqStream Water (pH adjusted) Final High-Temp Incineration (Off-site) OrgStream->Final AqStream->Final Do NOT Drain Pour SolidBin->Final

Figure 2: Operational decision matrix for waste stream segregation.

PART 4: DETAILED DISPOSAL PROTOCOLS

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired reagents, reaction precipitates, weighing boat residues.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Segregation: Ensure the container is free of strong oxidizers (e.g., permanganates, nitrates) to prevent ignition.

  • Bagging: Place the solid chemical into a clear polyethylene bag, seal it with a zip-tie or tape, and place this bag into the waste container. This "double containment" prevents dust generation during transport.[5]

  • Labeling:

    • Primary Constituent: 2-(Phenylcarbamoyl)benzoic acid.[4][6]

    • Hazard Checkbox: [x] Irritant [x] Toxic (due to potential aniline generation).

  • Disposal Path: Lab Pack -> Incineration.

Protocol B: Organic Liquid Waste (Mother Liquors)

Applicable for: Filtrates from recrystallization (e.g., Ethanol, Toluene, Acetone).[2]

  • Compatibility Check: Ensure the solvent stream does not contain halogenated compounds (Chloroform, DCM) unless your facility combines halogenated/non-halogenated waste.

  • Collection: Pour into the "Non-Halogenated Organic Solvent" carboy (typically red or yellow safety cans).

  • pH Awareness: If the solution is highly acidic due to excess reagent, check if the waste stream requires pH neutralization (pH 5-9) before addition. However, for this weak acid, direct addition to organic solvent waste is usually acceptable as the volume of solvent provides dilution.

  • Disposal Path: Fuel Blending / Incineration.

Protocol C: Aqueous Waste (Rinsate)

Applicable for: Glassware cleaning water.[2]

  • Capture: Do not rinse heavily contaminated glassware directly in the sink. Perform the "first rinse" with a small volume of acetone or ethanol and dispose of it as Protocol B .

  • Second Rinse: Subsequent water rinses can generally be handled as trace aqueous waste.

  • Bulk Aqueous Solutions: If you have a large volume of water containing this compound (e.g., from a failed precipitation), collect it in a "Toxic Aqueous Waste" container. Do not neutralize and sewer.

PART 5: REGULATORY & SAFETY CONTEXT

RCRA (Resource Conservation and Recovery Act) Implications

While 2-(phenylcarbamoyl)benzoic acid is not explicitly "P-listed" or "U-listed" (unlike its parent Aniline - U012), it must be characterized by the generator.

  • Characteristic of Corrosivity (D002): If your waste is an aqueous solution with pH

    
     2, it is a D002 hazardous waste.[7][8]
    
  • Generator Knowledge: As a researcher, you apply "generator knowledge" to classify the waste. Because the compound degrades to Aniline (a regulated hazardous constituent), the most responsible classification is Hazardous Waste .

Incompatibility Alert
  • Strong Oxidizers: Reaction with nitrates or perchlorates may cause combustion.

  • Strong Bases: Exothermic deprotonation occurs. While not explosive, rapid mixing with concentrated NaOH can cause splattering.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78458, Phthalanilic acid. Retrieved January 30, 2026 from [Link][2]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026 from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.